Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFCQKNBUKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647624 | |
| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916048-02-7 | |
| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 5-Chloro-Dioxospiro[indole-3,3'-pyrrolidine] Derivatives: A Guide for Drug Development
An In-Depth Technical Guide
Abstract: The spirooxindole scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, notably as anticancer agents.[1][2] This guide focuses on a specific, highly promising subclass: 5-chloro-dioxospiro[indole-3,3'-pyrrolidine] derivatives. The introduction of a chlorine atom at the 5-position of the indole core profoundly influences the electronic and lipophilic character of the molecule, significantly impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its target engagement. This document provides an in-depth analysis of the critical physicochemical properties of these compounds, offering field-proven insights into their characterization and optimization for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships between molecular structure, experimental design, and the resulting physicochemical data, with a particular focus on derivatives targeting the MDM2-p53 protein-protein interaction.[3][4]
The Core Scaffold: Structure and Significance
The fundamental architecture of the compounds discussed herein is the spiro[indoline-3,3'-pyrrolidine] framework. The spirocyclic nature of this system introduces a three-dimensional complexity and conformational rigidity that can be highly advantageous for potent and selective binding to protein targets.[5] The "dioxo" designation typically refers to the ketone at the 2-position of the indoline ring and a second carbonyl group on the pyrrolidine ring, often at the 2'-position. The 5-chloro substituent is a key feature, enhancing the potency of many derivatives, particularly those designed as inhibitors of the MDM2-p53 interaction.[6]
Below is a diagram of the core 5-chloro-spiro[indoline-3,3'-pyrrolidine]-2,2'-dione scaffold, which serves as a foundational structure for many potent derivatives.
Caption: Core chemical structure and key functional regions.
Synthesis via [3+2] Cycloaddition: A Mechanistic Overview
The predominant and most versatile method for synthesizing the spiro[indole-3,3'-pyrrolidine] core is the multicomponent 1,3-dipolar cycloaddition reaction.[7][8] This reaction is highly valued for its efficiency and ability to rapidly generate molecular complexity with high stereoselectivity from simple starting materials.
Causality in Synthesis: The choice of solvent and temperature is critical. Refluxing in polar protic solvents like methanol or ethanol is common, as it effectively facilitates the formation of the key azomethine ylide intermediate.[9] The reaction's stereochemical outcome is governed by the geometry of the dipolarophile and the approach of the 1,3-dipole, often resulting in the formation of a single diastereomer.[7]
Caption: General workflow for the [3+2] cycloaddition synthesis.
Key Physicochemical Properties and Their Characterization
An understanding of the physicochemical properties of these derivatives is paramount for their progression from a laboratory curiosity to a viable clinical candidate.[10] These properties govern the compound's interaction with biological systems.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of solubility, membrane permeability, and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Expert Insight: For ionizable molecules like many spirooxindole derivatives, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant parameter than LogP. A LogD value between 1 and 3 is often considered optimal for oral drug absorption. The 5-chloro substituent generally increases lipophilicity, which can enhance binding to hydrophobic targets like MDM2 but may also increase metabolic liability and reduce aqueous solubility if not properly balanced by other polar groups.[11]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation: Prepare a stock solution of the test compound in DMSO (10 mM). Prepare buffer solutions of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Mutually saturate the two phases by shaking them together for 24 hours, then separate.
-
Partitioning: Add a small aliquot of the DMSO stock to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]PBS).
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation into parenteral dosage forms. Poor solubility is a major hurdle in drug development.
Expert Insight: The planar, aromatic nature of the indole ring and the presence of the chloro-substituent contribute to low intrinsic aqueous solubility. Strategies to improve solubility include the introduction of ionizable groups (e.g., carboxylic acids, basic amines) or polar functionalities that can engage in hydrogen bonding with water. The specific crystalline form (polymorph) of the solid can also dramatically affect its measured solubility.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
-
Compound Preparation: Dispense precise volumes of a high-concentration DMSO stock solution of the test compound into a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well. The DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation: Shake the plate for 1.5-2 hours at room temperature to allow precipitation to reach equilibrium.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined by identifying the highest concentration at which no significant precipitation is observed compared to controls.
Structural and Stereochemical Characterization
The precise three-dimensional arrangement of atoms, including absolute stereochemistry, is critical for biological activity. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy is essential for confirming the structure in solution.
Expert Insight: Due to the creation of multiple stereocenters during the [3+2] cycloaddition, confirming the relative and absolute stereochemistry is non-negotiable.[7] For MDM2 inhibitors, specific stereoisomers are required for the key substituents to correctly orient into the p53-binding pockets (Phe19, Trp23, Leu26).[4] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]
Data Presentation: Spectroscopic Signatures
| Technique | Key Observables for 5-Chloro-Dioxospiro[indole-3,3'-pyrrolidine] Derivatives | Reference |
| ¹H NMR | - Singlet for the indoline N-H proton (δ ~7.5-11.0 ppm). - Aromatic protons in the 5-chloroindole ring show characteristic splitting patterns. - Aliphatic protons of the pyrrolidine ring appear between δ 1.5 and 4.9 ppm. | [5][7][12] |
| ¹³C NMR | - Two distinct carbonyl carbon signals (C=O) between δ 170 and 200 ppm. - Spiro-carbon signal (C3) typically around δ 70-75 ppm. - Aromatic carbons show signals between δ 105 and 165 ppm. | [5][7][12] |
| IR Spec. | - Characteristic N-H stretching vibration (~3100-3400 cm⁻¹). - Strong C=O stretching vibrations for the amide and ketone groups (~1670-1730 cm⁻¹). | [5][8][13] |
| HRMS (ESI) | - Provides the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the elemental formula. | [8] |
| X-Ray | - Unambiguously determines bond lengths, bond angles, and the relative configuration of all stereocenters. - Reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. | [13][14][15] |
Biological Context: Targeting the MDM2-p53 Interaction
A significant driver for the synthesis of 5-chloro-spirooxindole derivatives is their potential to inhibit the MDM2-p53 protein-protein interaction.[3] In many cancers with wild-type p53, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the degradation of the p53 tumor suppressor. Small molecules that block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Mechanism of Action: These spirooxindole derivatives act as "p53-mimics." The core scaffold orients key hydrophobic substituents (often an ethyl group, a 3-chloro-2-fluorophenyl group, and a chloro-group on the indole) into the deep hydrophobic pockets on the surface of MDM2 that normally accommodate the Phe19, Trp23, and Leu26 residues of p53.[4] This competitive binding prevents MDM2 from interacting with and degrading p53.
Caption: Inhibition of the MDM2-p53 pathway by spirooxindole derivatives.
Structure-Activity Relationship (SAR) Data
The following table summarizes the activity of representative spirooxindole derivatives, highlighting the importance of the 5-chloro (or 6-chloro) substituent and other key groups for potent MDM2 inhibition and cellular activity.
| Compound Name / ID | Key Structural Features | Binding Affinity (Kᵢ, nM) | Cellular Activity (IC₅₀, nM) | Reference |
| MI-77301 | 6-chloro-indole, spiro[indole-3,3'-pyrrolidine] | 0.88 | 9.1 (SJSA-1 cells) | [6] |
| AA-115 / APG-115 | 6"-chloro-indoline, dispiro system | < 1 | Potent cellular activity | [6][16] |
| BI-0252 | 6-chloro-indole, complex fused pyrrole | Potent | In vivo efficacy | [17] |
| G613 | 5-chloro-indole, spiro[indole-3,2'-pyrrolidine] | N/A | Growth inhibitory | [3] |
Conclusion and Future Directions
The 5-chloro-dioxospiro[indole-3,3'-pyrrolidine] scaffold is a validated and highly tractable platform for the development of potent inhibitors of protein-protein interactions, particularly MDM2-p53. A thorough understanding and systematic evaluation of their physicochemical properties—lipophilicity, solubility, and solid-state characteristics—are critical for successful drug development. The synthetic accessibility via [3+2] cycloaddition allows for extensive exploration of the chemical space. Future efforts should focus on multi-parameter optimization, balancing target potency with favorable ADME properties to produce clinical candidates with superior efficacy and safety profiles. The strategic use of the 5-chloro substituent will undoubtedly remain a cornerstone of this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Spiro-oxindole derivative 5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl) ethoxy) benzoyl) spiro[indoline-3,2'-pyrrolidin]-2-one triggers apoptosis in breast cancer cells via restoration of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Chloro-5′′-(4-chlorobenzylidene)-4′-(4-chlorophenyl)-1′,1′′-dimethyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(Trifluoromethyl)nicotinonitrile: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)nicotinonitrile (CAS RN: 13600-43-6), a key intermediate in pharmaceutical and agrochemical research. While the primary CAS number for this compound is 13600-43-6, it is also associated with the identifier CAS 916048-02-7 in some commercial databases. This document synthesizes available experimental data with well-established spectroscopic principles to offer a robust analytical profile of the molecule, essential for its identification, purity assessment, and further application in synthesis.
Molecular Structure and Spectroscopic Overview
4-(Trifluoromethyl)nicotinonitrile possesses a pyridine ring substituted with a trifluoromethyl group at the 4-position and a nitrile group at the 3-position. This unique arrangement of electron-withdrawing groups significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures. The molecular formula is C₇H₃F₃N₂ with a molecular weight of 172.11 g/mol .[1][2][3]
This guide will systematically detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental and predicted values to facilitate a thorough understanding of the compound's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Trifluoromethyl)nicotinonitrile, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopy
Experimental ¹H NMR data for 4-(Trifluoromethyl)nicotinonitrile has been reported in methanol-d₄ (CD₃OD).[4] The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted pyridine ring.
Table 1: Experimental ¹H NMR Data for 4-(Trifluoromethyl)nicotinonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.11 | s | - | 1H | H-2 |
| 9.03 | d | 5.1 | 1H | H-6 |
| 7.72 | d | 5.1 | 1H | H-5 |
Source: ChemicalBook[4]
The downfield chemical shifts of all three protons are indicative of the strong electron-withdrawing nature of both the trifluoromethyl and nitrile substituents. The singlet at 9.11 ppm corresponds to the proton at the 2-position, which is adjacent to the nitrogen atom and the nitrile group. The protons at positions 5 and 6 appear as doublets due to their coupling with each other.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Trifluoromethyl)nicotinonitrile in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)nicotinonitrile
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 | Adjacent to nitrogen and nitrile group. |
| ~152 | C-6 | Adjacent to nitrogen. |
| ~140 (quartet, J ≈ 35 Hz) | C-4 | Attached to the CF₃ group, exhibits C-F coupling. |
| ~125 (quartet, J ≈ 275 Hz) | CF₃ | Trifluoromethyl carbon with a large one-bond C-F coupling. |
| ~122 | C-5 | Aromatic CH. |
| ~116 | CN | Nitrile carbon. |
| ~110 | C-3 | Attached to the nitrile group. |
The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant. The carbon to which the CF₃ group is attached (C-4) will also appear as a quartet, but with a smaller two-bond coupling constant. The other aromatic carbons will show signals in the expected regions for a substituted pyridine ring.
Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum for 4-(Trifluoromethyl)nicotinonitrile is not available in the public domain. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands for 4-(Trifluoromethyl)nicotinonitrile
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1600, ~1470, ~1420 | Medium to Strong | C=C and C=N stretch | Pyridine ring |
| ~1320 | Strong | C-F stretch (symmetric) | Trifluoromethyl |
| ~1150 | Strong | C-F stretch (asymmetric) | Trifluoromethyl |
The most prominent features in the IR spectrum are expected to be the sharp, strong absorption of the nitrile group around 2230 cm⁻¹ and the very strong C-F stretching bands of the trifluoromethyl group between 1100 and 1350 cm⁻¹. The aromatic C-H and ring stretching vibrations will also be present.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the solid sample) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
References
Mechanism of action of spiro[indole-3,3'-pyrrolidine] compounds
An In-depth Technical Guide to the Mechanism of Action of Spiro[indole-3,3'-pyrrolidine] Compounds
Authored by: A Senior Application Scientist
Introduction: The Spiro[indole-3,3'-pyrrolidine] Scaffold - A Privileged Motif in Medicinal Chemistry
The spiro[indole-3,3'-pyrrolidine] core, a fascinating three-dimensional heterocyclic system, has emerged as a "privileged scaffold" in drug discovery. This unique structural motif, found in a variety of natural alkaloids, endows molecules with a rigid conformation that allows for precise projection of functional groups into the binding sites of biological targets.[1] This guide provides a comprehensive overview of the diverse mechanisms of action exhibited by this versatile class of compounds, with a focus on their therapeutic potential in oncology, infectious diseases, and neurology. We will delve into the key molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering researchers and drug development professionals a detailed understanding of this promising chemical space.
Part 1: Disruption of the MDM2-p53 Protein-Protein Interaction - A Cornerstone of Cancer Therapy
One of the most extensively studied and promising mechanisms of action for spiro[indole-3,3'-pyrrolidine] compounds, particularly the spirooxindole subclass, is the inhibition of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2 (or HDM2 in humans).[2]
The p53-MDM2 Axis: A Critical Regulator of Cell Fate
Under normal physiological conditions, MDM2 maintains low cellular levels of p53 by binding to its transactivation domain, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation. In many cancers with wild-type p53, the p53-MDM2 pathway is dysregulated, often through MDM2 overexpression, leading to the suppression of p53's tumor-suppressive functions, such as cell cycle arrest, apoptosis, and DNA repair.[2]
Mechanism of Spirooxindole-Mediated p53 Reactivation
Spiro[indole-3,3'-pyrrolidine]-based MDM2 inhibitors are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of MDM2.[3][4] By competitively binding to this pocket, these small molecules effectively block the p53-MDM2 interaction. This disruption liberates p53 from MDM2's control, leading to its stabilization, nuclear accumulation, and the activation of downstream target genes like p21 (cell cycle arrest) and PUMA (apoptosis).[3][5] This ultimately results in the restoration of the p53-mediated tumor suppression pathway.
Caption: MDM2-p53 signaling and its disruption by spiro[indole-3,3'-pyrrolidine] compounds.
Quantitative Data: Potency of Spirooxindole MDM2 Inhibitors
The potency of these compounds is typically evaluated by their binding affinity to MDM2 (Ki or IC50 values) and their cellular activity in cancer cell lines.
| Compound | Target | Binding Affinity (Ki/IC50) | Cellular Activity (IC50) | Reference |
| MI-888 | MDM2 | 0.44 nM (Ki) | Low nM range in various cancer cell lines | [4] |
| BI-0252 | MDM2 | Sub-nanomolar range | Potent in vivo efficacy in SJSA-1 xenograft model | [6] |
| Compound 2b | MDM2 | (Docking suggests binding) | Superior to 5-fluorouracil in MDA-MB 231, HepG-2, and Caco-2 cells | [3] |
Experimental Protocol: Fluorescence Polarization Assay for MDM2 Binding
This is a common in vitro assay to quantify the binding affinity of inhibitors to the MDM2 protein.
Principle: A fluorescently labeled p53-derived peptide is used. In the absence of an inhibitor, the peptide binds to the larger MDM2 protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the complex in solution. When an inhibitor is added, it displaces the fluorescent peptide from MDM2, leading to a decrease in the polarization signal as the smaller, unbound peptide tumbles more rapidly.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MDM2 protein.
-
Prepare a stock solution of a fluorescently labeled p53 peptide (e.g., TAMRA-labeled).
-
Prepare serial dilutions of the spiro[indole-3,3'-pyrrolidine] test compound.
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add varying concentrations of the test compound to the wells. Include control wells with no inhibitor (high polarization) and wells with no MDM2 (low polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide.
-
Part 2: Multi-Targeted Approaches in Cancer Therapy
While MDM2 is a primary target, the versatility of the spiro[indole-3,3'-pyrrolidine] scaffold allows for the design of compounds with multi-targeted mechanisms of action, offering potential advantages in overcoming drug resistance.
Dual Inhibition of EGFR and CDK2
Certain spiro[indole-3,3'-pyrrolidine] derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7]
-
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that promote cell proliferation, survival, and metastasis.
-
CDK2 , in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.
By simultaneously inhibiting both EGFR and CDK2, these compounds can block two key drivers of cancer cell proliferation at different points in their respective signaling pathways.
Caption: Dual inhibition of EGFR and CDK2 signaling by spiro[indole-3,3'-pyrrolidine] compounds.
HDAC2 and Prohibitin 2 Inhibition in Breast Cancer
Chemical proteomics has identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular targets for certain spiro[pyrrolidine-3,3'-oxindole] compounds with anti-breast cancer activity.[8][9][10]
-
HDAC2 is an enzyme that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Its inhibition can restore the expression of these genes.
-
Prohibitin 2 is a mitochondrial protein with roles in cell proliferation, apoptosis, and mitochondrial integrity.
The simultaneous modulation of these two proteins represents a novel mechanistic approach for breast cancer treatment.
Part 3: Beyond Cancer - Antimicrobial, Antiviral, and Neurological Applications
The biological activity of the spiro[indole-3,3'-pyrrolidine] scaffold is not confined to oncology.
Antimicrobial and Antiviral Mechanisms
-
Antimicrobial Activity: Several spiro[indole-3,3'-pyrrolidine] derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens, including nosocomial and multidrug-resistant strains.[11][12][13] The precise mechanism is often not fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
-
Antiviral Activity (SARS-CoV-2): Recent studies have identified spiroindole compounds with inhibitory properties against SARS-CoV-2.[14] The proposed mechanism involves the inhibition of the main protease (Mpro), a key enzyme required for viral replication.
Neurological Activity: 5-HT6 Receptor Antagonism
A spiro[pyrrolidine-3,3'-oxindole] derivative has been identified as a ligand for the 5-HT6 serotonin receptor.[15][16] The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. The compound acts as an antagonist, blocking the receptor's activity. The indoline core of the molecule occupies a primary hydrophobic pocket of the receptor, while the protonated pyrrolidine nitrogen forms a key hydrogen bond with an aspartate residue (Asp106).[15]
Part 4: Structure-Activity Relationship (SAR) - The Key to Potency and Selectivity
The biological activity of spiro[indole-3,3'-pyrrolidine] compounds is highly dependent on their chemical structure. Key SAR insights include:
-
Stereochemistry: The stereochemistry at the spirocyclic center and other chiral carbons is critical for activity. Different diastereomers can exhibit more than a 100-fold difference in binding affinity to their target, as demonstrated for MDM2 inhibitors.[4]
-
Substituents on the Indole Ring: Halogenation (e.g., with chlorine or fluorine) on the indole ring often enhances potency, particularly in MDM2 inhibitors.[3][17]
-
Substituents on the Pyrrolidine Ring: The nature of the substituents on the pyrrolidine nitrogen and other positions significantly influences target specificity and potency. For example, in 5-HT6 receptor ligands, the addition of a phenylsulfonyl group was crucial for improving selectivity.[16]
Conclusion
The spiro[indole-3,3'-pyrrolidine] scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its rigid, three-dimensional structure allows for the design of highly potent and selective inhibitors for a diverse range of biological targets. The primary mechanism of action in the context of cancer is the inhibition of the MDM2-p53 interaction, but emerging research has revealed a much broader therapeutic potential, including multi-targeted anticancer agents, antimicrobials, antivirals, and CNS-active compounds. A deep understanding of the specific molecular interactions and signaling pathways, coupled with rigorous experimental validation and SAR studies, will continue to drive the successful translation of these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 8. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification | Semantic Scholar [semanticscholar.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of 5-Chloro-Spirooxindoles: A Technical Guide to Key Biological Targets
Abstract
The spirooxindole scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a chloro-substituent at the 5-position of the oxindole core has proven to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the key biological targets of 5-chloro-spirooxindole derivatives, with a primary focus on their well-established role as modulators of the p53-MDM2 protein-protein interaction. Furthermore, we will delve into emerging targets such as the anti-apoptotic protein Bcl2, the ecto-enzyme ecto-5'-nucleotidase (CD73), and DNA topoisomerase IB, highlighting the versatility of this chemical scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, supporting experimental data, and relevant methodologies for target validation.
Introduction: The Spirooxindole Scaffold and the Significance of the 5-Chloro Substitution
Spirooxindoles are a class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of an oxindole ring. This rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions, making it an ideal framework for the design of inhibitors targeting protein-protein interactions and enzyme active sites. The oxindole core itself can mimic key amino acid residues, such as tryptophan, which is crucial for interactions within certain protein binding pockets.[1]
The introduction of a chlorine atom at the 5-position of the oxindole ring significantly influences the physicochemical properties of the molecule. The electron-withdrawing nature of chlorine can modulate the electronics of the aromatic system, potentially enhancing binding affinities through favorable electrostatic interactions. Furthermore, the lipophilicity imparted by the chloro group can improve membrane permeability and overall pharmacokinetic profiles. Numerous studies have demonstrated that 5-chloro-spirooxindole derivatives exhibit potent anticancer, antimicrobial, and antiviral activities.[2]
Primary Target: Modulation of the p53-MDM2 Protein-Protein Interaction
A predominant focus of research on 5-chloro-spirooxindole derivatives has been their ability to disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[3]
The p53-MDM2 Axis: A Critical Node in Cancer Biology
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[4] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells. The activity of p53 is tightly regulated by MDM2, an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] In many human cancers where p53 remains wild-type, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive functions, promoting cell survival and proliferation.[1]
Mechanism of Action: Restoring p53 Function
5-Chloro-spirooxindole derivatives have been designed to act as small-molecule inhibitors that competitively bind to the hydrophobic pocket on MDM2, the same pocket that recognizes the key p53 residues Phe19, Trp23, and Leu26.[3][4] By occupying this pocket, the spirooxindole compounds prevent the binding of p53 to MDM2, thereby rescuing p53 from degradation.[6] The stabilized and activated p53 can then translocate to the nucleus, where it upregulates the expression of its target genes, such as p21 (cell cycle arrest) and PUMA (apoptosis), ultimately leading to the suppression of tumor growth.[1]
Figure 1: Mechanism of action of 5-chloro-spirooxindole derivatives in the p53-MDM2 pathway.
Supporting Data: Potency of 5-Chloro-Spirooxindole Derivatives as MDM2 Inhibitors
The potency of these compounds is typically evaluated through in vitro binding assays and cell-based assays. The following table summarizes representative data for some 5-chloro-spirooxindole derivatives.
| Compound ID | Target | Assay | IC50/Ki (nM) | Cell Line | Reference |
| MI-888 | MDM2 | Binding Assay | Ki = 0.44 | - | [7] |
| 2a | MDM2 | - | - | SJSA-1 | [7] |
| 67 (R=6-Cl, R'=3-OH, R''=4-ClC6H4, R'''=3-(1H-pyrazol-1-yl)phenyl) | MDM2-p53 | - | IC50 = 219.0 | - | [8] |
| 67 (R=6-Cl, R'=3-OH, R''=4-ClC6H4, R'''=3-(3-phenyl-1H-pyrazol-1-yl)phenyl) | MDM2-p53 | - | IC50 = 26.1 | - | [8] |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
This assay is a robust, high-throughput method for quantifying the disruption of the MDM2-p53 interaction.
Principle: The assay utilizes a recombinant GST-tagged MDM2 protein and a biotinylated p53 peptide. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) acts as the acceptor. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA).
-
Dilute recombinant GST-MDM2, biotin-p53 peptide, Europium-anti-GST antibody, and Streptavidin-APC to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the 5-chloro-spirooxindole test compounds.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or vehicle control (DMSO) to the wells of a low-volume 384-well plate.
-
Add 5 µL of a mixture of GST-MDM2 and biotin-p53 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Europium-anti-GST antibody and Streptavidin-APC to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Calculate the FRET ratio (665 nm / 620 nm).
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for a TR-FRET assay to screen for MDM2-p53 interaction inhibitors.
Emerging Biological Targets of 5-Chloro-Spirooxindole Derivatives
While the p53-MDM2 axis is the most extensively studied target, the versatility of the 5-chloro-spirooxindole scaffold has led to the discovery of its activity against other important biological targets.
B-cell lymphoma 2 (Bcl2) Family Proteins
The Bcl2 family of proteins are key regulators of apoptosis. Anti-apoptotic members, such as Bcl2 itself, are often overexpressed in cancer cells, contributing to their survival. Some hybrid spirooxindole derivatives have been designed to possess dual inhibitory activity against both MDM2 and Bcl2.[1][9] This dual-targeting approach is a promising strategy to overcome potential resistance mechanisms to single-agent therapies.
Ecto-5'-Nucleotidase (CD73)
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine.[10] Adenosine can suppress the anti-tumor immune response by inhibiting the function of T cells and natural killer cells. Therefore, inhibitors of CD73 are being explored as cancer immunotherapeutics. Certain 5-chloro-spirooxindole derivatives have been identified as potent inhibitors of human and rat ecto-5'-NT.[10][11]
| Compound ID | Target | IC50 (µM) | Reference |
| 9f | h-ecto-5'-NT | 0.15 ± 0.02 | [10] |
| 9h | r-ecto-5'-NT | 0.19 ± 0.03 | [10] |
DNA Topoisomerase IB
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy. A novel spirooxindole derivative has been shown to inhibit the growth of Leishmania donovani parasites by targeting type IB topoisomerase.[12] While this study was focused on an antiparasitic application, it highlights the potential for spirooxindoles to target topoisomerases in other diseases, including cancer.
Conclusion and Future Directions
5-Chloro-spirooxindole derivatives represent a highly promising class of therapeutic agents with a diverse range of biological targets. Their well-established role as potent inhibitors of the p53-MDM2 interaction has paved the way for their development as anticancer drugs. The emerging evidence of their activity against other key targets, such as Bcl2, CD73, and DNA topoisomerase, underscores the remarkable versatility of this scaffold.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds for their respective targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of these derivatives and their in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of 5-chloro-spirooxindole derivatives with other anticancer agents.
-
Expansion to Other Therapeutic Areas: Investigating the potential of these compounds for the treatment of diseases beyond cancer, such as infectious and inflammatory diseases.
The continued exploration of the biological targets of 5-chloro-spirooxindole derivatives holds great promise for the discovery of novel and effective medicines to address unmet medical needs.
References
- 1. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5'-Nucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate: A Technical Guide to Modeling p53-MDM2 Inhibition
Abstract
The spirooxindole scaffold represents a cornerstone in the development of inhibitors targeting the p53-MDM2 protein-protein interaction, a critical axis in cancer biology. This technical guide provides an in-depth, protocol-driven framework for the in silico modeling of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate, a representative member of this promising class of compounds. We will dissect the rationale and methodology behind a comprehensive computational workflow, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply and understand in silico techniques for the evaluation of potential MDM2 inhibitors.
Introduction: The Rationale for Targeting p53-MDM2 with Spirooxindoles
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] Its functions, which include inducing cell cycle arrest, apoptosis, and senescence, are tightly regulated to prevent aberrant cell proliferation. A primary negative regulator of p53 is the E3 ubiquitin ligase, murine double minute 2 (MDM2).[2] In many human cancers where p53 remains wild-type, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, promoting its degradation and inhibiting its transcriptional activity.[3]
The disruption of the p53-MDM2 interaction has therefore emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells.[2] Small-molecule inhibitors that occupy the p53-binding pocket on the MDM2 protein can release p53 from its negative regulation, leading to the restoration of its tumor-suppressive functions.
The spirooxindole scaffold has been identified as a "privileged structure" for the design of potent and selective MDM2 inhibitors.[4] These compounds effectively mimic the key interactions of p53 with MDM2. Specifically, the oxindole core can mimic the tryptophan (Trp23) residue of p53, which inserts into a deep hydrophobic pocket on the MDM2 surface.[5] The spirocyclic nature of these molecules provides a rigid framework that can be functionalized to engage with other critical residues in the binding cleft. The subject of this guide, this compound, incorporates several features common to this class of inhibitors, including a halogenated oxindole core.
This guide will provide a practical, step-by-step approach to evaluating the potential of this molecule as an MDM2 inhibitor using a suite of in silico modeling techniques.
The In Silico Modeling Workflow: A Conceptual Overview
Our computational investigation will follow a multi-step workflow designed to predict the binding affinity and stability of the ligand-protein complex, as well as the drug-like properties of the ligand. Each step builds upon the previous one, providing a progressively more detailed and dynamic picture of the molecular interactions.
Figure 1: A schematic of the in silico modeling workflow.
Part I: Ligand and Protein Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the crucial preparatory steps for both the ligand and the protein target.
Ligand Preparation
The first step is to obtain a 3D structure of this compound.
Protocol 1: Ligand Structure Generation and Preparation
-
Obtain 2D Structure or SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound can be obtained from chemical databases such as PubChem or commercial vendor sites.
-
Generate 3D Coordinates: Use a molecular editor and visualization tool such as Avogadro or ChemDraw to convert the 2D representation or SMILES string into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step relieves any steric clashes and results in a more energetically favorable conformation.
-
Assign Partial Charges and Define Rotatable Bonds: For docking with AutoDock Vina, the ligand must be converted to the PDBQT file format. This is typically done using AutoDock Tools (ADT). This process involves adding Gasteiger partial charges and defining the rotatable bonds within the molecule.
Protein Target Selection and Preparation
The selection of an appropriate protein structure is critical for the success of the docking study.
Rationale for Target Selection: The human MDM2 protein (also known as HDM2) is the designated target. To enhance the accuracy of our docking simulation, we will use a high-resolution crystal structure of MDM2 co-crystallized with a spirooxindole-based inhibitor. The Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we will use PDB ID: 3LBK , which is a 2.30 Å resolution structure of human MDM2 in complex with a spiro-oxindole inhibitor.[6] This provides a pre-formed binding pocket that is relevant to our ligand.
Protocol 2: Protein Preparation for Docking
-
Download PDB File: Obtain the PDB file for 3LBK from the RCSB PDB database.
-
Prepare the Protein using AutoDock Tools (ADT):
-
Remove Unnecessary Molecules: The downloaded PDB file may contain water molecules, co-factors, and the original co-crystallized ligand. These should be removed to create a clean receptor structure for docking.
-
Add Polar Hydrogens: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Therefore, polar hydrogens must be added to the protein structure.
-
Assign Partial Charges: Kollman charges are typically assigned to the protein atoms.
-
Save as PDBQT: The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
-
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding mode and estimating the binding affinity.
Underlying Principle: AutoDock Vina utilizes a Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate the binding affinity, reported in kcal/mol.[7] Lower (more negative) binding energy values indicate a more favorable binding interaction.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box is defined to encompass the binding site of the protein. For PDB ID 3LBK, the grid box should be centered on the co-crystallized ligand's position to ensure the search space is focused on the known binding pocket. The dimensions of the grid box should be large enough to allow for the ligand to rotate and translate freely within the binding site.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities. The top-ranked pose (with the lowest binding energy) is typically considered the most likely binding mode. This pose should be visualized and analyzed using a molecular graphics program like PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Part III: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.
Rationale for MD Simulation: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows us to observe how the ligand and protein adapt to each other and to assess the stability of the key interactions identified in the docking pose. We will use GROMACS, a widely used and highly efficient MD simulation package.
Protocol 4: Protein-Ligand Complex MD Simulation with GROMACS
-
System Preparation:
-
Combine Protein and Ligand: Create a single PDB file containing the coordinates of the protein and the best-docked pose of the ligand.
-
Generate Ligand Topology: The force field parameters for the ligand are not standard in most protein force fields. A tool like the CHARMM General Force Field (CGenFF) server can be used to generate the topology and parameter files for the ligand.
-
Choose a Force Field: Select a suitable force field for the protein, such as CHARMM36m or AMBER99SB-ILDN.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Adding Ions: Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature of the system.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.
-
-
Production MD Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to obtain a stable trajectory.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.
-
Part IV: ADMET Prediction
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of these properties.
Available Tools: Several free web-based tools are available for ADMET prediction, including SwissADME and pkCSM.[8] These tools use a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of pharmacokinetic and toxicological properties.
Protocol 5: In Silico ADMET Profiling
-
Input Ligand Structure: Provide the SMILES string or a 2D/3D structure file of the ligand to the chosen web server.
-
Analyze Predicted Properties: The output will typically include predictions for:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Lipinski's Rule of Five: An assessment of drug-likeness.
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
Data Presentation and Interpretation
To facilitate the interpretation of the in silico results, it is crucial to present the data in a clear and organized manner.
Table 1: Predicted Binding Affinities of Spirooxindole MDM2 Inhibitors
| Compound | Predicted Binding Affinity (kcal/mol) - AutoDock Vina | Experimental IC50/Ki (nM) | Reference |
| This compound | To be determined | Not available | - |
| MI-219 | To be calculated | Ki = 5 nM | [9] |
| MI-888 | To be calculated | Ki = 0.44 nM | [9] |
| Nutlin-3a (Reference) | To be calculated | IC50 = 90 nM | [4] |
This table should be populated with the results from the docking calculations for the topic compound and known inhibitors to provide a comparative analysis.
Table 2: Summary of Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | To be determined | < 500 |
| LogP | To be determined | < 5 |
| Hydrogen Bond Donors | To be determined | < 5 |
| Hydrogen Bond Acceptors | To be determined | < 10 |
| Lipinski's Rule of Five | To be determined | 0 violations |
| Human Intestinal Absorption (%) | To be determined | > 80% |
| Blood-Brain Barrier Permeability | To be determined | No |
| CYP2D6 Inhibitor | To be determined | No |
| AMES Toxicity | To be determined | Non-toxic |
This table provides a concise summary of the predicted drug-like properties of the compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential inhibitor of the p53-MDM2 interaction. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's binding mode, stability, and drug-like properties.
The results of this in silico analysis will provide a strong foundation for further experimental validation, such as in vitro binding assays and cell-based assays, to confirm the compound's activity. Furthermore, the detailed understanding of the ligand-protein interactions obtained from these computational studies can guide the rational design of novel, more potent, and selective spirooxindole-based MDM2 inhibitors for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Ki Summary [bindingdb.org]
- 7. parchem.com [parchem.com]
- 8. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascentagepharma.com [ascentagepharma.com]
An In-Depth Technical Guide to the Discovery and History of Spiro[indole-3,3'-pyrrolidine] Scaffolds
Introduction
The spiro[indole-3,3'-pyrrolidine] scaffold, a unique three-dimensional heterocyclic system, stands as a cornerstone in the architecture of numerous natural products and medicinally significant compounds.[1] Its rigid spirocyclic framework, where the C3 position of the indole nucleus is shared with the C3' position of a pyrrolidine ring, imparts distinct conformational constraints and stereochemical complexity. This structural feature has made it a "privileged" motif in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] This in-depth technical guide delves into the fascinating journey of the spiro[indole-3,3'-pyrrolidine] core, from its roots in the discovery of complex natural alkaloids to the development of elegant and powerful synthetic strategies that have enabled its exploration in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the historical context and the evolution of synthetic methodologies is paramount to fully harnessing the potential of this remarkable scaffold.
I. The Genesis: Nature's Blueprint in Spirooxindole Alkaloids
The story of the spiro[indole-3,3'-pyrrolidine] scaffold does not begin in a laboratory but in the intricate biosynthetic pathways of plants. For over a century, natural product chemists have been intrigued by a class of indole alkaloids characterized by a spirocyclic junction at the C3 position of an oxindole core. The first isolation of a spirooxindole alkaloid dates back to 1870 from the plant Gelsemium sempervirens.[3] These natural products, found in various plant genera such as Mitragyna, Rauwolfia, and Vinca, display a remarkable diversity of structures and potent biological activities.[4]
The isolation and structural elucidation of these complex molecules, such as horsfiline and spirotryprostatin A, presented a significant intellectual challenge to the scientific community.[5] More importantly, their profound biological effects spurred a desire to not only understand their mode of action but also to replicate and diversify their structures through chemical synthesis. This inspiration drawn from nature was the primary catalyst for the development of synthetic routes to the spiro[indole-3,3'-pyrrolidine] core.[6][1]
II. The Synthetic Awakening: Early Strategies and the Rise of a Powerful Tool
Early synthetic endeavors toward spirooxindoles were often bespoke and tailored to the specific target natural product. Methodologies such as intramolecular Mannich reactions and oxidative rearrangements of tryptamine derivatives were employed with varying degrees of success.[5] However, these initial approaches often lacked the generality and efficiency required for the systematic exploration of the chemical space around the spiro[indole-3,3'-pyrrolidine] scaffold.
A paradigm shift in the synthesis of this important heterocyclic system came with the application of the 1,3-dipolar cycloaddition reaction . This powerful transformation, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring, proved to be exceptionally well-suited for the construction of the pyrrolidine ring fused at the C3 position of the indole core.
The Cornerstone Reaction: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition strategy for synthesizing spiro[indole-3,3'-pyrrolidines] typically involves the in-situ generation of an azomethine ylide (the 1,3-dipole) which then reacts with an activated olefin (the dipolarophile). Isatin and its derivatives have proven to be exceptionally versatile precursors in this context, capable of serving as the source for either the azomethine ylide or the dipolarophile.[7]
Mechanistic Insights
The causality behind the success of this reaction lies in the favorable frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. This interaction governs the regioselectivity and stereoselectivity of the cycloaddition, allowing for the predictable construction of multiple stereocenters in a single step.
Experimental Protocol: A Classic 1,3-Dipolar Cycloaddition
The following protocol outlines a general procedure for the synthesis of a spiro[indole-3,3'-pyrrolidine] derivative via a three-component 1,3-dipolar cycloaddition reaction.
Reaction: Three-component reaction of isatin, sarcosine, and (E)-chalcone.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol, 1.0 equiv), (E)-chalcone (1.0 mmol, 1.0 equiv), and sarcosine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 65 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[indole-3,3'-pyrrolidine] derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.
III. The Modern Era: Asymmetric Synthesis and Multicomponent Reactions
The initial successes of the 1,3-dipolar cycloaddition in constructing the spiro[indole-3,3'-pyrrolidine] core in a racemic fashion paved the way for a more ambitious goal: the development of asymmetric methodologies to control the absolute stereochemistry of the newly formed stereocenters. This is of paramount importance in drug discovery, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form.
Catalytic Asymmetric 1,3-Dipolar Cycloadditions
The last two decades have witnessed an explosion of research in the development of catalytic asymmetric 1,3-dipolar cycloaddition reactions for the synthesis of enantioenriched spiro[indole-3,3'-pyrrolidines].[8][9] Both metal-based catalysts and organocatalysts have been successfully employed to induce high levels of stereocontrol.
-
Metal Catalysis: Chiral Lewis acids, often derived from transition metals such as copper, silver, and zinc, can coordinate to either the azomethine ylide or the dipolarophile, creating a chiral environment that directs the cycloaddition to proceed in a stereoselective manner.[7]
-
Organocatalysis: Chiral organic molecules, such as amino acids and their derivatives (e.g., prolinamides and thioureas), have emerged as powerful catalysts for these transformations. They operate through various activation modes, including the formation of chiral iminium or enamine intermediates, to effectively control the stereochemical outcome of the reaction.
The Power of Convergence: Multicomponent Reactions (MCRs)
Building upon the foundation of the 1,3-dipolar cycloaddition, researchers have developed elegant multicomponent reactions (MCRs) for the one-pot synthesis of complex spiro[indole-3,3'-pyrrolidine] derivatives.[10] These reactions, where three or more starting materials are combined in a single reaction vessel to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. A common MCR strategy involves the in-situ formation of the azomethine ylide from an amino acid and an aldehyde or ketone, which then undergoes a cycloaddition with a suitable dipolarophile.
Data Presentation: Comparison of Synthetic Methodologies
| Synthetic Strategy | Key Features | Typical Yields | Stereocontrol | Reference |
| Racemic 1,3-Dipolar Cycloaddition | Simple, efficient for core synthesis. | Good to Excellent | None | |
| Metal-Catalyzed Asymmetric Cycloaddition | High enantioselectivities, broad scope. | Good to Excellent | High (up to 99% ee) | [7] |
| Organocatalyzed Asymmetric Cycloaddition | Metal-free, environmentally benign. | Good to Excellent | High (up to 99% ee) | [9] |
| Multicomponent Reactions (MCRs) | High efficiency, rapid diversity generation. | Good to Excellent | Varies (can be stereoselective) | [10] |
IV. Visualization of Key Concepts
Logical Relationship of Discovery and Development
Caption: The evolution of spiro[indole-3,3'-pyrrolidine] chemistry.
Experimental Workflow for a Multicomponent Synthesis
Caption: A streamlined workflow for multicomponent synthesis.
V. Conclusion and Future Perspectives
The journey of the spiro[indole-3,3'-pyrrolidine] scaffold from a fascinating natural product architecture to a versatile tool in medicinal chemistry is a testament to the power of synergy between natural product chemistry and synthetic innovation. The development of robust and stereoselective synthetic methods, particularly the 1,3-dipolar cycloaddition, has unlocked the vast potential of this privileged core. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of spiro[indole-3,3'-pyrrolidine] derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation drug candidates based on this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 8. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Storage of GSK1070916 (CAS 916048-02-7 / 942918-07-2)
Prepared by a Senior Application Scientist
This guide provides comprehensive, field-proven insights for researchers, scientists, and drug development professionals on the safe handling and storage of GSK1070916, a potent and selective Aurora B/C kinase inhibitor. The protocols and recommendations herein are designed to ensure both the integrity of the compound and the safety of laboratory personnel.
Compound Identification and Mechanism of Action
GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases, with reported Ki values of 0.38 nM and 1.5 nM, respectively.[1][2] It exhibits over 250-fold selectivity for Aurora B/C over the closely related Aurora A kinase.[3] The compound is identified by two CAS numbers in various databases: 916048-02-7 and 942918-07-2 .
The Aurora kinase family plays a critical role in the regulation of mitosis.[4] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3][5] By inhibiting Aurora B, GSK1070916 disrupts these processes, leading to failed cell division, polyploidy, and ultimately, apoptosis in rapidly proliferating cells.[1][4] This targeted mechanism of action makes it a valuable tool in cancer research and a potential antineoplastic agent.[4]
The Aurora B Signaling Pathway
The diagram below illustrates the central role of Aurora B in mitosis, the process targeted by GSK1070916.
Caption: Role of Aurora B Kinase in Mitosis and its Inhibition by GSK1070916.
Hazard Identification and Risk Assessment
As a potent, biologically active small molecule, GSK1070916 must be handled with the assumption of high toxicity until proven otherwise. A thorough risk assessment is mandatory before any handling procedures commence.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₃N₇O | [] |
| Molecular Weight | 507.63 g/mol | [] |
| Appearance | Off-white to light yellow solid powder | [][7] |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Incompatible Materials | Strong oxidizing agents |
Causality: The "harmful if swallowed" classification is based on its potent biological activity. Even small quantities can have significant physiological effects due to its nanomolar potency against target kinases.[3] The precautionary statements emphasize the need to prevent ingestion, inhalation of the powder, and skin contact.
Core Handling Principles for Solid Compound
The primary principle when handling potent compounds is containment to minimize exposure.[8] Engineering controls are the first line of defense, supplemented by rigorous personal protective equipment (PPE).[9]
Engineering Controls
-
Ventilated Enclosure : All handling of the solid GSK1070916, especially weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
Expertise & Experience: This is critical because fine powders can easily become airborne. A standard lab bench does not provide adequate protection from inhaling aerosolized potent compounds. Automated weighing systems can further enhance safety by minimizing manual handling.[10]
-
-
Restricted Access : The area where the compound is handled should have restricted access to trained personnel only.[9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Hand Protection : Double-gloving with nitrile gloves is required.
-
Trustworthiness: This protocol protects against contamination in case the outer glove is breached. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon exiting the containment area.
-
-
Eye Protection : Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Body Protection : A fully buttoned laboratory coat, preferably disposable, should be worn. For larger quantities, additional protection like sleeve covers may be warranted.[11]
Storage and Stability
Proper storage is paramount to maintaining the compound's integrity and ensuring reproducible experimental results.
| Form | Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Store desiccated and protected from light. | [1] |
| Solid Powder | 4°C | 2 years | For shorter-term storage. | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Suitable for working aliquots. | [1] |
Causality: Storing the solid powder at low temperatures and under desiccation minimizes degradation from thermal energy and hydrolysis. For solutions, freezing at -80°C significantly slows down any potential degradation pathways. Repeated freeze-thaw cycles can introduce moisture and potentially cause the compound to precipitate or degrade, hence the strong recommendation for single-use aliquots.[12]
Experimental Protocols: Solution Preparation
The most common solvent for preparing high-concentration stock solutions of kinase inhibitors like GSK1070916 is anhydrous Dimethyl Sulfoxide (DMSO).[13]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol is a self-validating system, ensuring accuracy from weighing to final storage.
Caption: Workflow for preparing a 10 mM stock solution of GSK1070916 in DMSO.
Step-by-Step Methodology:
-
Preparation : Don all required PPE and perform all steps in a chemical fume hood.
-
Weighing : Tare a sterile, amber-colored glass vial on a calibrated analytical balance. Carefully weigh 5.08 mg of GSK1070916 powder (MW: 507.63 g/mol ) into the vial.
-
Expertise & Experience: Using an amber vial protects the compound from potential light-induced degradation. Anhydrous DMSO is specified because water can affect the solubility and stability of many organic compounds.[12]
-
-
Solubilization : Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution : Tightly cap the vial and vortex for 1-2 minutes. Visually inspect to ensure all solid has dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting & Storage : To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C.[12]
Preparing Working Solutions for Cell-Based Assays
When preparing working solutions for cell culture, it is crucial to minimize the final DMSO concentration, as it can be toxic to cells, typically keeping it below 0.1% to 0.5%.[12]
Example: Preparing a 100 nM working solution in 10 mL of cell culture medium.
-
Thaw Stock : Thaw one aliquot of the 10 mM GSK1070916 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended) : To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution (a 1:500 dilution).
-
Trustworthiness: This two-step dilution process increases accuracy and reduces the risk of pipetting errors.
-
-
Final Dilution : Add 10 µL of the 100 µM intermediate solution to 10 mL of your final volume of cell culture medium. This results in the desired 100 nM working concentration. The final DMSO concentration will be negligible (0.001%).
-
Control : Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest treatment concentration.[12]
Spill, Decontamination, and Disposal
-
Spills : In case of a spill of the solid powder, evacuate the area and prevent further aerosolization. Do not dry sweep. Gently cover the spill with absorbent paper towels, wet them with a suitable solvent (like ethanol), and carefully wipe the area. For liquid spills, absorb with an inert material. All cleanup materials must be treated as hazardous waste.
-
Decontamination : Surfaces can be decontaminated by washing thoroughly with soap and water, followed by a solvent rinse (e.g., 70% ethanol).
-
Disposal : All waste, including contaminated PPE, vials, and pipette tips, must be disposed of in a designated hazardous waste container in accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probechem.com [probechem.com]
- 8. agnopharma.com [agnopharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mt.com [mt.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Protocol for synthesizing DP2 receptor antagonists from Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Introduction: Targeting the DP2 Receptor in Allergic Inflammation
Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis. It exerts its pro-inflammatory effects through two G protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is predominantly found on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, all of which are critical players in the allergic inflammatory cascade. Activation of the DP2 receptor by PGD2 leads to the recruitment and activation of these immune cells, amplifying and sustaining the inflammatory response.[1]
Consequently, the development of potent and selective DP2 receptor antagonists has emerged as a promising therapeutic strategy for the treatment of these conditions. A novel class of spiro-indolinone based compounds has shown significant potential as DP2 receptor antagonists. This document provides a detailed protocol for the synthesis of a potent DP2 receptor antagonist starting from the key intermediate, Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate. This intermediate serves as a versatile scaffold for the introduction of various functionalities to optimize the antagonist's potency and pharmacokinetic properties.
Synthetic Strategy Overview
The synthesis of the target DP2 receptor antagonist from this compound involves a two-step sequence. The first step is the hydrolysis of the tert-butyl ester to yield the corresponding carboxylic acid. This carboxylic acid intermediate is then coupled with a suitable amine, typically a sulfonamide derivative, to afford the final active antagonist. This modular approach allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Figure 1: General two-step synthesis workflow.
Detailed Experimental Protocols
PART 1: Synthesis of 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid (Intermediate 2)
This protocol details the hydrolysis of the tert-butyl ester of the starting material to yield the crucial carboxylic acid intermediate.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% Purity | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Diethyl ether | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (10.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add diethyl ether and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and then with hexanes to remove any remaining impurities.
-
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product, 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid, is typically used in the next step without further purification.
PART 2: Synthesis of the Final DP2 Receptor Antagonist via Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with a representative sulfonamide to yield the final DP2 receptor antagonist.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid | As synthesized above | - |
| Substituted Sulfonamide (e.g., 4-methoxybenzenesulfonamide) | ≥98% Purity | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ACS Grade | Standard Supplier |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Coupling Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| Ethyl acetate | ACS Grade | Standard Supplier |
| Saturated aqueous sodium bicarbonate solution | - | Prepared in-house |
| Brine (Saturated aqueous sodium chloride solution) | - | Prepared in-house |
| Anhydrous sodium sulfate | ACS Grade | Standard Supplier |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Standard Supplier |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Protocol:
-
Reaction Setup: To a solution of 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (to a concentration of approx. 0.2 M) in a round-bottom flask, add the substituted sulfonamide (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure DP2 receptor antagonist.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Figure 2: Chemical reaction scheme for the synthesis.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and robust chemical transformations.
-
Tert-butyl ester deprotection: The use of trifluoroacetic acid in dichloromethane is a standard and highly efficient method for the cleavage of tert-butyl esters, often proceeding to completion with high purity. The acidic work-up ensures that the resulting carboxylic acid is protonated and readily isolated.
-
Amide bond formation: HATU is a widely used and highly effective coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral molecules. The use of a non-nucleophilic base like DIPEA is crucial for the efficient activation of the carboxylic acid by HATU. The progress of both reactions should be meticulously monitored by appropriate analytical techniques (TLC, LC-MS) to ensure complete conversion and to identify any potential side products, thus providing an internal validation of the reaction's success.
Conclusion
The provided protocols offer a detailed and reliable method for the synthesis of potent DP2 receptor antagonists from the key intermediate, this compound. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently synthesize and evaluate novel compounds targeting the DP2 receptor for the potential treatment of allergic inflammatory diseases. The modular nature of this synthetic route allows for extensive exploration of the chemical space around the spiro-indolinone scaffold, facilitating the development of next-generation therapeutics.
References
Using Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate in MDM2-p53 inhibition assays
Application Note: A Guide to Characterizing Spiro-Oxindole Modulators of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the p53 tumor suppressor and its primary negative regulator, MDM2, is a critical checkpoint in cellular homeostasis and a high-priority target in oncology.[1] Disruption of this protein-protein interaction (PPI) with small molecules can restore p53 function, triggering apoptosis or cell cycle arrest in cancer cells with wild-type p53.[1][2] The spiro-oxindole scaffold has emerged as a privileged chemical structure for designing potent and specific MDM2 inhibitors.[3][4] This guide provides a comprehensive overview and detailed protocols for evaluating spiro-oxindole compounds, using Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate as a representative of this chemical class, in robust MDM2-p53 inhibition assays. While this specific molecule is often described as a synthetic intermediate for more complex derivatives[5][6][7], its core spiro[indole-3,3'-pyrrolidine] structure is central to the pharmacophore. The methodologies detailed herein are applicable to this compound and its more potent analogues, guiding researchers from initial biochemical screening to cellular validation.
The Scientific Rationale: Targeting the MDM2-p53 Axis
The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating DNA repair, cell cycle arrest, and apoptosis.[2] In approximately 50% of human cancers, the p53 gene is mutated or deleted. In many remaining tumors, p53 is functional but its activity is suppressed by overexpression of the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans).[8][9]
MDM2 directly binds to the N-terminal transactivation domain of p53, leading to its inactivation through two primary mechanisms:
-
Inhibition of Transcriptional Activity: MDM2 binding masks the domain p53 uses to activate downstream target genes.
-
Proteasomal Degradation: MDM2 ubiquitinates p53, targeting it for destruction by the proteasome.[10]
This creates a negative feedback loop essential for normal cell function.[11] However, when MDM2 is overexpressed, this balance is disrupted, effectively neutralizing p53's tumor-suppressive power.[8] The therapeutic strategy is therefore clear: physically blocking the MDM2-p53 interaction should stabilize and reactivate p53, selectively eliminating cancer cells.
Spiro-oxindole compounds have been rationally designed to mimic the key p53 residues—Phe19, Trp23, and Leu26—that insert into a deep hydrophobic pocket on the surface of MDM2.[3][12] This structural mimicry allows them to act as potent competitive inhibitors.[13]
Figure 1: The MDM2-p53 signaling pathway and point of intervention for spiro-oxindole inhibitors.
Experimental Strategy: A Tiered Approach to Inhibitor Characterization
A robust evaluation of a potential MDM2 inhibitor requires a multi-step approach, progressing from high-throughput biochemical assays to more complex, lower-throughput cell-based models. This tiered strategy efficiently identifies potent compounds and validates their mechanism of action in a biologically relevant context.
Figure 2: A tiered workflow for the identification and validation of MDM2-p53 inhibitors.
Detailed Protocols
The following protocols provide step-by-step instructions for key assays in the characterization workflow. All procedures should be performed using appropriate personal protective equipment (PPE).
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This biochemical assay is a robust, high-throughput method for measuring the disruption of the MDM2-p53 interaction in solution.[11][14]
-
Principle: A small, fluorescently-labeled peptide derived from the p53 N-terminus (p53-probe) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, its tumbling slows dramatically, causing a high polarization signal. A test compound that competes with the p53-probe for binding to MDM2 will displace the probe, causing a decrease in polarization.
-
Materials & Reagents:
-
Recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-125)
-
Fluorescently-labeled p53 peptide probe (e.g., 5-FAM-RFMDYWEGL-NH2)
-
FP Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.01% Tween-20, 1 mM DTT
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control: Nutlin-3a or another known MDM2 inhibitor.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.
-
Assay Plate Mapping: Design the plate layout to include wells for:
-
Blank (buffer only)
-
Low Polarization Control (p53-probe only)
-
High Polarization Control (p53-probe + MDM2 protein, with DMSO vehicle)
-
Test compound dilutions
-
Positive control dilutions
-
-
Reagent Preparation:
-
Prepare a 2X MDM2 solution in FP Assay Buffer. The final concentration should be at its Kd for the probe (typically 20-100 nM).
-
Prepare a 2X p53-probe solution in FP Assay Buffer. The final concentration is typically low (10-50 nM) to minimize signal background.[15]
-
-
Assay Procedure: a. Add 0.5 µL of the DMSO compound dilutions (or DMSO vehicle) to the appropriate wells. b. Add 10 µL of 2X MDM2 solution to all wells except the "Low Polarization" controls. Add 10 µL of buffer to these wells instead. c. Incubate for 15 minutes at room temperature to allow compound-protein binding. d. Add 10 µL of 2X p53-probe solution to all wells. The final volume is now 20.5 µL. e. Mix gently by shaking the plate for 1 minute. f. Incubate for 30-60 minutes at room temperature, protected from light. g. Centrifuge the plate briefly (1 min at 200 x g) to remove bubbles.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition using the high and low controls: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value | Purpose |
| Final MDM2 Conc. | 20-100 nM | Binds the probe, creating the signal window. |
| Final p53-Probe Conc. | 10-50 nM | Provides the fluorescent signal. |
| Final DMSO Conc. | < 1% | Minimize solvent effects on protein binding.[15] |
| Z'-Factor | > 0.5 | Ensures assay quality and robustness.[15] |
Protocol 2: AlphaLISA® Competition Assay
This is a no-wash, bead-based immunoassay that is highly sensitive and suitable for HTS.[10]
-
Principle: The assay uses two bead types: Donor beads and Acceptor beads.[16] One interacting partner (e.g., GST-tagged MDM2) is captured by a Donor bead (e.g., anti-GST coated), and the other partner (e.g., His-tagged p53) is captured by an Acceptor bead (e.g., Ni-chelate coated). When MDM2 and p53 interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[10] An inhibitor will prevent this interaction, resulting in a loss of signal.
-
Materials & Reagents:
-
GST-tagged MDM2 protein
-
His-tagged p53 protein (full-length or relevant domain)
-
AlphaLISA® Glutathione Donor Beads
-
AlphaLISA® Ni-NTA Acceptor Beads
-
AlphaLISA® PPI Buffer[16]
-
Test Compound and Controls (as in FP assay)
-
White, 384-well OptiPlates™
-
-
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of compound dilutions in DMSO to the assay plate.
-
Protein-Inhibitor Incubation: Add 5 µL of a solution containing GST-MDM2 and His-p53 (pre-optimized concentrations, typically 1-10 nM final) to each well.[16]
-
Incubate for 60 minutes at room temperature.
-
Bead Addition: In subdued light, add 5 µL of a mix of Donor and Acceptor beads (e.g., 20 µg/mL final concentration each) to all wells.[16]
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: Calculate IC50 values as described for the FP assay, using the signal from the no-inhibitor wells as 0% inhibition and the signal from wells with no protein as 100% inhibition.
Protocol 3: p53-Dependent Luciferase Reporter Assay
This cell-based assay confirms that the compound can penetrate cells and activate the p53 pathway, leading to the transcription of a reporter gene.[8][17]
-
Principle: A human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1) is engineered to stably express a luciferase reporter gene under the control of a p53-responsive promoter (e.g., containing p21 or MDM2 response elements). When an MDM2 inhibitor is added, p53 is stabilized and activates transcription, leading to an increase in luciferase expression, which is measured by adding a substrate and quantifying the resulting luminescence.[18]
-
Materials & Reagents:
-
p53 reporter cell line (e.g., HCT116-p53-luc)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Test Compound and Controls (as in FP assay)
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer plate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells into the 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive (Nutlin-3a) controls.
-
Incubation: Incubate the cells for 16-24 hours. This allows time for p53 activation, transcription, and translation of the luciferase enzyme.
-
Cell Lysis and Signal Generation: a. Equilibrate the plate and the luciferase reagent to room temperature. b. Add an equal volume (100 µL) of luciferase reagent to each well. This reagent lyses the cells and contains the luciferin substrate. c. Mix by shaking for 2 minutes to ensure complete lysis.
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Fold Activation relative to the vehicle control: Fold Activation = Sample_Luminescence / Vehicle_Control_Luminescence
-
Plot Fold Activation versus the logarithm of the compound concentration.
-
Fit the data to determine the EC50 value (the concentration for half-maximal activation).
-
Counter-screen: It is crucial to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) to ensure the observed luciferase signal is not an artifact of cell death.
-
References
- 1. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-butyl-2-5-chloro-2-2-dioxospiro-indole-3-3-pyrrolidine-1-yl-aceta | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. This compound 916048-02-7 | MCE [medchemexpress.cn]
- 8. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Experimental Setup for Cell-Based Assays with Spiro[indole-3,3'-pyrrolidine] Compounds
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Spiro[indole-3,3'-pyrrolidine] Scaffold
The spiro[indole-3,3'-pyrrolidine] scaffold is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds that exhibit significant biological activities.[1][2] This rigid, three-dimensional structure serves as a versatile framework for the design of potent therapeutic agents.[3] Notably, derivatives of this scaffold have demonstrated promising results as anticancer agents, often through the induction of apoptosis in cancer cells.[2][4] One of the most well-characterized mechanisms of action for this class of compounds is the inhibition of the p53-MDM2 protein-protein interaction.[3][4][5]
The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell-cycle arrest, apoptosis, and senescence in response to cellular stress.[5][6][7] Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[5][7][8] In many cancers with wild-type p53, MDM2 is overexpressed, effectively inactivating p53 and allowing unchecked cell proliferation.[5] Spiro[indole-3,3'-pyrrolidine] compounds can disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions.[3][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cell-based assays to evaluate the efficacy and mechanism of action of novel spiro[indole-3,3'-pyrrolidine] compounds.
Core Principles for Assay Design with Spiro Compounds
Before initiating any cell-based assay, it is crucial to establish the fundamental physicochemical properties of the test compounds. The success and reproducibility of your experiments hinge on these preliminary steps.
1. Solubility and Stock Solution Preparation
The majority of heterocyclic organic compounds, including spiro[indole-3,3'-pyrrolidines], are sparingly soluble in aqueous media. Therefore, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.
-
Rationale: DMSO is a highly polar aprotic solvent that can dissolve a wide range of compounds. It is also miscible with cell culture media. However, high concentrations of DMSO can be toxic to cells.
-
Best Practice:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.[10] Ensure the compound is fully dissolved; sonication may be required.
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, with many cell lines showing sensitivity above 0.1%.[10] It is imperative to determine the maximum DMSO tolerance for your specific cell line.
-
Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.
-
2. Stability of Stock Solutions
The stability of compounds in DMSO can be affected by factors such as water absorption, exposure to light, and freeze-thaw cycles.[11][12]
-
Rationale: Compound degradation can lead to a loss of activity and inaccurate experimental results.
-
Best Practice:
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]
-
Use desiccated storage for powdered compounds and anhydrous DMSO for preparing stock solutions to minimize water contamination.
-
Protect stock solutions from light by using amber vials or wrapping tubes in foil.
-
3. Preliminary Cytotoxicity Screening
A preliminary, broad-range cytotoxicity screen is essential to determine the appropriate concentration range for subsequent mechanistic assays.
-
Rationale: Testing a wide range of concentrations (e.g., from nanomolar to high micromolar) will establish an approximate IC50 (half-maximal inhibitory concentration) and guide the selection of relevant doses for further experiments.
-
Best Practice:
-
Perform a cell viability assay (e.g., MTT or MTS) with a wide, logarithmic range of compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Based on the results, select a narrower range of concentrations around the IC50 for more detailed follow-up assays.
-
Experimental Workflow & Key Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating spiro[indole-3,3'-pyrrolidine] compounds and the key p53-MDM2 signaling pathway they often target.
Caption: General experimental workflow for compound evaluation.
Caption: The p53-MDM2 negative feedback loop and point of intervention.
Detailed Experimental Protocols
The following protocols are optimized for a 96-well plate format, suitable for medium- to high-throughput screening.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15]
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Spiro[indole-3,3'-pyrrolidine] compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the spiro compound in complete culture medium. The final DMSO concentration should be constant across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13][16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14] A reference wavelength of >650 nm can be used to subtract background noise.[13]
| Control | Purpose | Expected Outcome |
| Untreated Cells | Baseline viability (100%) | High absorbance |
| Vehicle (DMSO) Control | To assess solvent toxicity | Absorbance similar to untreated cells |
| Positive Control (e.g., Doxorubicin) | To confirm assay validity | Low absorbance (high cytotoxicity) |
| Media Blank | Background absorbance | Very low absorbance |
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS.[19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19]
Materials:
-
Cells treated with the spiro compound for a predetermined time.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]
-
FITC signal is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.[20]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[22]
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[22] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells are fixed with ethanol to permeabilize the membrane, allowing PI to enter and stain the nucleus.[23] RNase treatment is necessary as PI can also bind to double-stranded RNA.[22][24]
Materials:
-
Cells treated with the spiro compound.
-
Cold 70% ethanol.
-
Cold PBS.
-
PI/RNase Staining Solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect at least 1 x 10^6 cells per sample by trypsinization.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[23]
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours and up to several weeks.[23]
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[23][24]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[23][24]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically acquired using a linear scale. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. atcc.org [atcc.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. docs.abcam.com [docs.abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Use of Fevipiprant (CAS 916048-02-7) as a Chemical Probe for DP2 Receptor Studies
Introduction: Targeting the Prostaglandin D2/DP2 Receptor Axis
The Prostaglandin D2 (PGD2) receptor 2, also known as the Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2), and designated as CD294, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of type 2 inflammatory responses.[1][2][3] PGD2, its primary endogenous ligand, is released predominantly by activated mast cells and other immune cells.[2][4] Upon binding to the DP2 receptor, which is highly expressed on key effector cells of allergic inflammation such as eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, it triggers a pro-inflammatory cascade.[1][2][5]
The DP2 receptor is coupled to the Gi subtype of G proteins.[6] Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and a subsequent increase in intracellular calcium ([Ca2+]i), culminating in cellular responses like chemotaxis, degranulation, and cytokine release.[6][7] This signaling pathway is a critical driver in the pathophysiology of allergic diseases, most notably asthma and allergic rhinitis.[5][8][9]
Fevipiprant (CAS 916048-02-7), also known as NVP-QAW039, is a potent, selective, and orally bioavailable competitive antagonist of the DP2 receptor.[2][4][10][11] It functions by binding reversibly to the DP2 receptor, thereby blocking the downstream signaling induced by PGD2 and its metabolites.[10] Early-phase clinical trials with Fevipiprant showed considerable promise, particularly in patients with moderate-to-severe eosinophilic asthma, where it effectively reduced airway eosinophil counts and improved lung function.[12][13][14][15] However, subsequent large-scale Phase III studies did not meet their primary endpoints for reducing the rate of asthma exacerbations, leading to the discontinuation of its development for this indication.[16][17]
Despite its clinical trial outcomes, Fevipiprant remains an invaluable tool for researchers. Its high selectivity and well-characterized pharmacology make it an ideal chemical probe for elucidating the nuanced roles of the DP2 receptor in health and disease, validating new therapeutic hypotheses, and screening for novel pathway modulators. These application notes provide a comprehensive guide and detailed protocols for utilizing Fevipiprant in DP2 receptor studies.
Pharmacological Profile of Fevipiprant
A thorough understanding of Fevipiprant's properties is essential for robust experimental design. The quantitative data below, synthesized from authoritative sources, provides a foundation for determining appropriate assay concentrations and interpreting results.
| Parameter | Value | Cell System | Reference |
| Binding Affinity (pKi) | 8.8 ± 0.1 | Human native DP2 (Eosinophils) | [4] |
| Functional Antagonism (pA2) | 9.0 ± 0.1 | Human DP2 (Eosinophil shape change) | [4] |
| Functional Antagonism (pIC50) | 8.9 ± 0.1 | Human DP2 (Th2 cell migration) | [4] |
| Selectivity | >1000-fold vs. DP1 receptor | N/A | [4] |
Experimental Design: Key Considerations for Using Fevipiprant
Robust and reproducible data generation hinges on careful experimental design. The following points are critical for success when using Fevipiprant as a chemical probe.
1. Cellular Systems:
-
Primary Cells: Human peripheral blood eosinophils, basophils, or isolated Th2 cells are the most physiologically relevant systems as they endogenously express the DP2 receptor. Their use provides direct insight into the receptor's function in its native environment.
-
Recombinant Cell Lines: For high-throughput screening and mechanistic studies, cell lines such as HEK293 or CHO, stably transfected with the human DP2 receptor (PTGDR2 gene), are highly recommended. They offer a clean, controllable system with high receptor expression, leading to robust assay windows.
2. Essential Controls for Self-Validating Protocols:
-
Positive Agonist Control: Prostaglandin D2 (PGD2) is the natural ligand and should be used to stimulate the DP2 receptor. Use a concentration at or near the EC80 to ensure a robust signal that can be effectively antagonized.
-
Negative Vehicle Control: Fevipiprant is typically dissolved in DMSO. All experimental conditions, including "untreated" or "agonist-only" wells, must contain the same final concentration of DMSO to control for solvent effects.
-
Selectivity Control: To confirm that the observed effects are mediated through DP2, it is advisable to run parallel experiments with a DP1-selective agonist (e.g., BW245C) to demonstrate Fevipiprant's lack of activity at the related DP1 receptor.
3. Preparation of Fevipiprant Stock Solutions:
-
Solubility: Fevipiprant is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare serial dilutions from the stock solution in an appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells.
Protocol 1: DP2 Receptor Functional Antagonism via Calcium Mobilization Assay
This protocol details the measurement of Fevipiprant's antagonist potency by quantifying its ability to inhibit PGD2-induced intracellular calcium flux in cells expressing the DP2 receptor. This is a common assay for Gq and Gi-coupled GPCRs.[18][19][20]
Causality and Principle
DP2 receptor activation by PGD2 leads to the dissociation of the Gi protein. The released Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6][21] This transient increase in intracellular calcium can be measured with fluorescent indicators. Fevipiprant, by blocking PGD2 binding, prevents this entire cascade.
Signaling Pathway Visualization
Caption: DP2 receptor signaling pathway leading to intracellular calcium release.
Step-by-Step Methodology
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human DP2 receptor into black, clear-bottom 96-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be required for some cell lines to improve dye retention.[19]
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition (Antagonist Plate):
-
Prepare a 2X concentrated serial dilution of Fevipiprant in assay buffer. Include a vehicle control (DMSO) and a "no-agonist" control.
-
-
Agonist Preparation (Agonist Plate):
-
Prepare a 3X or 4X concentrated solution of PGD2 in assay buffer. The final concentration should be approximately the EC80 for calcium mobilization in your cell system.
-
-
Assay Execution using a Fluorescence Plate Reader (e.g., FLIPR, FlexStation):
-
Place both the cell plate and the compound/agonist plates into the instrument.
-
Set the instrument to first add the Fevipiprant solutions (from the antagonist plate) to the cell plate and incubate for 15-20 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
Program the instrument to then add the PGD2 solution (from the agonist plate) to all wells (except the "no-agonist" control).
-
Measure the fluorescence intensity (typically excitation ~485 nm, emission ~525 nm) in real-time, immediately before and for 60-120 seconds after agonist addition.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the response of the "no-agonist" control to 0% and the "agonist + vehicle" control to 100%.
-
Plot the normalized response against the logarithm of Fevipiprant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Fevipiprant that inhibits 50% of the PGD2-induced response.
-
Protocol 2: Inhibition of Eosinophil Chemotaxis
This protocol assesses Fevipiprant's ability to block the directed migration of eosinophils toward a PGD2 gradient, a key biological function of the DP2 receptor.[1][22]
Causality and Principle
Chemotaxis is the directed movement of a cell along a chemical gradient. For eosinophils, PGD2 acting on the DP2 receptor is a potent chemoattractant, guiding them to sites of allergic inflammation. This assay physically measures the inhibition of this process. A reduction in the number of cells migrating through a porous membrane toward the PGD2 source in the presence of Fevipiprant demonstrates its antagonist activity.
Experimental Workflow Visualization
Caption: Workflow for the eosinophil chemotaxis inhibition assay.
Step-by-Step Methodology
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy, non-allergic donors using a standard method such as negative selection with magnetic beads.
-
Resuspend the purified eosinophils (>95% purity) in an appropriate assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.[23]
-
-
Assay Setup (e.g., 24-well Transwell plate with 5 µm pore inserts):
-
Add 600 µL of assay medium containing the chemoattractant (PGD2, at its EC50 for chemotaxis, e.g., 10-100 nM) to the lower wells of the plate. For a negative control, add assay medium with vehicle only.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Treatment and Loading:
-
In separate tubes, pre-incubate the eosinophil suspension for 15-20 minutes at room temperature with various concentrations of Fevipiprant or an equivalent amount of vehicle (DMSO).
-
Add 100 µL of the treated eosinophil suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 90-120 minutes to allow for cell migration. Incubation time should be optimized for your specific conditions.
-
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry (by adding a known number of counting beads to each sample).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated toward PGD2 by the number that migrated toward the vehicle control.
-
Determine the percent inhibition for each Fevipiprant concentration relative to the PGD2-only positive control.
-
Plot the percent inhibition against the logarithm of Fevipiprant concentration and fit the curve to determine the IC50 value.
-
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An evaluation of fevipiprant for the treatment of asthma: a promising new therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. respiratory-therapy.com [respiratory-therapy.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. pharmatimes.com [pharmatimes.com]
- 15. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. novartis.com [novartis.com]
- 17. novctrd.com [novctrd.com]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
In vitro experimental design for testing spirooxindole derivatives
Application Note & Protocols
Topic: In Vitro Experimental Design for Testing Spirooxindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Strategy for In Vitro Evaluation of Novel Spirooxindole Anticancer Agents
Introduction: The Spirooxindole Scaffold in Oncology
The spirooxindole core, a unique three-dimensional heterocyclic motif, is a "privileged structure" in medicinal chemistry. Found in numerous natural alkaloids with potent biological activity, this scaffold has become a focal point for the development of novel anticancer therapeutics.[1][2] Spirooxindole derivatives have demonstrated the ability to interact with a wide array of molecular targets implicated in cancer progression, including protein kinases, the p53-MDM2 axis, and tubulin.[1][3][4] Their diverse mechanisms of action, which can induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis and metastasis, make them highly attractive candidates for drug discovery.[3]
This guide provides a comprehensive, field-proven framework for the in vitro evaluation of novel spirooxindole derivatives. Moving beyond a simple list of procedures, we explain the causal logic behind the experimental workflow, from initial high-throughput screening for antiproliferative activity to detailed mechanistic studies aimed at target identification and validation. This multi-tiered approach ensures a robust and efficient characterization of compound efficacy and mechanism of action (MOA).
Overall Experimental Design: A Funnel-Down Approach
A successful in vitro evaluation campaign begins with a broad screen to identify active compounds and progressively narrows the focus to elucidate their specific biological functions. This "funnel-down" strategy, outlined below, optimizes resource allocation by ensuring that only the most promising candidates advance to more complex, resource-intensive assays.
References
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of the Spiro[indole-3,3'-pyrrolidine] Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[indole-3,3'-pyrrolidine] Scaffold
The spiro[indole-3,3'-pyrrolidine] core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This scaffold is found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The ability to strategically introduce modifications to this core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles in drug development programs.
This guide provides a detailed overview of established and innovative techniques for the chemical modification of the spiro[indole-3,3'-pyrrolidine] scaffold. We will delve into the rationale behind various synthetic strategies, offering detailed protocols and insights to empower researchers in their quest to synthesize novel and potent therapeutic agents.
Strategic Approaches to Core Modification
The modification of the spiro[indole-3,3'-pyrrolidine] core can be broadly categorized into three main strategies, each offering distinct advantages for generating structural diversity.
Caption: Core modification strategies.
I. Pyrrolidine Ring Functionalization: The Power of [3+2] Cycloaddition
One of the most powerful and convergent methods for constructing and functionalizing the spiro[indole-3,3'-pyrrolidine] core is the [3+2] cycloaddition reaction. This approach involves the reaction of an azomethine ylide with a dipolarophile, typically an activated alkene. The choice of reactants allows for the introduction of diverse substituents on the pyrrolidine ring with high regio- and stereocontrol.
A. Organocatalytic Asymmetric [3+2] Cycloaddition
Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of complex molecules. In the context of spiro[indole-3,3'-pyrrolidine] synthesis, chiral phosphoric acids have proven to be highly effective catalysts.[3]
Mechanism Insight: The chiral phosphoric acid catalyst activates both the azomethine ylide and the methyleneindolinone dipolarophile through hydrogen bonding. This dual activation not only accelerates the reaction but also creates a well-defined chiral environment, leading to high enantioselectivity. Favorable π-π stacking interactions between the oxindole ring and the conjugated ester in the transition state can dictate the regioselectivity of the addition.[3]
Caption: Asymmetric [3+2] cycloaddition workflow.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Three-Component [3+2] Cycloaddition [3]
| Reagent/Parameter | Quantity/Value | Notes |
| Methyleneindolinone | 1.0 equiv | Substrate scope is generally broad. |
| Aldehyde | 1.2 equiv | Aromatic and aliphatic aldehydes can be used. |
| Amino Ester | 1.2 equiv | e.g., ethyl glycinate |
| Chiral Phosphoric Acid | 10 mol % | (R)-TRIP is a common choice. |
| Solvent | Toluene | Dry solvent is recommended. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Time | 12-24 h | Monitored by TLC. |
| Typical Yield | 80-95% | |
| Enantiomeric Excess | up to 98% ee |
Step-by-Step Methodology:
-
To a stirred solution of the methyleneindolinone (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol) in toluene (2.0 mL) is added the aldehyde (0.24 mmol).
-
The amino ester (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.
II. Indole Ring Modification: Post-Cyclization Functionalization
Once the spirocyclic core is assembled, further modifications can be introduced on the indole moiety. This allows for the fine-tuning of electronic and steric properties, which can be crucial for optimizing biological activity.
A. N-Arylation and N-Alkylation of the Indole Nitrogen
The indole nitrogen (N1 position) is a common site for functionalization. Standard N-alkylation or N-arylation protocols can be employed. For instance, palladium-catalyzed cross-coupling reactions are effective for introducing aryl groups.
Protocol 2: Palladium-Catalyzed N-Arylation of the Spirooxindole Core [4]
| Reagent/Parameter | Quantity/Value | Notes |
| Spirooxindole | 1.0 equiv | |
| Aryl Halide | 1.5 equiv | Aryl bromides or iodides are suitable. |
| Pd Catalyst | 5-10 mol % | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 10-20 mol % | e.g., Xantphos, SPhos |
| Base | 2.0 equiv | e.g., Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene or Dioxane | Anhydrous conditions are necessary. |
| Temperature | 80-110 °C | |
| Time | 8-16 h | |
| Typical Yield | 60-85% |
Step-by-Step Methodology:
-
A mixture of the spirooxindole (0.5 mmol), aryl halide (0.75 mmol), palladium catalyst (0.025 mmol), ligand (0.05 mmol), and base (1.0 mmol) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (5 mL) is added, and the mixture is heated to the desired temperature with stirring.
-
After completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.
B. Halogenation of the Indole Ring
Electrophilic aromatic substitution reactions can be used to introduce halogen atoms at various positions of the indole ring, providing handles for further diversification through cross-coupling reactions.
Caption: Indole ring functionalization pathways.
III. Spirocyclic Center and Pyrrolidine Ring Diversification: Beyond Cycloaddition
While cycloaddition is a mainstay, other methods provide access to unique substitution patterns on the pyrrolidine ring and at the spirocyclic center.
A. Transition Metal-Catalyzed Synthesis
Transition metals like silver, palladium, and iron catalyze a variety of transformations to yield diverse spirooxindoles.[1] For example, silver-catalyzed dialkylation of activated alkenes can introduce nitrile-containing functionalities.[1]
Protocol 3: Silver-Mediated Synthesis of Nitrile-Containing Spirooxindoles [1]
| Reagent/Parameter | Quantity/Value | Notes |
| Activated Alkene | 1.0 equiv | Derived from indole. |
| Acetonitrile | Solvent | Also acts as a reactant. |
| AgF | 4.0 equiv | Catalyst and C-H activator. |
| Atmosphere | Nitrogen | |
| Temperature | 110 °C | |
| Time | 12 h | |
| Typical Yield | Moderate | |
| Diastereoselectivity | 1.1:1 to 1.2:1 |
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, the activated alkene (0.2 mmol) and AgF (0.8 mmol) are combined in a sealed tube.
-
Acetonitrile (2 mL) is added, and the tube is securely sealed.
-
The reaction mixture is heated at 110 °C for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered.
-
The filtrate is concentrated, and the product is isolated by column chromatography.
B. One-Pot Chloroformylation-Dearomatizing Spirocyclization
A transition-metal-free approach involves the one-pot chloroformylation and dearomatizing spirocyclization of tryptamine derivatives to synthesize spiro[indole-3,3'-pyrrolidine]-2'-ones and their thio-analogs.[5][6] This method is operationally simple and cost-effective.
Protocol 4: Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-ones [5]
| Reagent/Parameter | Quantity/Value | Notes |
| Tryptamine Derivative | 1.0 equiv | |
| Triphosgene | 0.5 equiv | Chloroformylating agent. |
| Base | 2.0 equiv | e.g., Triethylamine |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to rt | |
| Time | 2-4 h | |
| Typical Yield | Good to Excellent |
Step-by-Step Methodology:
-
To a solution of the tryptamine derivative (1.0 mmol) and triethylamine (2.0 mmol) in dichloromethane (10 mL) at 0 °C, a solution of triphosgene (0.5 mmol) in dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The spiro[indole-3,3'-pyrrolidine] core offers a fertile ground for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from powerful organocatalytic cycloadditions to versatile post-cyclization modifications, provide a robust toolkit for researchers. By understanding the underlying principles and applying these detailed protocols, scientists can efficiently generate diverse libraries of spiro[indole-3,3'-pyrrolidine] derivatives for biological screening, accelerating the journey from hit identification to lead optimization.
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-(thi)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
Application Note: Leveraging Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate for Fragment-Based Drug Design
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Privileged Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, due to their simplicity, can form highly efficient and specific interactions with a protein target.[2][3] These initial low-affinity hits are then optimized into potent drug candidates through structure-guided medicinal chemistry.
The spirooxindole scaffold is considered a "privileged" structure in medicinal chemistry.[4] Its inherent three-dimensionality, resulting from the spirocyclic fusion of two rings at a single carbon, allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[5][6] This complex architecture is frequently found in natural products and has been associated with a wide array of biological activities, including anticancer and antimicrobial properties.[4][7][8][9] By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles can significantly improve physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[5]
This application note focuses on Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate , a fragment that uniquely combines the benefits of the spirooxindole core with strategic features designed for FBDD. This compound is a valuable starting point for several reasons:
-
3D Spiro[indole-3,3'-pyrrolidine] Core: Provides a rigid, complex scaffold to probe deep or complex binding pockets.[6][8]
-
5-Chloro Substituent: Offers a specific vector for interaction, potentially occupying a key halogen-binding pocket or serving as a handle for future chemical modification.
-
"Poised" Tert-butyl Acetate Group: The tert-butyl ester acts as a robust protecting group that can be selectively cleaved to reveal a carboxylic acid.[10] This "poised" functional group is a critical handle for subsequent fragment growing or linking strategies in the hit-to-lead optimization phase.
This document provides a comprehensive guide and detailed protocols for utilizing this fragment in a typical FBDD workflow, from initial screening to structure-guided lead optimization.
Fragment Profile and Physicochemical Properties
To qualify as a viable fragment, a compound should adhere to the "Rule of Three," which provides guidelines for properties that maximize the probability of binding while maintaining low complexity.[2] this compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | 364.8 g/mol | ≤ 300 Da | While slightly above the strict guideline, its rigid, complex scaffold provides high value. It fits within the expanded definition of fragments used in many modern libraries. |
| cLogP | ~2.8 | ≤ 3 | Ensures adequate solubility for biophysical screening assays and reduces the risk of non-specific binding. |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | The additional acceptor is part of the ester handle, providing a key point for future optimization. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Low number of donors maintains "fragment-like" simplicity. |
| Rotatable Bonds | 3 | ≤ 3 | The low number of rotatable bonds indicates a rigid conformation, which reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Polar Surface Area (PSA) | 74.6 Ų | ≤ 60 Ų | The PSA is slightly elevated due to the ester group, which is a deliberate design feature for its "poised" nature. |
This compound is an excellent candidate for FBDD, offering a balance of scaffold complexity and physicochemical properties suitable for identifying high-quality, efficient binders.
A Strategic Workflow for FBDD Integration
The successful application of this fragment involves a multi-stage process, beginning with sensitive biophysical screening and culminating in structure-based optimization.
References
- 1. spirochem.com [spirochem.com]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Protocol for deprotection of the tert-butyl ester in CAS 916048-02-7
An Application Note and Protocol for the Deprotection of the tert-Butyl Ester in (tert-Butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate) CAS 916048-02-7
Abstract
This document provides a detailed guide for the deprotection of the tert-butyl ester in the spiro-oxindole compound, CAS 916048-02-7, to yield its corresponding carboxylic acid. The tert-butyl group is a prevalent protecting group for carboxylic acids due to its stability under a wide range of conditions and its clean, traceless removal under acidic conditions. This guide is designed for researchers in medicinal chemistry and drug development, offering a primary protocol utilizing trifluoroacetic acid (TFA), which is the industry standard for this transformation. We will explore the underlying chemical principles, provide a step-by-step experimental procedure, and address potential challenges through a comprehensive troubleshooting section. The protocols are presented with an emphasis on causality, ensuring that researchers can adapt the methodology to their specific experimental context.
Introduction: The Strategic Role of tert-Butyl Ester Deprotection
The target molecule, this compound[1][2], incorporates a key tert-butyl ester. This protecting group strategy is often employed to mask the carboxylic acid functionality while other synthetic transformations are performed on the molecule. The final, critical step is the quantitative and clean removal of this group to unmask the carboxylic acid, which may be the final active pharmaceutical ingredient (API) or a crucial intermediate for further derivatization, such as amide coupling.
The cleavage of tert-butyl esters is most effectively achieved under strong acidic conditions. The mechanism relies on the formation of a highly stable tertiary carbocation, the tert-butyl cation, which is readily eliminated.[3] While various acidic systems can be employed, a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) remains the gold standard due to its efficacy, volatility, and predictability.[4]
Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of the desired carboxylic acid and a stable tert-butyl carbocation.[5] The carbocation is then quenched, typically through deprotonation by the trifluoroacetate counter-ion, to form gaseous isobutylene.[6][7]
Comparative Overview of Deprotection Methods
While TFA/DCM is the primary method, alternative conditions may be considered depending on the presence of other acid-sensitive functional groups in the molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Standard Acidolysis | 50% TFA in DCM, Room Temp, 1-5 h[3][8] | Highly efficient, volatile reagents, easy removal. | Harsh for very acid-labile groups. TFA is corrosive. |
| Dilute Acidolysis | 1-5% TFA in DCM | Milder conditions, suitable for sensitive substrates.[9] | Significantly longer reaction times may be required. |
| HCl Conditions | 4M HCl in Dioxane or Ethyl Acetate | Reagent is inexpensive. Can provide the product as an HCl salt. | Dioxane is non-volatile and a peroxide-former. May be slower than TFA. |
| Lewis Acid Catalysis | Ytterbium triflate (Yb(OTf)₃) in CH₃NO₂[4] | Milder, non-protic conditions. | Requires elevated temperatures; reagents are more expensive. |
| Alternative Protic Acid | 85% Phosphoric Acid (H₃PO₄), 50-70 °C[4] | Less volatile and less corrosive than TFA. | High temperatures required; workup can be more complex. |
Primary Experimental Protocol: TFA-Mediated Deprotection
This protocol is the recommended starting point for the deprotection of CAS 916048-02-7.
Materials and Reagents
-
Substrate: this compound (CAS 916048-02-7)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Deprotection Reagent: Trifluoroacetic Acid (TFA), Reagent Grade
-
Workup/Purification Solvents: Toluene, Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Deionized Water
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution at room temperature (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 1:1 (v/v) or ~50% TFA/DCM mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is complete upon full consumption of the starting material, which is typically achieved within 1-5 hours.[8]
-
Solvent Removal & TFA Azeotroping: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add toluene (~10-20 times the initial substrate weight) to the flask and concentrate again. Repeat this co-evaporation step at least twice.[3][4]
-
Product Isolation and Purification: At this stage, the crude carboxylic acid is obtained. Depending on its properties and the required purity, proceed with one of the following purification methods:
-
Method A: Aqueous Workup: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x, until CO₂ evolution ceases), and finally with brine (1x).[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified carboxylic acid.[11]
-
Method B: Precipitation/Crystallization: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add this solution dropwise to a larger volume of a stirred, cold, non-polar solvent, such as diethyl ether or hexanes, to induce precipitation.[3] Collect the solid product by vacuum filtration, wash with the cold non-polar solvent, and dry under vacuum.
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Degradation of TFA (if old or improperly stored). | 1. Allow the reaction to stir for a longer duration. Gentle warming (to 30-40 °C) can be attempted if the molecule is stable. 2. Use a fresh bottle of TFA. |
| Side Product Formation | Alkylation of other nucleophilic sites on the molecule by the tert-butyl cation. | While the target molecule lacks highly susceptible groups (like tryptophan or methionine), for other substrates, add a scavenger like triisopropylsilane (TIS) or thioanisole (5% v/v) to the reaction mixture to trap the carbocation.[3][12] |
| Difficulty Removing Residual TFA | TFA can form a stable salt with the product or other nitrogen-containing functionalities. | 1. Perform multiple co-evaporations with toluene or another suitable solvent.[5] 2. If the product is stable, perform a basic aqueous workup (as described in 4.2, Method A) to neutralize the acid. |
| Low Yield after Purification | 1. Product is partially soluble in the aqueous wash layers. 2. Incomplete precipitation or product is too soluble in the anti-solvent. | 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Ensure the precipitation solvent is sufficiently non-polar and cold. Test different anti-solvents (e.g., hexanes, pentane) on a small scale. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAY10648 | 916048-02-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. rsc.org [rsc.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Welcome to the technical support center for the synthesis of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multicomponent reaction, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The spirooxindole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is a critical step in the development of novel therapeutics.[1][2][3]
The synthesis of this target molecule is typically achieved through a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[4] This involves the in-situ generation of an azomethine ylide from 5-chloroisatin and a secondary amino acid, which then reacts with a dipolarophile.[5][6][7][8] While elegant, this reaction can present several challenges. This guide provides in-depth, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Spirooxindole Product
Question: I am not getting a good yield of my target spirooxindole. What are the possible causes and how can I improve it?
Answer:
Low yield is a common issue in multicomponent reactions and can stem from several factors.[9] A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inefficient Azomethine Ylide Formation: The in-situ generation of the azomethine ylide is the cornerstone of this reaction.[5][6]
-
Explanation: The reaction between 5-chloroisatin and the amino acid (e.g., sarcosine or a derivative) to form the azomethine ylide can be slow or incomplete. This is often the rate-determining step.[6]
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent is critical. Polar protic solvents like ethanol or methanol are often preferred as they can facilitate the formation of the ylide.[5][10] However, in some cases, less polar solvents may be used, so it's worth screening a range of solvents.
-
Temperature: The reaction may require heating to promote the decarboxylation and formation of the ylide. Refluxing is a common condition.[10][11] Consider a temperature optimization study, for example, from room temperature up to the boiling point of the chosen solvent.
-
Stoichiometry: An excess of the amino acid (e.g., 1.2-1.5 equivalents) can push the equilibrium towards the formation of the azomethine ylide.[10]
-
-
-
Decomposition of Starting Materials or Intermediates:
-
Explanation: Isatins can be sensitive to prolonged heating or harsh reaction conditions. The azomethine ylide itself is a reactive intermediate and can undergo side reactions if not trapped efficiently by the dipolarophile.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times might lead to degradation.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive reagents.
-
-
-
Suboptimal Catalyst or Reaction Conditions:
-
Explanation: The choice of catalyst, if any, and other reaction parameters can significantly impact the yield. While this reaction can often proceed without a catalyst, Lewis acids or Brønsted acids are sometimes employed to enhance the rate and selectivity.[12]
-
Troubleshooting:
-
Catalyst Screening: If the uncatalyzed reaction is low-yielding, consider screening a panel of catalysts. Common choices include Lewis acids (e.g., SnCl₄, AgBF₄) or organocatalysts.[13]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for spirooxindole synthesis.[12][14][15]
-
-
Experimental Protocol: Optimization of Reaction Conditions
-
Set up a series of parallel reactions in small vials.
-
To each vial, add 5-chloroisatin (1 equivalent).
-
Add the amino acid (1.3 equivalents).
-
Add the dipolarophile (tert-butyl acrylate, 1.1 equivalents).
-
Add the solvent to be tested (e.g., ethanol, methanol, isopropanol, acetonitrile).
-
If testing catalysts, add the catalyst (e.g., 10 mol%).
-
Stir the reactions at the desired temperature (e.g., room temperature, 50 °C, reflux).
-
Monitor the reactions by TLC at regular intervals (e.g., 1, 3, 6, and 12 hours).
-
Once the starting material is consumed or no further product formation is observed, quench the reactions and analyze the crude product by ¹H NMR or LC-MS to determine the relative yield.
Problem 2: Formation of Significant Byproducts
Question: My reaction mixture is complex, and I'm isolating several byproducts along with my desired spirooxindole. How can I minimize these?
Answer:
The formation of byproducts is a common challenge in multicomponent reactions where several reactive species are present.[9][16]
Common Byproducts and Their Prevention:
-
Dimerization of the Dipolarophile:
-
Explanation: Electron-deficient alkenes like tert-butyl acrylate can undergo self-polymerization or dimerization, especially at elevated temperatures.
-
Prevention:
-
Controlled Addition: Add the dipolarophile slowly to the reaction mixture containing the pre-formed or forming azomethine ylide. This ensures that the concentration of the dipolarophile is low at any given time, minimizing self-reaction.
-
Lower Temperature: If possible, run the reaction at a lower temperature to disfavor the dimerization pathway.
-
-
-
Formation of Two-Component Adducts:
-
Explanation: The isatin and amino acid can form a stable adduct that does not proceed to the desired spirooxindole.
-
Prevention:
-
Reaction Conditions: As with improving the yield, optimizing the solvent and temperature can favor the desired three-component reaction over the formation of stable two-component byproducts.
-
-
-
Side Reactions of the Azomethine Ylide:
-
Explanation: The azomethine ylide can react with itself or other species in the reaction mixture if the dipolarophile is not reactive enough or is present in a low concentration.
-
Prevention:
-
Stoichiometry: Ensure an appropriate stoichiometry of the dipolarophile (a slight excess, e.g., 1.1-1.2 equivalents, is often beneficial).
-
-
Troubleshooting Workflow for Byproduct Formation
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 15. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 16. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 5-Chloro-Spirooxindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-spirooxindole compounds. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered when working with these promising therapeutic agents in aqueous buffers. As a Senior Application Scientist, my goal is to not only provide protocols but also to explain the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a novel 5-chloro-spirooxindole derivative and it won't dissolve in my standard phosphate-buffered saline (PBS). What's the first thing I should do?
This is a very common challenge. The spirooxindole scaffold, while being a privileged structure in medicinal chemistry, often imparts significant hydrophobicity. The addition of a chloro-substituent can further increase the lipophilicity of the molecule, leading to poor aqueous solubility.[1][2]
Your immediate first step should be to prepare a high-concentration stock solution in an appropriate organic solvent . The most widely used solvent for this purpose is Dimethyl Sulfoxide (DMSO) due to its excellent ability to dissolve a wide range of organic compounds.[3][4]
Initial Protocol: Preparing a DMSO Stock Solution
-
Accurately weigh a small amount of your 5-chloro-spirooxindole compound.
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be employed, but ensure your compound is thermally stable.
-
Once fully dissolved, store your stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q2: I've made a DMSO stock, but my compound precipitates out of solution when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. Essentially, the aqueous buffer cannot accommodate the hydrophobic compound molecules once the solubilizing effect of the DMSO is sufficiently diluted.
To address this, you need to employ strategies that increase the apparent solubility of your compound in the final aqueous medium. The following sections of this guide will walk you through the most effective troubleshooting techniques.
Troubleshooting Guide: A Stepwise Approach to Overcoming Solubility Issues
If you are experiencing precipitation upon dilution of your DMSO stock, work through the following strategies sequentially.
Strategy 1: Optimizing the Use of Co-solvents
A co-solvent system can often be the simplest and most effective solution. By maintaining a small percentage of an organic solvent in your final aqueous buffer, you can significantly increase the solubility of your 5-chloro-spirooxindole compound.
Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain in solution.
Recommended Co-solvents:
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | < 1% (ideally < 0.5%) | Can be cytotoxic at higher concentrations.[6] |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can increase viscosity at higher concentrations. |
Protocol for Co-solvent Use:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create an intermediate dilution of your stock in your chosen co-solvent (e.g., dilute the 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in 10% DMSO/90% ethanol).
-
Add this intermediate dilution to your pre-warmed aqueous buffer to reach the final desired concentration. This two-step dilution process helps to avoid localized high concentrations of the compound that can trigger precipitation.[5]
-
Crucially, always include a vehicle control in your experiments , which contains the same final concentration of the co-solvent(s) as your experimental samples.
Diagram of the Co-solvent Dilution Workflow:
Caption: A two-step dilution workflow using a co-solvent.
Strategy 2: Harnessing the Power of pH Adjustment
For ionizable compounds, altering the pH of the aqueous buffer can dramatically increase solubility. Spirooxindoles contain a lactam nitrogen which is generally weakly acidic, and other functional groups may also be ionizable.
Underlying Principle: The solubility of a weakly acidic or basic compound is highly dependent on its ionization state. The ionized form of a compound is typically much more water-soluble than the neutral form. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and increased solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and enhanced solubility.[7]
Protocol for pH Optimization:
-
For weakly acidic compounds: Prepare a series of buffers with pH values ranging from 7.4 up to 9.0.
-
For weakly basic compounds: Prepare a series of buffers with pH values from 7.4 down to 5.0.
-
Prepare your final working solutions in each of these buffers and visually inspect for precipitation.
-
Important Consideration: Ensure that the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins and affect cell viability.
Logical Flow for pH Adjustment:
Caption: Decision-making process for pH-based solubility enhancement.
Strategy 3: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent water solubility.[8][9] This is a powerful technique, particularly for compounds that are highly resistant to solubilization by other methods.
Underlying Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior. The hydrophobic 5-chloro-spirooxindole molecule can partition into the hydrophobic core of the cyclodextrin, forming an "inclusion complex" that is water-soluble.[10][11]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity.[3] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in parenteral formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but can extract cholesterol from cell membranes. |
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Weigh out your 5-chloro-spirooxindole compound and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the 5-chloro-spirooxindole powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid paste in an oven at 40-50°C or under vacuum to obtain a powder.[12]
-
This powder, containing the inclusion complex, can then be directly dissolved in your aqueous buffer.
Strategy 4: The Role of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds and increase their solubility.[13][14]
Underlying Principle: Micelles are spherical structures with a hydrophobic core and a hydrophilic shell. The 5-chloro-spirooxindole can partition into the hydrophobic core, effectively being carried in the aqueous solution within the micelle.[15]
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Typical Concentration |
| Tween 20/80 | Non-ionic | 0.01 - 0.1% |
| Triton X-100 | Non-ionic | 0.01 - 0.1% |
Protocol for Using Surfactants:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant.
-
Prepare your 5-chloro-spirooxindole working solution by diluting your DMSO stock into the surfactant-containing buffer.
-
Caution: Surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane integrity. Always run appropriate controls.
Strategy 5: Preparation of Amorphous Solid Dispersions
For particularly challenging compounds, creating an amorphous solid dispersion (ASD) can significantly enhance solubility and dissolution rates.[16]
Underlying Principle: The crystalline form of a compound has a stable lattice structure that requires energy to break, thus limiting its solubility. In an amorphous state, the molecules are in a disordered, higher-energy state, which makes them more readily dissolve. In an ASD, the amorphous compound is dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[8]
Common Techniques for Preparing ASDs:
-
Spray Drying: The compound and a polymer are dissolved in a common solvent, and the solution is then sprayed into a hot air stream, causing rapid solvent evaporation and the formation of an amorphous solid dispersion.
-
Hot-Melt Extrusion: The compound and a polymer are mixed and heated until they melt, and then the molten mixture is extruded and cooled rapidly to form an ASD.
The preparation of ASDs is a more advanced technique and is often employed in later stages of drug development. However, for early-stage research with highly insoluble compounds, it can be a valuable tool.
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. ijlpr.com [ijlpr.com]
- 14. researchgate.net [researchgate.net]
- 15. oatext.com [oatext.com]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Welcome to the dedicated technical support guide for the purification of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate (CAS 916048-02-7). This molecule, an important intermediate in the synthesis of potent DP2 receptor antagonists, possesses a complex spirooxindole structure that presents unique challenges and considerations for achieving high purity via High-Performance Liquid Chromatography (HPLC).[1][2]
This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will cover initial method development choices, frequently asked questions, and a systematic troubleshooting guide to address common issues encountered during purification.
Part 1: Method Development & FAQs
This section addresses the foundational questions researchers face when setting up an HPLC purification method for this specific spirooxindole derivative.
Q1: Should I use Reversed-Phase (RP) or Normal-Phase (NP) HPLC for this compound?
A1: The choice depends on your objective.
-
For general purification and purity assessment , Reversed-Phase HPLC is the recommended starting point. The compound has significant non-polar character due to the tert-butyl ester and the chlorinated aromatic ring, making it well-suited for retention on a non-polar stationary phase like C18.[3] The majority of modern HPLC applications are based on reversed-phase separations due to their robustness and versatility.[4]
-
For separating stereoisomers (enantiomers/diastereomers) , Normal-Phase HPLC using a Chiral Stationary Phase (CSP) is typically required.[5][6] Spirooxindoles are well-known for their chirality, and if your synthesis can produce multiple stereoisomers, a dedicated chiral method will be necessary for their resolution.[7][8]
Q2: What is a good starting column and mobile phase for Reversed-Phase purification?
A2: A robust starting point is a C18 silica-based column. The mobile phase should consist of an aqueous component and an organic modifier.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size | Provides excellent hydrophobic retention for this molecule and is a widely available, versatile choice.[3] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | The acidic modifier is crucial. It protonates the nitrogen atoms in the pyrrolidine ring and suppresses the ionization of residual silanols on the silica surface, which significantly reduces peak tailing.[9] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.[9] |
| Detection | 220 nm or 254 nm | The indole chromophore exhibits strong UV absorbance. A preliminary scan with a Diode Array Detector (DAD) is recommended to identify the absorbance maximum for optimal sensitivity. |
Q3: How should I prepare my crude sample for injection?
A3: Proper sample preparation is critical to prevent column blockage and ensure reproducible results.
-
Solvent Selection: Dissolve your crude sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition or a slightly weaker solvent. For this compound, a minimal amount of Acetonitrile, Methanol, or a mixture with a small amount of DMSO is a good starting point. Avoid using a solvent that is much stronger than the mobile phase, as it can cause peak distortion.[10]
-
Concentration: Aim for a concentration that avoids overloading the column. For analytical scale, 1 mg/mL is typical. For preparative scale, this will be higher, but initial scouting runs should be done at a lower concentration.[10]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can clog the column inlet frit and increase backpressure.[11]
Part 2: Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a systematic approach to diagnosing and resolving common problems.
dot
Caption: Troubleshooting workflow for common HPLC issues.
Q4: My main peak is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing is the most common peak shape issue for amine-containing compounds like this spirooxindole.
-
Primary Cause: Secondary ionic interactions between the protonated basic nitrogen atoms on your molecule and deprotonated, acidic residual silanol groups (Si-OH) on the silica-based C18 column.[9] This interaction provides an alternative retention mechanism that slows the elution of a portion of the analyte molecules, causing a "tail".
-
Solution: The most effective solution is to control the pH of the mobile phase with an acidic additive.
-
Add an Acid Modifier: Prepare your mobile phases (both aqueous and organic) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mechanism of Action: The low pH (~2-3) ensures that the basic nitrogens on your compound are consistently protonated and, more importantly, it suppresses the ionization of the surface silanols, minimizing the unwanted ionic interactions.[9] TFA is often more effective due to its ion-pairing capabilities, but it can be difficult to remove from the final product. Formic acid is often preferred for preparative work as it is more volatile.
-
Q5: I see my target compound, but it's not separating from a closely eluting impurity. What should I do?
A5: This is a resolution problem. Assuming you have already addressed any peak shape issues, the next step is to optimize the mobile phase gradient to improve selectivity.
-
Cause: The elution strength of your gradient is increasing too quickly, not allowing enough time for the column to differentiate between the two compounds.
-
Solution 1: Decrease the Gradient Slope. If your current gradient is, for example, 20% to 90% Acetonitrile in 10 minutes (a slope of 7%/min), try making it shallower. A gradient of 40% to 70% Acetonitrile over 15 minutes (a slope of 2%/min) around the elution point of your compound will provide more time for separation to occur.[11]
-
Solution 2: Change the Organic Modifier. Acetonitrile and Methanol interact with analytes and the stationary phase differently, offering different selectivities.[9] If you are using Acetonitrile, prepare a new mobile phase using Methanol and run the same gradient. The elution order or the spacing between your peaks may change, potentially resolving the co-elution.
Q6: My retention times are shifting between injections. Why is this happening?
A6: Drifting retention times point to an unstable chromatographic system.
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: The column must return to the initial mobile phase conditions before each injection. Ensure your method includes an equilibration period of at least 10 column volumes after the gradient is complete.[12]
-
Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and retention. Using a thermostatted column compartment (column oven) set to a stable temperature (e.g., 30-40 °C) is essential for reproducibility.[12]
-
Mobile Phase Preparation: Organic solvents can evaporate over time, changing the mobile phase composition. Always use freshly prepared mobile phase for each run sequence and keep solvent bottles capped.[13]
-
Part 3: Recommended Purification Protocol
This section provides a detailed, step-by-step protocol for the preparative HPLC purification of this compound.
dot
Caption: HPLC purification and analysis workflow.
Instrumentation and Materials
-
HPLC System: Preparative HPLC with gradient capability, UV-Vis detector, and fraction collector.
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimension).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Solvent: Acetonitrile or DMSO.
-
Filters: 0.45 µm for mobile phase, 0.22 µm PTFE for sample.
Procedure
-
System Preparation:
-
Filter and degas both mobile phases before use.[11]
-
Install the preparative column and purge the system thoroughly with Mobile Phase B, followed by Mobile Phase A.
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at the intended flow rate.
-
-
Sample Preparation:
-
Dissolve the crude material in the minimum required volume of sample solvent.
-
Filter the solution through a 0.22 µm syringe filter into an appropriate vial.
-
-
Chromatographic Method:
-
Flow Rate: 20 mL/min (adjust based on column dimension and pressure limits).
-
Detection: 254 nm.
-
Injection Volume: Dependent on sample concentration and column capacity (start with a small scouting injection).
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50.0 | 50.0 |
| 5.0 | 50.0 | 50.0 |
| 25.0 | 5.0 | 95.0 |
| 30.0 | 5.0 | 95.0 |
| 31.0 | 50.0 | 50.0 |
| 40.0 | 50.0 | 50.0 |
-
Fraction Collection & Analysis:
-
Set the fraction collector to trigger based on the UV signal threshold corresponding to your product peak.
-
After the run, analyze small aliquots of the collected fractions using a rapid analytical HPLC method to confirm purity.
-
Pool the fractions that meet the required purity level.
-
Remove the solvent using a rotary evaporator. The use of formic acid allows for easier removal compared to non-volatile buffers.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 916048-02-7 | MCE [medchemexpress.cn]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. jetir.org [jetir.org]
Technical Support Center: Troubleshooting Common Side Reactions in Spiro[indole-3,3'-pyrrolidine] Synthesis
Welcome to the technical support center for the synthesis of spiro[indole-3,3'-pyrrolidine] scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the powerful [3+2] cycloaddition reaction to construct this valuable heterocyclic motif. The spirooxindole core is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2]
The most common and elegant method for this synthesis is the three-component 1,3-dipolar cycloaddition reaction involving an isatin derivative, an amino acid (such as proline or sarcosine), and a dipolarophile.[3][4] This reaction generates an azomethine ylide in situ, which then reacts with the electron-deficient alkene to form the desired spirocyclic system.[5][6] While efficient, this reaction is often plagued by challenges related to stereoselectivity, regioselectivity, and competing side reactions.
This document provides in-depth, experience-driven answers to common problems encountered in the lab, explaining the causality behind these issues and offering validated protocols to overcome them.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Poor Diastereoselectivity or Formation of the Wrong Diastereomer
Question: My reaction is producing a low diastereomeric ratio (dr) or is favoring the undesired exo isomer over the thermodynamically more stable endo product. How can I improve the stereochemical outcome?
Answer:
Probable Cause: The stereoselectivity of a 1,3-dipolar cycloaddition is determined by the relative activation energies of the transition states leading to the different diastereomers (e.g., endo and exo).[7] A low diastereomeric ratio implies that these transition states are very close in energy under your current reaction conditions. Several factors can influence this energy gap:
-
Solvent Polarity: The solvent can differentially stabilize the transition states.
-
Temperature: Higher temperatures provide enough energy to overcome the small activation barrier difference, leading to a loss of selectivity. Conversely, lower temperatures can enhance selectivity.
-
Steric and Electronic Effects: The substituents on both the azomethine ylide and the dipolarophile play a crucial role in dictating the preferred trajectory of approach.
Recommended Solutions:
-
Solvent Screening: This is often the most effective and straightforward parameter to adjust. The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical pathway. Non-polar solvents may favor orbital control, while polar protic solvents can stabilize charged intermediates or transition states through hydrogen bonding. An ethanol/water mixture has been shown to be an effective "green" medium that can promote high yields and selectivity.[8]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). While this may slow the reaction rate, it often dramatically improves the diastereomeric ratio in favor of the thermodynamically preferred product.
-
Catalyst Introduction: While many of these reactions are performed catalyst-free, the use of a Lewis acid or a specific organocatalyst can sometimes lock the conformation of the intermediates, leading to a more ordered transition state and enhanced selectivity. For instance, L-proline functionalized magnetic nanorods have been used as a reusable catalyst to achieve high diastereoselectivity.[9]
-
Modify Reactant Structure: If possible, modifying the electronic nature of the substituents on the dipolarophile or the isatin can alter the Frontier Molecular Orbital (FMO) interactions, which govern selectivity.
Experimental Protocol: Solvent Optimization for Improved Diastereoselectivity
This protocol outlines a parallel screen to rapidly identify an optimal solvent for the synthesis of a target spiro[indole-3,3'-pyrrolidine].
-
Preparation: In separate, dry reaction vials, place the dipolarophile (1.0 mmol).
-
Reagent Stock Solution: Prepare a stock solution of the isatin derivative (1.1 mmol) and the amino acid (e.g., L-proline, 1.2 mmol) in a suitable parent solvent if solubility is an issue, or plan to add them as solids.
-
Solvent Addition: To each vial, add 5 mL of the solvent to be tested (see table below).
-
Reaction Initiation: Add the isatin and amino acid to each vial.
-
Execution: Stir all reactions at a consistent temperature (e.g., room temperature, 25 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).
-
Work-up & Analysis: Once the reaction reaches completion (or after a set time), quench the reaction, perform a standard work-up, and isolate the crude product. Determine the diastereomeric ratio (dr) of the crude mixture using ¹H NMR spectroscopy by integrating well-resolved, characteristic peaks for each diastereomer.[9]
Table 1: Effect of Solvent on Diastereoselectivity (Illustrative Data)
| Entry | Solvent | Polarity Index | Typical Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
|---|---|---|---|---|---|
| 1 | Toluene | 2.4 | 12 | 75 | 80:20 |
| 2 | Dichloromethane (DCM) | 3.1 | 8 | 82 | 85:15 |
| 3 | Tetrahydrofuran (THF) | 4.0 | 8 | 88 | 90:10 |
| 4 | Acetonitrile (MeCN) | 5.8 | 6 | 91 | 95:5 |
| 5 | Ethanol (EtOH) | 4.3 | 5 | 94 | >99:1 |
| 6 | Methanol (MeOH) | 5.1 | 4 | 95 | >99:1 |
| 7 | EtOH/H₂O (1:1) | - | 6 | 96 | >99:1[8] |
Issue 2: Formation of Undesired Regioisomers
Answer:
Probable Cause: Regioselectivity in [3+2] cycloadditions is primarily governed by the electronic properties of the dipole (azomethine ylide) and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the pathway where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is smallest. An incorrect substitution pattern on the product indicates that the alternative HOMO-LUMO interaction is competitive or even favored.
This issue is particularly prevalent with asymmetric dipolarophiles. For example, the reaction can be highly controlled to produce a single regio- and stereoisomer.[3][10]
Recommended Solutions:
-
Dipolarophile Choice: The most direct way to control regioselectivity is to use a symmetric dipolarophile (e.g., N-substituted maleimides), which eliminates the possibility of regioisomerism.
-
Electronic Tuning: If an unsymmetrical dipolarophile is required, you can modify its electronic properties. Placing a strong electron-withdrawing group (EWG) at one position will significantly lower the energy of the LUMO coefficient on the adjacent carbon, directing the nucleophilic carbon of the ylide to that site.
-
Steric Hindrance: Introducing a bulky substituent near one of the reactive centers can sterically block one mode of addition, thereby favoring the other regioisomer.
Diagram 1: Controlling Regioselectivity
Caption: FMO control of regioselectivity in [3+2] cycloadditions.
Issue 3: Low Yield and Dimerization of Starting Materials
Question: My reaction yield is consistently low, and I am isolating a significant amount of a byproduct that appears to be a dimer of my dipolarophile. What is causing this, and how can I prevent it?
Answer:
Probable Cause: Low yields are often due to competing side reactions that consume the starting materials faster than the desired cycloaddition occurs.
-
Dimerization of the Dipolarophile: Many activated alkenes (dipolarophiles) are susceptible to Michael addition or other self-condensation/dimerization reactions, especially under basic conditions or at elevated temperatures. The amino acid used to generate the ylide can act as a base, promoting this side reaction.
-
Decomposition of the Azomethine Ylide: The azomethine ylide is a transient intermediate. If the dipolarophile is not reactive enough or its concentration is too low, the ylide can decompose or react with itself.
Recommended Solutions:
-
Control the Rate of Addition: Instead of adding all reagents at once, try a slow, continuous addition of the isatin/amino acid mixture to a solution of the dipolarophile. This keeps the instantaneous concentration of the azomethine ylide low, minimizing its self-reaction and ensuring it reacts preferentially with the dipolarophile present in excess.
-
Adjust Concentration: The kinetics of the desired bimolecular cycloaddition versus the undesired dimerization can be concentration-dependent. Try running the reaction under more dilute conditions to disfavor the dimerization pathway.
-
Optimize Temperature: While high temperatures can accelerate the desired reaction, they can also accelerate side reactions. Find the lowest possible temperature at which the cycloaddition proceeds at a reasonable rate.
-
Use a More Reactive Dipolarophile: If possible, switch to a dipolarophile with stronger electron-withdrawing groups to increase its reactivity towards the 1,3-dipole, allowing the desired reaction to outcompete the side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the catalyst-free, three-component synthesis of spiro[indole-3,3'-pyrrolidine]?
The reaction proceeds via a domino sequence. First, the carbonyl group at the C3 position of the isatin undergoes condensation with the secondary amine of the amino acid (e.g., sarcosine or proline) to form an iminium ion. This is followed by a spontaneous decarboxylation (if the amino acid is not N-substituted, like proline), which generates the key azomethine ylide intermediate. This 1,3-dipole is then trapped by the electron-deficient dipolarophile in a concerted, stereoselective [3+2] cycloaddition reaction to afford the final spiro[indole-3,3'-pyrrolidine] product.[2]
Q2: How do I choose the right amino acid for generating the azomethine ylide?
The choice of amino acid directly impacts the structure of the resulting pyrrolidine ring.
-
Sarcosine (N-methylglycine): Generates a simple N-methyl substituted pyrrolidine ring.
-
L-proline: Generates a bicyclic pyrrolizidine system fused to the spiro center, adding significant structural complexity and rigidity.[4][5]
-
Thioproline: Can be used to introduce a thiazolidine ring fused to the pyrrolidine.[11]
-
Other secondary amino acids: Can be used to introduce different substitution patterns on the pyrrolidine ring.
Q3: What analytical techniques are crucial for characterizing the regio- and stereochemistry of my products?
Confirming the structure of these complex, three-dimensional molecules requires a combination of techniques:
-
¹H and ¹³C NMR: These are essential for determining the basic connectivity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously assigning protons and carbons and confirming the regiochemistry. For example, HMBC correlations can show long-range coupling between protons on the newly formed pyrrolidine ring and carbons in the oxindole core.[9]
-
NOESY/ROESY: These 2D NMR techniques reveal through-space correlations between protons, which is the most powerful method for determining the relative stereochemistry (e.g., distinguishing between endo and exo diastereomers).
-
Single-Crystal X-ray Diffraction: This is the definitive method for structure elucidation, providing unequivocal proof of both the regio- and stereochemistry.[10]
References
- 1. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes [mdpi.com]
- 2. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 7. Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 10. A facile regio- and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-one’s via 1,3-dipolar cycloaddition of azomethine ylides | Semantic Scholar [semanticscholar.org]
- 11. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Epimerization in Spirooxindole Compounds
Welcome to the Technical Support Center dedicated to addressing the critical challenge of epimerization in spirooxindole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with these structurally complex and pharmaceutically relevant molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain stereochemical integrity throughout your synthetic and purification processes.
Introduction to Spirooxindole Stereochemistry
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2][3] Their rigid three-dimensional structure, centered around a spirocyclic core, is often key to their biological activity.[4][5] However, the stereogenic center at the C3 position of the oxindole ring is susceptible to epimerization, a process where the configuration of this single chiral center inverts, leading to the formation of a diastereomer. This loss of stereochemical purity can have profound implications for the compound's efficacy and safety profile. This guide provides practical strategies to prevent and control this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of spirooxindole compounds, and why is it a significant concern?
A: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In spirooxindoles, this typically occurs at the C3 spiro-carbon of the oxindole ring. This carbon is often adjacent to a carbonyl group, making its alpha-proton acidic and susceptible to removal by a base. Once the proton is removed, a planar enolate intermediate is formed. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original diastereomer and its epimer.
This is a major concern because different diastereomers of a spirooxindole can exhibit vastly different biological activities.[1] For instance, the therapeutic effect of a drug candidate might be associated with only one specific diastereomer, while the other could be inactive or even toxic. Therefore, controlling stereochemistry is paramount in the synthesis of spirooxindoles for pharmaceutical applications.[6][7][8][9]
Q2: What are the primary factors that promote epimerization during a reaction?
A: Several factors can contribute to epimerization in spirooxindole synthesis:
-
Base: The presence of a base, even in catalytic amounts, is a primary driver of epimerization. The strength and steric hindrance of the base can influence the rate of proton abstraction.[10]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions leading to epimerization, often favoring the thermodynamically more stable epimer.[11][12]
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the transition states.[13][14] Polar protic solvents can facilitate both proton removal and reprotonation.
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, increase the likelihood of reaching thermodynamic equilibrium, which may favor an undesired epimer.[15]
Q3: How can I detect if epimerization is occurring in my sample?
A: Detecting epimerization involves identifying the presence of multiple diastereomers. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying diastereomers, which will typically show distinct sets of peaks.[16][17][18] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can help in assigning the relative stereochemistry.[16]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers, appearing as distinct peaks in the chromatogram.
-
Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, it can be coupled with a separation technique like HPLC (LC-MS) or differential ion mobility spectrometry to identify and quantify the different epimers.[19]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and relative stereochemistry of a compound.[18][20]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the synthesis and handling of spirooxindole compounds.
Problem 1: My reaction yields a mixture of diastereomers. How can I improve the stereoselectivity?
This is a common challenge in spirooxindole synthesis. The key is to favor the formation of the desired kinetic product over the thermodynamic one, or to use conditions that overwhelmingly favor a single thermodynamic product.[15][11][12][21][22]
Workflow for Troubleshooting Stereoselectivity
Caption: Decision workflow for improving diastereoselectivity.
Step-by-Step Methodologies
1. Temperature Control:
-
Rationale: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which is formed faster due to a lower activation energy.[11] Conversely, if the desired product is the thermodynamically more stable one, higher temperatures and longer reaction times might be beneficial to allow for equilibration.[15][21]
-
Protocol:
-
Set up the reaction at the standard temperature and analyze the diastereomeric ratio (d.r.).
-
Repeat the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Monitor the reaction progress and d.r. at each temperature. Be aware that lower temperatures will likely slow down the reaction rate.
-
Conversely, if thermodynamic control is desired, cautiously increase the temperature and monitor for product degradation.
-
2. Solvent Screening:
-
Rationale: The solvent can influence the transition state energies and the stability of intermediates.[13] Non-polar solvents may favor certain stereochemical outcomes by promoting aggregation or specific catalyst conformations. In some cases, solvent-free conditions have been shown to be effective.
-
Protocol:
3. Catalyst and Reagent Optimization:
-
Rationale: The choice of catalyst (Lewis acid, Brønsted acid, organocatalyst, or transition metal) is crucial for controlling stereoselectivity.[24][25] The steric and electronic properties of the catalyst can create a chiral environment that favors the formation of one diastereomer over another.[7][9]
-
Protocol:
-
If using a catalyst, screen different types (e.g., switch from a metal-based Lewis acid to an organocatalyst).
-
For a given catalyst type, screen different ligands or counter-ions.
-
Vary the catalyst loading to see its effect on selectivity and reaction rate.
-
Problem 2: Epimerization is occurring during work-up or purification.
Even if a reaction is highly stereoselective, the desired product can epimerize during subsequent handling.
Strategies for Post-Reaction Handling
| Step | Potential Cause of Epimerization | Recommended Action |
| Quenching | Use of strong basic or acidic solutions. | Quench with a mild buffer solution (e.g., saturated aqueous NH₄Cl for acidic conditions, or a weak acid like acetic acid for basic conditions). |
| Extraction | Exposure to basic aqueous solutions (e.g., NaHCO₃ wash). | Minimize contact time with basic solutions. If possible, use an alternative like a brine wash. |
| Purification | Silica gel chromatography (silica is acidic). | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N). Alternatively, use a different stationary phase like alumina (basic or neutral).[26] |
| Storage | Residual acid or base in the final product. | Ensure the final product is free of any acidic or basic impurities. Store in a neutral, dry environment, preferably at low temperatures. |
Mechanistic Insights: The Pathway of Epimerization
Understanding the mechanism of epimerization is key to preventing it. The process is typically base-catalyzed and proceeds through a planar enolate intermediate.
Caption: Base-catalyzed epimerization of a spirooxindole.
This reversible process allows for the interconversion of diastereomers. To prevent this, one must either avoid conditions that promote the formation of the enolate (e.g., presence of base) or control the reprotonation step to favor the desired diastereomer. Additives such as certain metal salts (e.g., Cu(II)) have been shown to suppress epimerization in some systems, potentially by chelating to the intermediate and directing protonation.[27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of new spirooxindoles with embedded pharmacophores | Semantic Scholar [semanticscholar.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. Thermodynamic control synthesis of spiro[oxindole-3,3'-pyrrolines] via 1,4-dipolar cycloaddition utilizing imidazo[1,5- a]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jackwestin.com [jackwestin.com]
- 23. Synthesis of Spirooxindoles via the tert-Amino Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 26. diva-portal.org [diva-portal.org]
- 27. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 916048-02-7)
Prepared by a Senior Application Scientist
Welcome to the technical support center for CAS 916048-02-7, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for coupling reactions involving this versatile spirocyclic building block. The unique structural features of this molecule, including a sterically accessible secondary amine, a Boc-protected primary amine, and a ketone functionality, offer numerous opportunities for molecular diversification but can also present specific challenges. This guide will equip you with the knowledge to overcome these hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on CAS 916048-02-7?
A1: The primary reactive site for coupling reactions is the secondary amine. The other amine is protected with a tert-butyloxycarbonyl (Boc) group, which is generally stable under many coupling conditions but can be removed under acidic conditions. The ketone functionality can also be a site for further synthetic transformations, such as reductive amination, but is generally less reactive in typical coupling reactions.
Q2: What are the main types of coupling reactions this molecule can participate in?
A2: The secondary amine is a good nucleophile, making this compound an excellent substrate for:
-
Amide bond formation: Coupling with carboxylic acids, acyl chlorides, or other activated acyl species.
-
Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination): Coupling with aryl or heteroaryl halides/triflates.
-
Reductive amination: Reaction of the ketone with a primary amine in the presence of a reducing agent. This guide will focus on the first two applications.
Q3: What are the general handling and storage recommendations for this compound?
A3: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a solid.[1] It is advisable to store it in a cool, dry place. As with most amines, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric CO2 and moisture, especially when setting up reactions.
Troubleshooting Guide: Amide Bond Formation
Amide bond formation is a fundamental transformation, but challenges can arise, particularly with sterically hindered or electronically deactivated substrates.[2][3][4]
Q4: My amide coupling reaction is showing low to no yield. What are the first things to check?
A4: When an amide coupling fails, a systematic approach to troubleshooting is crucial. Here are the initial parameters to assess:
-
Activation of the Carboxylic Acid: Ensure your carboxylic acid is being effectively activated. The choice of coupling reagent is critical.[5] For sterically hindered amines like CAS 916048-02-7, more potent activating agents may be required.
-
Reaction Conditions: Amide coupling reactions are sensitive to temperature, solvent, and base. Ensure these are optimized for your specific substrate.
-
Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Degradation of the coupling agent or solvent impurities can inhibit the reaction.
Protocol 1: General Procedure for Amide Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.), CAS 916048-02-7 (1.1 eq.), and a suitable solvent (e.g., DMF, DCM, or THF).
-
Coupling Agent Addition: Add the coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA or Et3N, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Selection of Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Temperature | Key Considerations |
| HATU/HBTU | DIPEA, Et3N | DMF, NMP | RT to 50 °C | Highly efficient for hindered couplings.[5] |
| EDC/HOBt | DIPEA, Et3N | DCM, DMF | RT | A common and cost-effective choice.[5] |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, THF | RT to 80 °C | Effective for reducing racemization. |
| Acyl Chloride | Pyridine, Et3N | DCM, THF | 0 °C to RT | Highly reactive; may require careful temperature control. |
Q5: I am observing significant side product formation. What could be the cause?
A5: Side product formation often points to issues with the reaction conditions or the stability of the activated species.
-
Racemization: If your carboxylic acid has a chiral center, racemization can be a problem with some coupling reagents. Using additives like HOBt or employing reagents like T3P® can help suppress this.[5]
-
Urea Formation: Carbodiimide-based coupling agents (like EDC) can sometimes lead to the formation of N-acylurea byproducts.
-
Decomposition of Starting Material: The spirocyclic nature of CAS 916048-02-7 should impart good stability. However, prolonged reaction times at elevated temperatures could lead to degradation.
Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for amide bond formation.
Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-amine bonds. However, their success is highly dependent on the careful selection of the catalyst system and reaction conditions.[6][7][8]
Q6: My Buchwald-Hartwig reaction is not proceeding. What are the common culprits?
A6: Failure in a Pd-catalyzed cross-coupling reaction often stems from one or more of the following factors:[9][10]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[9] Inadequate degassing or an inert atmosphere leak can poison the catalyst.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For a secondary amine like CAS 916048-02-7, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often a good starting point.
-
Inappropriate Base: The base is critical for the deprotonation of the amine and for the overall catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[11]
-
Poor Substrate Solubility: Ensure all components, especially the aryl halide and the amine, are soluble in the reaction solvent at the reaction temperature.[11][12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), CAS 916048-02-7 (1.2 eq.), and the base (e.g., NaOtBu, K2CO3, or K3PO4, 1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle, 1-5 mol%) and the ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Table 2: Selection of Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd2(dba)3 | XPhos, SPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | A robust system for a wide range of substrates. |
| Pd(OAc)2 | RuPhos, BrettPhos | K2CO3, Cs2CO3 | t-BuOH, Dioxane | 90-110 | Milder bases can be used with these ligands. |
| XPhos Pd G3 | K3PO4 | THF, Toluene | 80-100 | A pre-formed catalyst for ease of use and high activity.[9] |
Q7: I am observing significant homocoupling of my aryl halide or decomposition of my starting materials. How can I mitigate this?
A7:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[13] Ensure thorough degassing of your solvent and maintain a positive pressure of inert gas.
-
Decomposition: If your aryl halide is particularly electron-deficient or contains sensitive functional groups, high temperatures can lead to degradation. Screening a lower reaction temperature or using a more active catalyst system to allow for lower temperatures can be beneficial.
Decision Tree for Optimizing C-N Cross-Coupling
Caption: Decision tree for optimizing Pd-catalyzed C-N cross-coupling.
References
- 1. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating the NMR Spectrum of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Welcome to the dedicated technical support resource for resolving NMR spectral ambiguities of the complex spirooxindole, tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical solutions to common challenges encountered during the structural elucidation of this and structurally related molecules.
I. Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my spirooxindole compound so complex and difficult to interpret?
A1: The inherent structural complexity of this compound contributes significantly to a challenging ¹H NMR spectrum. Key factors include:
-
Multiple Chiral Centers: The spirocyclic core contains stereocenters, potentially leading to the presence of diastereomers. Each diastereomer will have a unique set of NMR signals, complicating the spectrum if a mixture is present.[1]
-
Restricted Bond Rotation: The rigid spirocyclic framework can lead to diastereotopic protons, which are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.
-
Signal Overlap: The numerous protons in both the aromatic and aliphatic regions can have similar chemical environments, resulting in overlapping signals that obscure multiplicity and make integration unreliable.[2][3]
-
Complex Splitting Patterns: Protons coupled to multiple, non-equivalent neighboring protons can give rise to complex multiplets (e.g., doublet of doublets) that are not easily interpreted by the simple n+1 rule.[2][4][5][6]
Q2: I am seeing more signals in my ¹H NMR than expected for a single compound. What could be the cause?
A2: The presence of extra signals often points to a mixture of stereoisomers, specifically diastereomers.[1] It is also possible that you are observing rotamers (conformational isomers with slow interconversion on the NMR timescale). To confirm the presence of multiple species, consider the following:
-
2D NMR: Techniques like COSY and HSQC can help to identify distinct spin systems corresponding to each isomer.
-
Variable-Temperature (VT) NMR: If the extra signals are due to rotamers, increasing the temperature may cause them to coalesce into a single, averaged signal.[1] Conversely, if you have a mixture of diastereomers, the signals will remain distinct.
-
Chromatography: Careful analysis by HPLC or chiral chromatography can confirm the presence of multiple isomers.
Q3: How can I simplify a crowded or overlapping region of my ¹H NMR spectrum?
A3: Several strategies can be employed to resolve overlapping signals:
-
Change the NMR Solvent: Utilizing a different deuterated solvent can induce changes in chemical shifts (solvent-induced shifts), potentially separating overlapping peaks.[7][8][9][10][11][12] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at resolving aromatic signals.[7][11]
-
Increase Spectrometer Field Strength: Higher field magnets increase the chemical shift dispersion, which can resolve overlapping multiplets.[13]
-
2D NMR Spectroscopy: This is the most powerful approach. A ¹H-¹H COSY will map out proton-proton coupling networks, while a ¹H-¹³C HSQC will disperse the proton signals along the wider ¹³C chemical shift range, effectively resolving overlap.[14][15][16][17][18][19]
-
Pure Shift NMR: This advanced technique collapses multiplets into singlets, dramatically increasing spectral resolution and simplifying crowded regions.[15][20][21]
II. Troubleshooting Guide: Resolving Ambiguous Peaks
This section provides a problem-oriented approach to tackling specific challenges in the NMR analysis of this compound.
Problem 1: Ambiguous Connectivity in the Pyrrolidine Ring
Question: The aliphatic region of my ¹H NMR spectrum shows a cluster of overlapping multiplets between 2.0 and 4.0 ppm, making it impossible to assign the protons of the pyrrolidine ring. How can I determine their connectivity?
Answer: This is a classic case of signal overlap that can be resolved using a combination of 2D NMR experiments. The goal is to trace the J-coupling network within the pyrrolidine ring.
Caption: Workflow for resolving overlapping aliphatic signals.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[14][16][17]
-
Procedure:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard COSY experiment.
-
Analysis: Look for cross-peaks that connect signals on the diagonal. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂. By "walking" through the cross-peaks, you can trace the entire spin system of the pyrrolidine ring.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.[14][16][17] This is invaluable for resolving proton signal overlap by spreading the signals out into the less crowded ¹³C dimension.[18]
-
Procedure:
-
Use the same sample as for the COSY experiment.
-
Acquire a standard HSQC experiment.
-
Analysis: Each cross-peak correlates a proton signal on one axis with a carbon signal on the other. This will confirm the number of distinct CH and CH₂ groups and link their respective ¹H and ¹³C chemical shifts.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[14][16] This is crucial for piecing together the molecular fragments and confirming the assignment of quaternary carbons, such as the spiro-carbon and the carbonyl carbons.
-
Procedure:
-
Use the same sample.
-
Acquire a standard HMBC experiment.
-
Analysis: Look for correlations from the pyrrolidine protons to the carbonyl carbon of the pyrrolidinone ring and the spiro-carbon (C3 of the indole). This will definitively place the pyrrolidine ring within the larger molecular framework.
-
-
| Experiment | Information Gained | Application to the Problem |
| ¹H-¹H COSY | Shows ¹H-¹H J-coupling networks | Traces the connectivity between adjacent protons in the pyrrolidine ring. |
| ¹H-¹³C HSQC | Correlates ¹H and ¹³C nuclei that are one bond apart | Resolves overlapping ¹H signals by dispersing them in the ¹³C dimension; assigns ¹³C shifts to their attached protons. |
| ¹H-¹³C HMBC | Shows 2-4 bond ¹H-¹³C correlations | Confirms the connectivity of the pyrrolidine ring to the spiro-center and adjacent carbonyl groups. |
Problem 2: Distinguishing Between Diastereomers
Question: My NMR data suggests the presence of a second isomer. How can I confirm that I have a mixture of diastereomers and begin to assign the relative stereochemistry?
Answer: The presence of a second set of signals is a strong indication of a diastereomeric mixture. The key is to prove that these are distinct, non-interconverting species and then to probe their 3D structures.
Caption: Logic diagram for confirming and characterizing diastereomers.
-
Variable-Temperature (VT) NMR:
-
Purpose: To distinguish between rapidly interconverting conformers (rotamers) and stable diastereomers.[1][22]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step.
-
Analysis: If the separate sets of signals begin to broaden and eventually merge into a single set of averaged signals, they are likely rotamers. If the signals remain sharp and distinct even at elevated temperatures, you have a mixture of stable diastereomers.[1][22]
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[1][17] This is the most powerful NMR method for determining relative stereochemistry.
-
Procedure:
-
Acquire a 2D NOESY or ROESY spectrum. For molecules of this size, ROESY often gives more reliable results.
-
Analysis: Look for cross-peaks between signals from different parts of the molecule. For example, a NOE cross-peak between a proton on the indole ring and a proton on the pyrrolidine ring will define their relative spatial orientation. Each diastereomer will have its own unique set of NOE correlations.[1] By comparing the observed NOEs to 3D models of the possible diastereomers, the correct relative stereochemistry can be assigned.
-
-
-
EXSY (Exchange Spectroscopy):
-
Purpose: To explicitly detect chemical exchange between two species.[1][23]
-
Procedure: A NOESY pulse sequence is used, but the analysis focuses on detecting exchange.
-
Analysis: If two signals are from interconverting species (like rotamers), they will show cross-peaks in an EXSY spectrum.[23] This provides definitive proof of a dynamic process.
-
III. References
-
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
Claridge, T. D. W. (1999). Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest. Retrieved from --INVALID-LINK--
-
Shaka, A. J., & Keeler, J. (1987). Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment. PubMed. Retrieved from --INVALID-LINK--
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from --INVALID-LINK--
-
Laszlo, P. (1973). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Resolving ambiguous NMR signals in Epi-Cryptoacetalide characterization. Retrieved from --INVALID-LINK--
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from --INVALID-LINK--
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). More Complex Spin-Spin Splitting Patterns. Retrieved from --INVALID-LINK--
-
Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2018). 15.7 Complex Splitting | NMR | Organic Chemistry. YouTube. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from --INVALID-LINK--
-
McMurry, J. (n.d.). More Complex Spin–Spin Splitting Patterns. Organic Chemistry: A Tenth Edition. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). More Complex Spin–Spin Splitting Patterns. Organic Chemistry Class Notes. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Retrieved from --INVALID-LINK--
-
Organic Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
Mestrelab Research. (2015). New qNMR experiments. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from --INVALID-LINK--
-
Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics. Retrieved from --INVALID-LINK--
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Retrieved from --INVALID-LINK--
-
ACS Omega. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Solution NMR of large molecules and assemblies. PMC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. Retrieved from --INVALID-LINK--
-
NIH. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Interpreting Ambiguous NMR Spectra of Naphthyridinones. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Retrieved from --INVALID-LINK--
-
ACD/Labs. (n.d.). How to deal with ambiguity in an HMBC spectrum? … Part 1. Retrieved from --INVALID-LINK--
-
Consensus. (n.d.). What are the limitations of NMR spectroscopy compared to other screening techniques? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from --INVALID-LINK--
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. thieme-connect.de [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 14. scribd.com [scribd.com]
- 15. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 20. New qNMR experiments - Mestrelab Resources [mestrelab.com]
- 21. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate (CAS 916048-02-7). This molecule is a key intermediate in the development of potent drug candidates, such as DP2 receptor antagonists[1]. Its complex, three-dimensional spirooxindole structure presents unique challenges in synthesis, particularly during process optimization and scale-up[2][3].
This guide is designed for researchers and process chemists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to help you anticipate and overcome common hurdles to achieve a robust, efficient, and scalable manufacturing process.
Section 1: Synthesis Overview and Core Mechanism
The construction of the spiro[indole-3,3'-pyrrolidine] scaffold is most efficiently achieved via a one-pot, three-component [3+2] cycloaddition reaction[4]. This elegant transformation builds the complex core in a single step with high atom economy.
The reaction proceeds through the following key stages:
-
Azomethine Ylide Formation: 5-Chloroisatin condenses with an amino acid ester, tert-butyl glycinate, to form a reactive 1,3-dipole known as an azomethine ylide in situ.
-
Cycloaddition: This transient ylide is intercepted by a dipolarophile (an activated alkene), leading to the stereoselective formation of the pyrrolidine ring and the creation of the critical C3-spirocenter.
-
Proton Transfer: A final proton transfer yields the stable spirooxindole product.
The overall reaction is highly convergent, but its success on a larger scale is critically dependent on controlling the kinetics of ylide formation versus cycloaddition, as well as managing potential side reactions.
Caption: Fig 1. High-level synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the synthesis.
FAQs: Starting Materials & Reagents
Question 1: My 5-Chloroisatin has a dark, reddish-brown color. Is it suitable for use? Answer: While 5-chloroisatin is typically an orange to reddish powder, a very dark color may indicate impurities from its synthesis, often via the Sandmeyer cyclization of p-chloroaniline derivatives[5][6]. These impurities can chelate with catalysts or participate in side reactions, lowering your yield. We strongly recommend verifying purity (>98% by HPLC) before use. If purity is low, recrystallization from a solvent like ethyl acetate or glacial acetic acid is advised to obtain a brick-red or bright orange solid[5][7].
Question 2: What is the difference between using tert-butyl glycinate free base versus its hydrochloride salt? Answer: The hydrochloride salt is significantly more stable for storage but requires an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction to liberate the free amine. The free base can be used directly but is less stable and can degrade over time through self-condensation or hydrolysis. For process consistency and scalability, using the hydrochloride salt and a carefully metered amount of base is the standard and recommended practice.
Question 3: How critical is solvent choice and water content? Answer: This is paramount. The reaction requires a delicate balance.
-
Solvent: Protic solvents like ethanol or methanol can facilitate the formation of the azomethine ylide but may also lead to side reactions if not carefully controlled[8]. Aprotic polar solvents like THF or acetonitrile are often good choices.
-
Water Content: The presence of water is detrimental. It can hydrolyze the tert-butyl ester group on your starting material and product, and it can also interfere with the formation and stability of the azomethine ylide intermediate. Using anhydrous solvents (<0.05% water) and maintaining an inert (N2 or Argon) atmosphere is critical for reproducibility, especially at scale.
Section 3: Troubleshooting Guide for the [3+2] Cycloaddition
This guide provides a structured approach to diagnosing and solving problems encountered during the reaction.
Problem 1: Low or Stagnant Conversion
Your in-process controls (IPCs) show that the starting materials are being consumed very slowly or the reaction has stalled.
| Probable Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inefficient Ylide Formation | The condensation of isatin and the amino acid ester to form the ylide is the rate-limiting step. This equilibrium may not favor the ylide due to incorrect temperature, solvent polarity, or the absence of a required catalyst. | 1. Temperature Optimization: Gently heat the reaction mixture (e.g., 40-60 °C) to promote condensation. Refluxing is also common but may increase side products[9]. 2. Catalyst Screening: While often performed thermally, some variations of this reaction benefit from a catalytic amount of a Lewis acid (e.g., SnCl₄, AgBF₄) to activate the isatin carbonyl[4]. |
| Low Reagent Quality | As discussed in the FAQs, impurities in 5-chloroisatin or degraded tert-butyl glycinate will directly impact the reaction. | 1. Re-verify Starting Materials: Run purity analysis (HPLC, NMR) on all starting materials. 2. Purify Reagents: Recrystallize the 5-chloroisatin. Use freshly prepared or newly purchased tert-butyl glycinate. |
| Incorrect Stoichiometry | An incorrect ratio of isatin to amino acid can disrupt the equilibrium of ylide formation. An excess of one component may lead to decomposition or side reactions. | 1. Confirm Stoichiometry: A slight excess (1.1-1.3 equivalents) of the amino acid and dipolarophile relative to the isatin is often optimal to drive the reaction to completion[8]. 2. Controlled Addition: Consider slow addition of the dipolarophile to the pre-formed ylide mixture to maintain a low concentration and prevent side reactions. |
Problem 2: Poor Purity Profile & Multiple Side Products
The main product is formed, but it is accompanied by significant impurities, making purification difficult.
| Probable Cause | Underlying Rationale & Explanation | Recommended Solution |
| Formation of Diastereomers | The reaction creates at least two new stereocenters, including the spiro-carbon. The cycloaddition may not be perfectly diastereoselective, leading to a mixture of isomers with similar polarities. | 1. Solvent/Temperature Study: Diastereoselectivity is often highly dependent on the reaction conditions. Screen different solvents and temperatures to find the optimal window for selectivity. 2. NMR Analysis: Use ¹H NMR or NOE experiments to identify the major and minor diastereomers and track their ratio under different conditions[8]. |
| Ylide Dimerization / Self-Condensation | If the concentration of the azomethine ylide is too high and the dipolarophile is not reactive enough or is added too slowly, the ylide can react with itself. | 1. Slow Addition: Add the isatin or amino acid slowly to the reaction mixture to keep the instantaneous concentration of the ylide low. 2. Increase Dipolarophile Reactivity: Ensure the dipolarophile is sufficiently electron-deficient. If possible, modify its structure to enhance reactivity. |
| Competing Aldol-type Reactions | The enolizable protons on the isatin ring or other components can lead to undesired condensation side products, particularly under basic or acidic conditions. | 1. pH Control: If using the hydrochloride salt of the amino acid, ensure the base is non-nucleophilic and added in the correct stoichiometry. Avoid strong acids or bases. 2. Temperature Control: Higher temperatures often accelerate side reactions more than the desired cycloaddition. Maintain the lowest effective temperature. |
Section 4: Key Challenges in Scaling Up Production
Transitioning from a lab-scale flask to a multi-liter reactor introduces new variables that must be controlled.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug discovery using spirooxindole cores: Success and Challenges [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Analysis of tert-Butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate (CAS 916048-02-7)
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for conducting stability testing and identifying degradation products of the compound with CAS number 916048-02-7, chemically identified as tert-Butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate. Our goal is to provide both foundational knowledge and practical, actionable protocols to ensure the integrity and robustness of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing of pharmaceutical compounds.
Q1: What is a stability-indicating analytical method and why is it essential? A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time, without interference from its degradation products, process impurities, excipients, or other potential impurities.[1][2] It is essential because it provides direct proof that the analytical method can measure the stability of the drug substance, ensuring that any observed loss of potency is real and not an artifact of analytical interference.[2]
Q2: What are forced degradation studies and what is their primary purpose? Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[3] The primary purposes are:
-
To identify likely degradation products that could form under normal storage conditions.[4]
-
To establish the intrinsic stability of the molecule and understand its degradation pathways.[2][5]
-
To demonstrate the specificity and suitability of the developed analytical method, proving it is "stability-indicating."[4][6]
Q3: What are the typical stress conditions used in forced degradation studies as per ICH guidelines? The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend a set of stress conditions to evaluate the stability of a drug substance.[4][7] These typically include:
-
Acid Hydrolysis: Using a strong acid like 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Using a strong base like 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Oxidation: Using an oxidizing agent such as 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 40°C to 80°C).[3]
-
Photostability: Exposing the drug to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[3]
Q4: For CAS 916048-02-7, what are the most probable degradation pathways? Based on its chemical structure, this compound, we can predict several potential degradation pathways:
-
Hydrolysis: The molecule contains a tert-butyl ester and a lactam (a cyclic amide). Both functional groups are susceptible to hydrolysis under acidic or basic conditions. Ester hydrolysis would yield a carboxylic acid, while lactam hydrolysis would open the pyrrolidine ring.
-
Oxidation: The indole ring system is electron-rich and can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.
Q5: What is the ideal level of degradation to aim for in these studies? The generally accepted target for degradation is between 5% and 20%.[3][4] Less than 5% degradation may not be sufficient to prove the method's stability-indicating capability. Degradation exceeding 20% can lead to the formation of secondary and tertiary degradation products, complicating the analysis and potentially misrepresenting the primary degradation pathway.[3]
Q6: What are the primary analytical techniques for separating and identifying degradation products? A combination of chromatography and mass spectrometry is the industry standard.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating the parent drug from its degradation products.[2][6] A reversed-phase gradient HPLC method with UV detection is typically the starting point for small molecules.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[5][9] By providing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, LC-MS allows for the structural elucidation of degradants without needing to isolate them first.[10][11]
Part 2: Experimental Protocols & Methodologies
Workflow for Stability Testing of CAS 916048-02-7
Caption: General workflow for forced degradation and stability-indicating method development.
Protocol 1: Forced Degradation (Stress Testing) of CAS 916048-02-7
Objective: To generate potential degradation products of CAS 916048-02-7 under various stress conditions.
Materials:
-
CAS 916048-02-7 Active Pharmaceutical Ingredient (API)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
pH meter, calibrated
-
Heating block or oven, calibrated
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of CAS 916048-02-7 in ACN. Causality: ACN is a common organic solvent that provides good solubility for many APIs and is compatible with reversed-phase HPLC.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of 0.1 mg/mL. This is your unstressed control.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize with an equimolar amount of NaOH and dilute to the target concentration (0.1 mg/mL).
-
Causality: Heating accelerates the reaction. Time points are used to find the optimal degradation level (5-20%). Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH. Keep at room temperature.
-
Withdraw aliquots at 30 mins, 1, 2, and 4 hours.
-
Neutralize with HCl and dilute before analysis.
-
Causality: Base-catalyzed hydrolysis of esters is often much faster than acid-catalyzed, hence the shorter time points and room temperature start.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours. Dilute before analysis.
-
Causality: 3% H₂O₂ is a standard starting concentration for oxidative stress. Protecting from light prevents confounding photodegradation.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of API powder in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration for analysis.
-
Solution State: Heat the control sample solution (in ACN:Water) at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose both the solid API and the control solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Causality: The dark control is crucial to differentiate between degradation caused by light versus thermal effects from the light source.
-
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 30 mins - 8 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Photolytic | 1.2 million lux-hrs | Controlled | As per ICH Q1B |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating CAS 916048-02-7 from all potential degradation products generated during stress testing.
Initial Method Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (A good starting point for general-purpose separations)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and Photodiode Array (PDA) scan from 200-400 nm
-
Injection Volume: 10 µL
Procedure:
-
System Suitability: Inject the control sample five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.
-
Analysis of Stressed Samples: Inject the control sample and all prepared stressed samples.
-
Data Evaluation:
-
Specificity/Selectivity: Examine the chromatograms. The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent API peak and all degradation product peaks.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent API peak in the stressed samples. A non-homogenous peak indicates co-elution.
-
Mass Balance: Calculate the mass balance for each stressed sample. This is the sum of the assay of the main peak and the area percent of all known and unknown degradation products. A good mass balance is typically between 98% and 102%, indicating that all degradants are being detected.
-
-
Method Optimization (If Necessary):
-
Poor Resolution: If peaks are co-eluting, try modifying the gradient slope (make it shallower for better separation), changing the mobile phase pH (if the analytes are ionizable), or trying a different column chemistry (e.g., Phenyl-Hexyl).
-
Poor Peak Shape: See the troubleshooting guide below.
-
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during method development.
HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Problem: No significant degradation is observed (<5%).
-
Cause: The stress conditions may be too mild for a highly stable molecule.
-
Solution: Increase the severity of the conditions. For example, use 1 M HCl instead of 0.1 M, increase the temperature from 60°C to 80°C, or extend the exposure time.[6]
Problem: Degradation is too high (>20%).
-
Cause: The stress conditions are too harsh.
-
Solution: Reduce the severity. Use more dilute acid/base, lower the temperature, or shorten the exposure time. The goal is to characterize the primary degradation pathway, not to destroy the molecule completely.[3]
Problem: Chromatographic peaks are tailing.
-
Cause 1: Secondary Silanol Interactions. Basic compounds can interact with acidic silanol groups on the silica-based C18 column, causing tailing.[12][13]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Using a low concentration of an amine modifier (like triethylamine) or using a low-pH mobile phase (e.g., with formic or phosphoric acid) can suppress silanol activity.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[12][14]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Ghost peaks appear in the chromatogram.
-
Cause: These are unexpected peaks that are not from the sample. They can arise from contamination in the mobile phase, carryover from a previous injection, or impurities leaching from system components.[12][14]
-
Solution: Use high-purity HPLC-grade solvents.[14] Implement a robust needle wash procedure in your autosampler method. Flush the system thoroughly and run a blank gradient to identify the source of the contamination.
Part 4: References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharma Guru. --INVALID-LINK--
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--
-
HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs. --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. --INVALID-LINK--
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. --INVALID-LINK--
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. --INVALID-LINK--
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022). IJCRT.org. --INVALID-LINK--
-
Stability Indicating HPLC Method Development –A Review. (2017). IJTSRD. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. --INVALID-LINK--
-
The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (2001). Semantic Scholar. --INVALID-LINK--
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). National Institutes of Health (NIH). --INVALID-LINK--
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2021). MDPI. --INVALID-LINK--
-
Stability Indicating HPLC Method Development and Validation. (2013). SciSpace. --INVALID-LINK--
-
Dong, M. W., Hu, G., & Lin, M. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. --INVALID-LINK--
-
This compound. (n.d.). MCE (MedChemExpress). --INVALID-LINK--
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). PharmaTutor. --INVALID-LINK--
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024). LCGC International. --INVALID-LINK--
-
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. --INVALID-LINK--
-
CAY10648 | 916048-02-7. (n.d.). ChemicalBook. --INVALID-LINK--
-
Peptide synthesis. (n.d.). INTERCHIM. --INVALID-LINK--
-
Others——Biochemicals. (n.d.). KKL Med Inc.--INVALID-LINK--
-
Cay10648/CAS:916048-02-7. (n.d.). HXCHEM. --INVALID-LINK--
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijcrt.org [ijcrt.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uhplcs.com [uhplcs.com]
- 13. waters.com [waters.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Best Practices for Handling Air-Sensitive Spiroindole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting advice for handling air-sensitive spiroindole intermediates. The question-and-answer format is designed to directly address the specific challenges you may encounter during your experimental work, ensuring the integrity and success of your synthesis.
Section 1: Fundamental Concepts & General Precautions
Q1: What makes a spiroindole intermediate "air-sensitive," and what are the consequences of improper handling?
A: A spiroindole intermediate is classified as "air-sensitive" if it reacts with atmospheric components, primarily oxygen (O₂) and water (H₂O), but sometimes also carbon dioxide (CO₂) or nitrogen (N₂)[1][2]. This reactivity stems from specific functional groups within the molecule or the presence of highly reactive reagents and catalysts used in its synthesis.
-
Causality of Sensitivity:
-
Oxidation: Electron-rich moieties, certain functional groups (e.g., aldehydes, some amines), or low-valent metal catalysts can be readily oxidized by O₂. This can lead to the formation of undesired byproducts, such as oxides or peroxides, or complete decomposition of the target molecule.
-
Hydrolysis: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and metal hydrides used in spiroindole synthesis react violently with water[3]. The spiroindole intermediate itself might contain labile bonds susceptible to hydrolysis, especially in the presence of acidic or basic catalysts.
-
Pyrophoricity: Some reagents, like butyllithium or certain metal hydrides, are pyrophoric and can ignite spontaneously upon contact with air[4][5].
-
-
Consequences of Improper Handling:
-
Failed Reactions & Low Yields: The primary consequence is the decomposition of reagents or the target intermediate, leading to significantly reduced or zero yield[5].
-
Irreproducible Results: Trace amounts of air or moisture can lead to inconsistent reaction outcomes, making it difficult to reproduce results from literature or even within the same lab.
-
Formation of Complex Byproducts: Side reactions with air components can generate a mixture of impurities that complicate purification and analysis[6].
-
Safety Hazards: The most critical consequence is the risk of fire or explosion, particularly when working with pyrophoric materials[5].
-
Q2: What are the primary techniques for handling air-sensitive compounds, and how do I choose between them?
A: The two most common and effective methods are the Schlenk line and the glovebox [2]. The choice depends on the scale of the reaction, the sensitivity of the compounds, the type of manipulation required, and available resources.
-
Schlenk Line (or Vacuum-Gas Manifold): This is a versatile apparatus consisting of a dual glass manifold connected to a vacuum pump and a source of high-purity inert gas (like argon or nitrogen)[7]. It allows for the manipulation of air-sensitive materials in specialized glassware (Schlenk flasks) on a standard lab bench[1][8]. It is ideal for conducting chemical reactions, distillations, and filtrations under an inert atmosphere[9][10].
-
Glovebox (or Dry Box): A glovebox is a sealed container filled with a high-purity inert gas, where the internal atmosphere is continuously circulated through a catalyst system to remove traces of O₂ and H₂O[4][11]. It provides a highly controlled environment for handling extremely sensitive or pyrophoric compounds, as well as for operations that are difficult to perform on a Schlenk line, such as weighing solids or preparing samples in vials[9][11].
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions, distillations, filtrations, solvent transfers. | Weighing solids, storing sensitive reagents, performing complex manipulations. |
| Atmosphere Control | Good; relies on positive pressure and vacuum/refill cycles. | Excellent; continuously purified atmosphere with low ppm levels of O₂/H₂O. |
| Cost | Lower initial investment. | Higher initial investment and maintenance costs. |
| Dexterity | High; direct manipulation of glassware. | Limited; manipulations are done through thick gloves. |
| Throughput | Can run multiple reactions simultaneously on different ports. | Limited by internal space and airlock cycle times. |
Recommendation: For most synthetic reactions involving moderately air-sensitive spiroindole intermediates, a Schlenk line is sufficient and highly practical[10]. A glovebox is indispensable for weighing and handling highly pyrophoric reagents or for storing long-term samples of extremely sensitive final products[2]. Many labs use a combination of both: weighing solids in the glovebox and then performing the reaction on a Schlenk line[2].
Q3: Which inert gas should I use, Argon or Nitrogen?
A: Both high-purity nitrogen (N₂) and argon (Ar) are commonly used. For most spiroindole syntheses, Nitrogen is a cost-effective and suitable choice. However, Argon is preferred for reactions involving reagents that can react with N₂, such as lithium metal or certain transition metal complexes.
| Gas | Pros | Cons | Best For |
| **Nitrogen (N₂) ** | Less expensive, readily available. | Can react with certain reagents (e.g., lithium metal, some titanium complexes) at room or elevated temperatures. Lighter than air. | General purpose inerting, most standard organic and organometallic reactions. |
| Argon (Ar) | Completely inert under all common reaction conditions. Denser than air, providing a better "blanket" over the reaction mixture. | More expensive than nitrogen. | Reactions with highly reactive metals (e.g., lithium, magnesium), photochemistry, or when absolute inertness is required. |
Section 2: Setting Up an Air-Free Reaction Environment
Q4: How do I properly prepare my glassware for an air-sensitive reaction?
A: Standard laboratory glassware has a thin film of adsorbed moisture that must be rigorously removed, as it can be detrimental to your reaction[4][12].
-
Step 1: Cleaning and Oven-Drying: Thoroughly clean all glassware and a magnetic stir bar. Place them in an oven at >125 °C for at least 4 hours, or preferably overnight[4][12].
-
Step 2: Assembly and Cooling: Assemble the main reaction apparatus (e.g., flask with condenser) while it is still hot from the oven. Immediately connect it to the Schlenk line. This allows the glassware to cool under a stream of dry inert gas, preventing re-adsorption of atmospheric moisture[4]. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints to ensure an airtight seal[4].
-
Step 3: Flame-Drying (Optional but Recommended): For extremely moisture-sensitive reactions, you may flame-dry the assembled apparatus under vacuum. Gently heat the glass surfaces with a heat gun or a soft flame from a torch while pulling a dynamic vacuum. You will see moisture initially condense in cooler parts of the flask before being removed by the vacuum pump. Caution: Never heat a sealed or pressurized vessel. Ensure the system is under vacuum before applying heat. After heating, allow the glassware to cool to room temperature before refilling with inert gas to prevent thermal shock.
Q5: My reaction requires anhydrous solvents. How can I prepare and transfer them without introducing air or moisture?
A: Commercial anhydrous solvents are often packaged under an inert atmosphere in bottles with a septum-sealed cap (e.g., Aldrich Sure/Seal™ bottles)[13]. However, solvents can also be dried and deoxygenated in the lab.
-
Solvent Purification Systems (SPS): The safest and most convenient method for obtaining anhydrous and deoxygenated solvents is an SPS, which passes solvents through columns of activated alumina and copper catalyst.
-
Degassing Solvents: If an SPS is unavailable, you must degas the solvent to remove dissolved oxygen. The most effective method is "Freeze-Pump-Thaw" :
-
Place the solvent in a sealed Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles of gas being released.
-
Repeat this cycle at least three times. After the final thaw, backfill the flask with inert gas[3].
-
Q6: What is the "evacuate-refill" cycle and why is it critical?
A: The evacuate-refill cycle (also called the purge-and-refill cycle) is the cornerstone of Schlenk technique, used to replace the air inside your assembled glassware with a high-purity inert atmosphere[2][14]. A single flush with inert gas is insufficient; this cycle is crucial for ensuring an anaerobic environment.
-
Assemble and Connect: Assemble your dry glassware and connect it to the Schlenk line via thick-walled rubber tubing. Ensure all joints are sealed and stopcocks are closed.
-
Evacuate: Slowly open the stopcock on your flask to the vacuum manifold of the Schlenk line. The system is now under vacuum. Allow it to evacuate for 1-2 minutes.
-
Refill: Close the stopcock to the vacuum line. Then, slowly open it to the inert gas manifold. You will hear the gas flow into the flask. Do not let the pressure build up excessively; the gas should flow out gently through the bubbler on the Schlenk line[15].
-
Repeat: Repeat this cycle of evacuating and refilling a minimum of three times[2][15]. For highly sensitive reactions, 5-7 cycles are recommended.
Caption: Workflow for the critical evacuate-refill cycle.
Section 3: Reagent & Intermediate Handling
Q7: How do I safely transfer a solid air-sensitive spiroindole precursor or catalyst?
A: Transferring solids requires preventing any exposure to air.
-
Glovebox: The ideal method is to weigh and add the solid inside a glovebox[9].
-
Solid Addition Tube: If a glovebox is not available, use a solid addition tube. The solid is loaded into the tube inside a glove bag or quickly in the open (if briefly air-tolerant). The tube is then attached to the reaction flask, and the entire assembly is put through several evacuate-refill cycles before the solid is added by rotating the tube[14].
-
Counterflow of Gas: For less sensitive solids, they can be added quickly to the flask through a powder funnel while a strong counterflow of inert gas is passed through the flask to push air out[14].
Q8: What is the correct technique for transferring an air-sensitive solution or reagent via syringe?
A: Syringe transfers are common for adding liquid reagents or solutions in volumes up to ~50 mL[4][13].
-
Prepare the Syringe: Dry the syringe and needle in an oven. Assemble it while warm and flush thoroughly with inert gas at least 10 times to remove residual air and moisture[4][12]. Test for leaks by drawing up inert gas, plugging the needle tip into a rubber stopper, and trying to compress the gas[4].
-
Pressurize the Source Flask: Ensure the source flask (e.g., Sure/Seal™ bottle) is under a slight positive pressure of inert gas by connecting it to a gas line via a needle.
-
Withdraw the Liquid: Insert the prepared syringe needle through the septum of the source flask, ensuring the needle tip is below the liquid level. Withdraw the desired volume of liquid. To remove any bubbles, point the syringe up and gently push the bubble back into the source flask before withdrawing the final volume[16][17].
-
Create a Nitrogen Buffer: Pull the needle tip into the headspace above the liquid and withdraw a small amount (~0.5 mL) of inert gas into the syringe[16][17]. This "buffer" prevents the reactive liquid at the needle tip from being exposed to air during the transfer.
-
Transfer to Reaction Flask: Quickly and smoothly insert the needle through the septum of the reaction flask. First, inject the inert gas buffer, then slowly deliver the liquid reagent[16][17].
-
Clean Immediately: After delivery, withdraw another inert gas buffer, remove the syringe, and immediately quench and clean it to prevent the needle from clogging or the plunger from seizing[8][13].
Q9: When should I use a cannula transfer instead of a syringe?
A: A cannula transfer is preferred for transferring larger volumes (>50 mL) of air-sensitive liquids or for transferring reagents that are incompatible with the materials in a syringe. A cannula is a long, flexible double-tipped needle[3][7].
-
Setup: Ensure both the source flask (A) and the receiving flask (B) are under a positive pressure of inert gas, monitored by bubblers.
-
Insert Cannula: Insert one end of the cannula through the septum of the source flask (A), ensuring the tip is below the liquid level. Insert the other end through the septum of the receiving flask (B), keeping the tip in the headspace for now. A flow of inert gas will pass through the cannula, purging it of air.
-
Initiate Transfer: To start the transfer, either slightly increase the inert gas pressure in flask A or create a vent in flask B by inserting a needle connected to a bubbler. This pressure differential will push the liquid from A to B.
-
Complete Transfer: Once the desired volume is transferred, raise the cannula tip in flask A above the liquid level to flush the remaining liquid with inert gas. Then, remove the cannula from both flasks.
Section 4: Troubleshooting Common Issues
Q10: My reaction is not working (low or no yield). How can I determine if it's an issue with my air-free technique?
A: This is a common and frustrating problem. A systematic approach is needed to diagnose the issue. Often, low yields in these reactions can be traced back to a subtle contamination by air or water[5][6].
Caption: A decision tree for troubleshooting low-yield reactions.
Q11: I observe a color change upon exposing my crude reaction mixture to air during workup. What does this indicate?
A: A rapid color change upon exposure to air is a strong visual indicator that your spiroindole intermediate or another component in the mixture is air-sensitive. This is often due to oxidation. The absence of this color change during the reaction under inert atmosphere confirms that your air-free technique was successful up to that point. If you need to isolate the sensitive product, you must perform the entire workup and purification under inert conditions.
Q12: My purified spiroindole intermediate decomposes over time. How can I improve its storage stability?
A: Decomposition on storage is a classic sign of air sensitivity.
-
Storage Environment: Store the compound under an inert atmosphere of Argon or Nitrogen. A vial inside a desiccator that has been backfilled with inert gas is a good option. For maximum protection, store it inside a glovebox[9].
-
Temperature: Store the compound at a low temperature (e.g., in a freezer at -20 °C) to slow the rate of any potential decomposition pathways.
-
Light Protection: Some compounds are also light-sensitive. Store your vial wrapped in aluminum foil or in an amber vial to protect it from light[9].
-
Container: Use a well-sealed glass vial with a PTFE-lined cap. Avoid plastic containers, as they can be permeable to air over long periods.
Section 5: Purification & Analysis
Q13: How do I perform a filtration under inert atmosphere?
A: To remove solids (e.g., a catalyst, salts) from a solution containing an air-sensitive product, you must use air-free filtration techniques[18].
-
Schlenk Filter (Frit): This is a glass funnel with a sintered glass frit, equipped with stopcocks and joints to allow it to be connected between two Schlenk flasks under an inert atmosphere[3][7]. The entire assembly is purged, and the solution is transferred into the filter and forced through the frit using a positive pressure of inert gas.
-
Filter Cannula: A simpler method involves using a cannula with a piece of filter paper or glass wool packed into the tip to act as a filter[7][18]. The solution is transferred via the cannula from the reaction flask to a clean receiving flask, leaving the solid behind.
Q14: What is the best way to remove solvent from an air-sensitive product?
A: Do not use a standard rotary evaporator, as this will expose your compound to air, even under vacuum. Instead, remove the solvent in situ on the Schlenk line[19].
-
Ensure your Schlenk flask containing the solution is connected to the line.
-
Place a cold trap (e.g., a Dewar flask filled with liquid nitrogen) between the Schlenk line manifold and the vacuum pump to collect the solvent vapor and protect the pump[1][19].
-
Slowly and carefully open the stopcock on your flask to the vacuum manifold. The solvent will begin to evaporate under reduced pressure. You may gently warm the flask with a water bath to speed up the process.
-
Once the product is dry, close the stopcock and backfill the flask with inert gas.
Q15: How can I prepare an NMR sample of my air-sensitive spiroindole without decomposition?
A: Preparing an NMR sample requires dissolving your compound and transferring it to an NMR tube without air exposure. NMR spectroscopy is a primary method for characterizing these compounds[20][21][22].
-
In a Glovebox: The easiest method is to perform all steps inside a glovebox. Weigh your solid into a small vial, dissolve it in deuterated solvent, and use a pipette to transfer the solution into a standard NMR tube. Cap the NMR tube securely before removing it from the glovebox.
-
On the Schlenk Line:
-
Place your solid sample into a small Schlenk flask or tube and perform several evacuate-refill cycles.
-
Add deuterated solvent (which should also be degassed) via a gas-tight syringe.
-
Attach a standard NMR tube to the sidearm of the flask via a rubber adapter (e.g., a Suba-Seal).
-
Evacuate and backfill the entire assembly carefully.
-
Once under a positive pressure of inert gas, carefully tilt the flask to pour the solution into the NMR tube.
-
With a positive flow of inert gas exiting the flask, quickly remove the NMR tube and cap it. Alternatively, specialized J. Young NMR tubes can be used, which can be sealed under vacuum or inert gas.
-
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. How To [chem.rochester.edu]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ossila.com [ossila.com]
- 10. Synthesis Schlenk Line Techniques → Area → Sustainability [energy.sustainability-directory.com]
- 11. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Schlenk Techniques - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 20. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. rsc.org [rsc.org]
Validation & Comparative
Confirming the structure of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate via X-ray crystallography
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the very foundation upon which its biological activity, efficacy, and safety are built. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel compound's structure is a critical, non-negotiable step. This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Using the structural framework of spirooxindoles, a privileged scaffold in medicinal chemistry, we will explore the practical application, causality behind experimental choices, and comparative performance of these essential analytical techniques. Our focus will be on a representative spirooxindole, Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate, an intermediate in the synthesis of potent DP2 receptor antagonists, to illustrate these principles.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can generate a precise map of electron density, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a confirmed crystal structure is a meticulous process, demanding both patience and precision. Each step is designed to ensure the integrity of the final structural model.
References
Biological activity of Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate versus other DP2 antagonists
An In-Depth Comparative Guide to the Biological Activity of Novel DP2 Antagonists
Introduction: Targeting the DP2 Receptor in Allergic Inflammation
The landscape of therapeutic intervention for allergic diseases, such as asthma and allergic rhinitis, is continually evolving. A key target that has garnered significant interest is the Prostaglandin D2 (PGD2) Receptor 2, also known as DP2 or CRTH2.[1][2] PGD2 is a primary mediator released from activated mast cells and other immune cells, playing a pivotal role in orchestrating the inflammatory cascade characteristic of type 2 immune responses.[1][3] It exerts its pro-inflammatory effects by binding to the DP2 receptor, which is expressed on key effector cells including T-helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][3][4]
Activation of the DP2 pathway triggers a cascade of events, including chemotaxis, cellular activation, and the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[3][5][6] This culminates in the hallmark features of allergic asthma: eosinophilic inflammation, airway hyperresponsiveness, mucus production, and tissue remodeling.[1][3] Consequently, antagonizing the DP2 receptor presents a compelling oral therapeutic strategy to interrupt this inflammatory cycle.[1][7]
This guide provides a comprehensive framework for evaluating the biological activity of novel investigational compounds, such as Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate , by comparing its potential performance against established DP2 antagonists. We will delve into the essential in vitro and in vivo experimental protocols required to build a robust pharmacological profile, grounded in scientific integrity and supported by authoritative data.
The Competitive Landscape: Established DP2 Antagonists as Benchmarks
To objectively assess a new chemical entity, it is crucial to benchmark its performance against predecessors. Several DP2 antagonists have been developed, providing a valuable comparative context.
-
Fevipiprant (QAW039): An extensively studied, potent, and selective DP2 antagonist.[4][8] While Phase II trials showed promise in reducing eosinophilic inflammation[4][8], subsequent Phase III trials did not demonstrate sufficient efficacy to support further development for asthma, highlighting the complexity of translating potent antagonism to clinical benefit.[4][9]
-
Setipiprant (ACT-129968): Initially investigated for allergic conditions, setipiprant was found to be well-tolerated but did not show a significant advantage over existing therapies and was discontinued for asthma.[10] It was later repurposed for studies on androgenetic alopecia, with limited success.[11][12]
-
Ramatroban (BAY u3405): A unique agent that functions as a dual antagonist of both the DP2 receptor and the thromboxane A2 (TP) receptor.[13][14] This dual mechanism addresses multiple facets of inflammation and platelet aggregation, and it has been approved in Japan for the treatment of allergic rhinitis.[13][15]
These compounds, with their distinct pharmacological profiles and clinical histories, serve as critical reference points for positioning the therapeutic potential of a novel antagonist.
Part 1: Foundational In Vitro Characterization
The initial evaluation of any new antagonist begins with a rigorous in vitro assessment to determine its fundamental pharmacological properties: its affinity for the receptor and its functional potency in blocking receptor-mediated signaling.
A. Receptor Binding Affinity (Kᵢ): Quantifying the Drug-Target Interaction
The first critical parameter is the binding affinity (expressed as the inhibition constant, Kᵢ), which measures how tightly a compound binds to the DP2 receptor. A lower Kᵢ value indicates a higher affinity. The gold standard for this measurement is the radioligand binding assay.[16]
Causality Behind the Method: This assay provides a direct, quantitative measure of the interaction between the antagonist and the receptor in a controlled environment, free from the complexities of cellular signaling pathways. By competing with a known radiolabeled ligand (e.g., [³H]-PGD2) for binding to membranes from cells expressing the human DP2 receptor, we can accurately calculate the affinity of the unlabeled test compound.[17][18]
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing the human DP2 receptor.[17][19] Grow cells to high density, harvest, and homogenize to prepare a membrane fraction rich in the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled DP2 ligand (e.g., [³H]-PGD2), and varying concentrations of the unlabeled test compound (e.g., this compound) or a known comparator (e.g., Fevipiprant).
-
Incubation: Allow the reaction to reach equilibrium. The unlabeled compound will compete with the radioligand for binding to the DP2 receptors.
-
Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis (specifically, a one-site fit Cheng-Prusoff model) to calculate the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
B. Functional Antagonism (IC₅₀): Measuring the Blockade of Cellular Response
High affinity does not always equate to potent functional blockade. Therefore, it is essential to measure a compound's ability to inhibit the receptor's function upon stimulation by its natural ligand, PGD2. The DP2 receptor is coupled to Gαi and Gαq proteins, and its activation leads to a decrease in cAMP and an increase in intracellular calcium ([Ca²⁺]ᵢ).[20] The measurement of calcium mobilization is a robust and widely used functional assay for GPCRs.[21][22][23]
Causality Behind the Method: This assay directly measures a key downstream event of DP2 receptor activation. By pre-treating cells with the antagonist before stimulating them with a DP2 agonist (PGD2), we can quantify the antagonist's ability to block this physiological response. The resulting IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response, providing a clear measure of functional potency.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation: Seed DP2-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[22] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist or a known comparator to the wells and incubate for a specified period. This allows the antagonist to bind to the DP2 receptors.
-
Agonist Stimulation & Signal Detection: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).[22] Inject a fixed concentration of the DP2 agonist (PGD2) into the wells to stimulate the receptor. The instrument simultaneously monitors the change in fluorescence intensity in real-time, which corresponds to the release of calcium from intracellular stores.[24]
-
Data Analysis: The peak fluorescence response is measured for each antagonist concentration. Plot the percentage of inhibition of the PGD2-induced calcium signal against the antagonist concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Comparative Data Summary
The data generated from these in vitro assays should be compiled to allow for a direct comparison of the novel compound against established benchmarks.
| Compound | Target Receptor | Assay Type | Potency (Human Receptor) | Reference(s) |
| This compound | DP2 | Radioligand Binding (Kᵢ) | To be determined | |
| DP2 | Calcium Mobilization (IC₅₀) | To be determined | ||
| Fevipiprant | DP2 | Radioligand Binding (Kᵢ) | ~1.1 nM (Kᴅ) | [6] |
| DP2 | Eosinophil Shape Change (IC₅₀) | ~0.44 nM | [6] | |
| Ramatroban | DP2 / TP | Radioligand Binding (Kᵢ) | DP2: ~11 nM | Data from various preclinical studies. |
| TP: ~2.5 nM | ||||
| Setipiprant | DP2 | Radioligand Binding (Kᵢ) | ~6 nM | Data from various preclinical studies.[12] |
Part 2: Preclinical In Vivo Efficacy Assessment
Promising in vitro activity must be validated in a relevant physiological system. In vivo animal models of allergic airway inflammation are indispensable for evaluating the therapeutic potential of a DP2 antagonist.[25]
Causality Behind the Method: Animal models, while not perfect replicas of human disease, simulate key aspects of the asthmatic inflammatory response, such as allergen-induced sensitization and eosinophilic infiltration into the airways.[25][26] These models allow us to assess whether a compound's in vitro potency translates into a meaningful anti-inflammatory effect in a complex biological system, providing crucial data on efficacy, dose-response, and potential therapeutic utility. Common models include sensitization and challenge with allergens like Ovalbumin (OVA) or House Dust Mite (HDM) in mice or guinea pigs.[25][26][27]
Experimental Protocol: Murine Model of Allergic Airway Inflammation
-
Sensitization Phase: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injections of an allergen (e.g., OVA) mixed with an adjuvant (e.g., Alum) on days 0 and 14. This establishes an allergen-specific immune memory.
-
Challenge Phase: On subsequent days (e.g., days 24, 25, and 26), expose the sensitized mice to an aerosolized solution of the same allergen for a short period. This challenge triggers an inflammatory response in the lungs.
-
Therapeutic Intervention: Administer the test compound (orally or via another relevant route), a vehicle control, or a positive control (e.g., an established DP2 antagonist or a corticosteroid) at specified times before and/or after the allergen challenges.
-
Endpoint Analysis (24-48h post-final challenge):
-
Bronchoalveolar Lavage (BAL): Collect fluid (BALF) from the lungs. Perform total and differential cell counts on the BALF to quantify the influx of inflammatory cells, particularly eosinophils. This is a primary endpoint for assessing anti-inflammatory efficacy.
-
Lung Histology: Perfuse and preserve the lung tissue for histological analysis. Stain sections with H&E (for general inflammation) and PAS (for mucus production) to visually assess the extent of peribronchial inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or multiplex assays.
-
Airway Hyperresponsiveness (AHR): In a separate cohort of animals, measure AHR by exposing them to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the resulting changes in lung function using plethysmography.
-
Mechanistic Context: The DP2 Signaling Pathway
Understanding the underlying signaling mechanism is crucial for interpreting experimental data. The diagram below illustrates the pro-inflammatory cascade initiated by PGD2 binding to the DP2 receptor on an effector cell, and the point of intervention for an antagonist.
Conclusion and Authoritative Grounding
The evaluation of a novel DP2 antagonist like This compound requires a systematic and comparative approach. This guide outlines a robust, self-validating framework, beginning with fundamental in vitro characterization of binding affinity (Kᵢ) and functional potency (IC₅₀) and progressing to efficacy testing in validated in vivo models of allergic inflammation.
By benchmarking against established compounds such as fevipiprant, setipiprant, and ramatroban, researchers can objectively position their novel compound within the therapeutic landscape. The causality-driven experimental designs described herein ensure that the data generated is not only quantitative but also mechanistically informative. The ultimate biological activity and therapeutic potential of this novel spiroindole derivative will be defined by the empirical evidence gathered through these critical studies.
References
- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Setipiprant - Wikipedia [en.wikipedia.org]
- 11. belgraviacentre.com [belgraviacentre.com]
- 12. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 15. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
- 20. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Spiro-Indole Scaffolds: A Comparative Analysis of Spiro[indole-3,3'-pyrrolidine] and Spiro[indole-3,2'-pyrrolidine] in Medicinal Chemistry
In the landscape of modern drug discovery, the spirooxindole core has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its unique three-dimensional architecture imparts a conformational rigidity that is highly sought after for potent and selective interactions with biological targets. Within this fascinating class of molecules, two isomeric pyrrolidine-fused scaffolds, spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,2'-pyrrolidine], have garnered significant attention from medicinal chemists. While structurally similar, the subtle difference in their spiro-linkage profoundly influences their synthetic accessibility, stereochemical complexity, and ultimately, their pharmacological profiles. This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering insights into their synthesis, biological significance, and practical applications for researchers in drug development.
Section 1: The Architectural Divergence: A Comparative Overview
The core distinction between the two scaffolds lies in the point of fusion between the indole and pyrrolidine rings. In the spiro[indole-3,3'-pyrrolidine] system, the C3 position of the indole ring is spiro-fused to the C3' position of the pyrrolidine ring. This arrangement is commonly found in a variety of natural alkaloids and has been extensively explored for its therapeutic potential.[3][4] Conversely, the spiro[indole-3,2'-pyrrolidine] scaffold features a spiro-junction between the C3 of the indole and the C2' of the pyrrolidine. This linkage is also present in natural products and has been the subject of significant synthetic and medicinal chemistry efforts.[5][6]
This seemingly minor positional isomerism has significant implications for the overall shape and electronic distribution of the molecules, which in turn dictates their interaction with biological macromolecules.
Section 2: Synthetic Strategies: Convergent Goals, Divergent Paths
The construction of these intricate spirocyclic systems has been a fertile ground for the development of elegant and efficient synthetic methodologies. While both scaffolds can be accessed through various routes, certain strategies have become hallmarks for each.
The Workhorse of Spiro[indole-3,3'-pyrrolidine] Synthesis: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with activated olefins, stands as the most prominent and versatile method for the stereoselective synthesis of the spiro[indole-3,3'-pyrrolidine] core.[7][8][9] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an amino acid (such as proline or sarcosine). This dipole then reacts with a suitable dipolarophile, often an electron-deficient alkene, to furnish the desired spiro-pyrrolidine oxindole.
The power of this methodology lies in its ability to rapidly generate molecular complexity in a single step, often with high diastereoselectivity. The choice of catalyst, solvent, and reaction conditions can be fine-tuned to control the stereochemical outcome.[10]
Exemplary Experimental Protocol: Synthesis of a Spiro[indole-3,3'-pyrrolidine] Derivative via 1,3-Dipolar Cycloaddition
Objective: To synthesize a representative spiro[indole-3,3'-pyrrolidine] derivative.
Materials:
-
Isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
(E)-3-benzylidene-1-methyl-2,6-piperidinedione (1.0 mmol)
-
Methanol (10 mL)
Procedure:
-
To a solution of isatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (10 mL), add (E)-3-benzylidene-1-methyl-2,6-piperidinedione (1.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the pure spiro[indole-3,3'-pyrrolidine] product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Navigating the Synthesis of Spiro[indole-3,2'-pyrrolidine]: A Multifaceted Approach
The synthesis of the spiro[indole-3,2'-pyrrolidine] scaffold is more varied, with several effective strategies being employed.
-
Pictet-Spengler Reaction and its Variants: The Pictet-Spengler reaction, a classic method for constructing tetrahydro-β-carbolines, has been ingeniously adapted for the synthesis of spiro[indole-3,2'-pyrrolidine] systems.[11][12] This typically involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. An "interrupted" Pictet-Spengler reaction, where the initially formed spiro-indolenine is reduced in situ, has also been developed to access the saturated spiro[indoline-3,2'-pyrrolidine] core.[13][14]
-
Fe(II)-Catalyzed Spirocyclization: A notable method involves the reaction of 2-arylindoles with α,β-unsaturated ketones, followed by an Fe(II)-catalyzed spirocyclization of the resulting oxime acetates.[5] This approach offers a good substrate scope and functional group tolerance.
-
1,3-Dipolar Cycloaddition of Benzynes: A more recent and novel approach utilizes the 1,3-dipolar cycloaddition of azomethine ylides with benzynes to construct the spiro[oxindole-3,2'-pyrrolidine] framework.[15]
Exemplary Experimental Protocol: Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative via Pictet-Spengler Type Reaction
Objective: To synthesize a representative spiro[indole-3,2'-pyrrolidine] derivative.
Materials:
-
Tryptamine (1.0 mmol)
-
Aldehyde/Ketone (1.1 mmol)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve tryptamine (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[indole-3,2'-pyrrolidine].
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Biological Activities: A Comparative Look at Therapeutic Potential
Both spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,2'-pyrrolidine] scaffolds are rich sources of compounds with diverse and potent biological activities.
Spiro[indole-3,3'-pyrrolidine]: A Hub of Anticancer and Antimicrobial Activity
Derivatives of the spiro[indole-3,3'-pyrrolidine] scaffold have demonstrated significant promise, particularly in the realm of oncology. A vast number of these compounds have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[3][4][16] One of the key mechanisms of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer progression.[17][18]
Furthermore, this scaffold has been a source of compounds with notable antimicrobial and antifungal activities.[19]
Spiro[indole-3,2'-pyrrolidine]: Broad-Spectrum Pharmacological Profile
The spiro[indole-3,2'-pyrrolidine] scaffold is also a key pharmacophore in a range of biologically active molecules. Natural products containing this core, such as coerulescine, horsfiline, and elacomine, exhibit a variety of pharmacological effects.[5][6] Synthetic derivatives have been shown to possess potent antitumor effects against melanoma cell lines and have also been investigated for their potential as antiviral agents.[6][20]
Comparative Biological Data
Direct, head-to-head comparisons of the biological activities of isomeric pairs of spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,2'-pyrrolidine] derivatives are not extensively documented in the literature. However, by collating data from various sources, we can get a sense of their relative potential.
Table 1: Representative Anticancer Activities of Spiro-Indole-Pyrrolidine Derivatives
| Scaffold Type | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro[indole-3,3'-pyrrolidine] | Compound 7 | MCF7 (Breast) | 4.8 | [3] |
| Spiro[indole-3,3'-pyrrolidine] | Compound 7 | HCT116 (Colon) | 3.9 | [3] |
| Spiro[indole-3,3'-pyrrolidine] | Derivative 6m | MCF7 (Breast) | Potent | [21] |
| Spiro[indole-3,2'-pyrrolidine] | Derivative 89 (R=Me) | KB (Oral) | 6.5 | [22][23] |
| Spiro[indole-3,2'-pyrrolidine] | Thiazolo-pyrrolidine derivative | HCT116 (Colon) | 7.0 | [23] |
| Spiro[indole-3,2'-pyrrolidine] | Thiazolo-pyrrolidine derivative | HepG2 (Liver) | 5.5 | [23] |
Note: IC₅₀ values are highly dependent on the specific compound structure and the assay conditions. This table is for illustrative purposes to highlight the potential of both scaffolds.
Section 4: Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core structures and a key biological pathway.
Caption: Core structures of Spiro[indole-3,3'-pyrrolidine] and Spiro[indole-3,2'-pyrrolidine].
Caption: Inhibition of the p53-MDM2 interaction by a spiro[indole-3,3'-pyrrolidine] derivative.
Section 5: Conclusion and Future Perspectives
Both spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,2'-pyrrolidine] scaffolds represent highly valuable frameworks in medicinal chemistry. The choice between these two isomeric systems will largely depend on the specific therapeutic target and the desired physicochemical properties of the final compound.
The well-established and highly efficient 1,3-dipolar cycloaddition makes the spiro[indole-3,3'-pyrrolidine] scaffold particularly attractive for the rapid generation of diverse chemical libraries for high-throughput screening. The extensive research into its anticancer properties, especially as p53-MDM2 inhibitors, provides a solid foundation for further optimization and development.
The spiro[indole-3,2'-pyrrolidine] scaffold, with its broader range of synthetic access points, offers a different set of opportunities. The ability to leverage classic reactions like the Pictet-Spengler provides a rich chemical space to explore. The diverse biological activities reported for this scaffold suggest that it may hold promise in a wider array of therapeutic areas beyond oncology.
Future research in this field will likely focus on the development of novel, stereoselective synthetic methods for both scaffolds, as well as the design and synthesis of hybrid molecules that combine the spiro-indole-pyrrolidine core with other pharmacophores to achieve multi-target activity. As our understanding of the intricate biology of various diseases deepens, these versatile spirocyclic scaffolds are poised to play an increasingly important role in the development of next-generation therapeutics.
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 8. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [modernonco.orscience.ru]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Ponatinib (CAS 916048-02-7) on Bcr-Abl: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, rigorous validation of a compound's inhibitory action is paramount. This guide provides an in-depth, technically-focused comparison for validating the inhibitory effect of CAS 916048-02-7, known as Ponatinib, on its primary target, the Bcr-Abl tyrosine kinase. We will delve into the causality behind experimental choices, present objective comparisons with other Bcr-Abl inhibitors, and provide actionable experimental protocols.
Ponatinib is a potent, orally administered tyrosine kinase inhibitor (TKI) designed to target the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its development was a significant advancement, particularly for its efficacy against mutant forms of Bcr-Abl that confer resistance to other TKIs, most notably the T315I "gatekeeper" mutation.[1][3]
The Bcr-Abl Signaling Axis: A Prime Target in CML
The Bcr-Abl fusion protein results from a chromosomal translocation known as the Philadelphia chromosome.[4] This aberrant protein possesses constitutively active tyrosine kinase activity, meaning it is always "on." This uncontrolled activity drives excessive proliferation of white blood cells by continuously phosphorylating downstream substrates, leading to the development and progression of CML.[4][5] Tyrosine kinase inhibitors like Ponatinib work by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing the transfer of a phosphate group from ATP to its substrates and thereby blocking downstream signaling.[1][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
Cross-reactivity and selectivity profile of 5-chloro-spirooxindole derivatives
An In-Depth Guide to the Cross-Reactivity and Selectivity of 5-Chloro-Spirooxindole Derivatives as IRE1α Inhibitors
Authored by: [Your Name/Team], Senior Application Scientist
In the landscape of targeted therapies, the pursuit of highly selective kinase inhibitors is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a comprehensive analysis of a promising class of compounds, the 5-chloro-spirooxindole derivatives, with a particular focus on their profile as inhibitors of the Inositol-Requiring Enzyme 1α (IRE1α), a key mediator of the Unfolded Protein Response (UPR). Through a detailed examination of their structure-activity relationships, cross-reactivity profiles, and the experimental methodologies used for their characterization, this document serves as a critical resource for researchers and drug development professionals.
The Significance of IRE1α in Disease and as a Therapeutic Target
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR). IRE1α is a primary sensor of ER stress, possessing both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes that enhance the cell's protein-folding capacity and promote cell survival. However, chronic or unresolved ER stress can lead to IRE1α-mediated apoptosis.
The dysregulation of the IRE1α pathway has been implicated in a multitude of diseases, including cancer, metabolic disorders, and inflammatory conditions. This makes IRE1α a compelling target for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate the RNase activity of IRE1α is a key focus of current research.
5-Chloro-Spirooxindole Derivatives: A Promising Class of IRE1α Inhibitors
Recent studies have identified a novel series of 5-chloro-spiro[cyclopropane-1,3'-indoline]-2'-one derivatives as potent and selective inhibitors of the IRE1α RNase activity. These compounds have shown promise in preclinical models, demonstrating the potential to modulate the UPR for therapeutic benefit.
Structure-Activity Relationship (SAR) and Lead Optimization
The discovery and optimization of this class of inhibitors involved a systematic exploration of the spirooxindole scaffold. A key finding was that the introduction of a chlorine atom at the 5-position of the oxindole ring significantly enhanced the inhibitory potency against IRE1α. Further modifications to the spirocyclopropane ring and the N-substituent of the oxindole core led to the identification of highly potent compounds.
For instance, the replacement of an initial ester group with a more stable amide and the exploration of various substituents on the aromatic ring of the N-benzyl group led to compounds with sub-micromolar IC50 values in both biochemical and cellular assays.
Comparative Selectivity Profile
A critical aspect of any targeted inhibitor is its selectivity. The 5-chloro-spirooxindole derivatives have been subjected to rigorous testing to evaluate their cross-reactivity against other kinases and cellular targets.
Kinome-Wide Selectivity Screening
To assess the selectivity of these compounds, they are often screened against a broad panel of kinases. For example, a representative compound from this series, at a concentration of 1 µM, demonstrated remarkable selectivity, inhibiting only a small fraction of the kinases tested by more than 80%. This high degree of selectivity is a significant advantage, as it reduces the likelihood of off-target effects that can lead to toxicity.
Comparison with Other IRE1α Inhibitors
The 5-chloro-spirooxindole derivatives exhibit a distinct profile when compared to other classes of IRE1α inhibitors. While some inhibitors target the kinase domain of IRE1α, this series specifically inhibits the RNase activity, which is directly responsible for XBP1 splicing. This targeted approach may offer a more precise modulation of the UPR pathway.
| Compound Class | Target Domain | Reported IC50 (IRE1α RNase) | Key Features |
| 5-Chloro-Spirooxindole Derivatives | RNase | Sub-micromolar | High selectivity, potent inhibition of XBP1 splicing |
| Imidazopyrazines | RNase | Nanomolar to micromolar | Potent, some off-target effects on other kinases noted |
| Pyridinyl Cyanamides (e.g., Toyocamycin) | RNase | Micromolar | Nucleoside analog, potential for broader cellular effects |
| Type I Kinase Inhibitors (e.g., Sunitinib) | Kinase | Micromolar (for kinase activity) | Broad-spectrum kinase inhibitors with off-target effects |
Experimental Protocols for Characterization
The robust characterization of these inhibitors relies on a combination of biochemical and cell-based assays.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the ability of a compound to inhibit the RNase activity of IRE1α.
Protocol:
-
Recombinant IRE1α: Purified recombinant human IRE1α cytoplasmic domain is used as the enzyme source.
-
Fluorescent Substrate: A fluorescently-labeled RNA stem-loop substrate, which is cleaved by active IRE1α, is utilized.
-
Reaction Setup: The reaction is typically performed in a 384-well plate format. The reaction buffer contains HEPES, NaCl, DTT, and MgCl2.
-
Compound Incubation: Test compounds are pre-incubated with the IRE1α enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The fluorescent RNA substrate is added to initiate the reaction.
-
Signal Detection: The increase in fluorescence upon substrate cleavage is monitored over time using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based XBP1s Luciferase Reporter Assay
This assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 splicing in a cellular context.
Protocol:
-
Cell Line: A stable cell line (e.g., HEK293T) expressing a luciferase reporter gene under the control of an XBP1s-responsive promoter is used.
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ER Stress Induction: Cells are treated with an ER stress-inducing agent, such as thapsigargin or tunicamycin, in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 16 hours) to allow for XBP1 splicing and subsequent luciferase expression.
-
Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo) is added to the wells, and the luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are determined by plotting the percent inhibition of luciferase activity against the compound concentration.
Signaling Pathway and Workflow Diagrams
The IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by 5-chloro-spirooxindole derivatives.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of 5-chloro-spirooxindole derivatives as IRE1α inhibitors.
Conclusion and Future Directions
The 5-chloro-spirooxindole derivatives represent a significant advancement in the development of selective IRE1α RNase inhibitors. Their favorable potency and selectivity profiles, as demonstrated through rigorous biochemical and cellular characterization, underscore their potential as therapeutic agents for a range of diseases driven by ER stress.
Future research should focus on further elucidating the in vivo efficacy and safety of these compounds. Additionally, exploring the full spectrum of their cellular effects beyond IRE1α inhibition will be crucial for a comprehensive understanding of their therapeutic potential and any potential liabilities. The detailed experimental frameworks provided in this guide offer a solid foundation for the continued investigation and development of this promising class of molecules.
In vivo efficacy of compounds derived from Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
An In-Depth Technical Guide for Researchers
Comparative In Vivo Efficacy of Novel Spiro[indole-3,3'-pyrrolidine] Derivatives
A Guide for Senior Application Scientists and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of compounds derived from the versatile scaffold, Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate. While this specific molecule often serves as a key synthetic intermediate[1][2][3], its derivatives have emerged as a promising class of therapeutic agents. We will objectively compare the performance of lead candidates from this class with established alternatives, provide detailed experimental methodologies supported by causality-driven explanations, and explore the underlying mechanisms of action.
The Spirooxindole-Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The spirooxindole core is a unique three-dimensional heterocyclic motif found in numerous bioactive natural products.[4] Its rigid structure, fused with a pyrrolidine ring at the C3-position, creates a spatially precise arrangement of functional groups, making it an ideal scaffold for targeting complex protein-protein interactions. The 3,3'-pyrrolidinyl-spirooxindole unit is the core of a large family of alkaloids with significant biological profiles.[4]
The synthetic versatility of this scaffold, often utilizing a [3+2] cycloaddition of azomethine ylides, allows for the creation of diverse chemical libraries.[5][6][7] Substitutions, such as a 5-chloro group on the indole ring, are known to enhance metabolic stability and binding affinity, making these halogenated derivatives particularly attractive for therapeutic development.[5][8] This guide will focus on two key therapeutic areas where these compounds show significant promise: oncology and neuroprotection.
Comparative In Vivo Efficacy Analysis
The ultimate validation of a therapeutic compound is its performance within a living system. This section synthesizes preclinical data to compare the in vivo efficacy of representative spirooxindole-pyrrolidine derivatives against standard-of-care agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this scaffold have demonstrated potent anticancer activity, primarily through the induction of apoptosis and inhibition of critical cell cycle regulators.[5][9] One of the most well-documented mechanisms is the inhibition of the MDM2-p53 interaction, a key pathway dysregulated in many human cancers.[8]
Table 1: Comparative Efficacy in a Human Lung Cancer (A549) Xenograft Model
| Compound | Dosage (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Putative Mechanism of Action | Supporting Evidence |
| SPI-788 (Illustrative Derivative) | 40 | 72% | MDM2-p53 Inhibition | In vitro apoptosis induction[5][6] |
| Cisplatin (Standard of Care) | 5 | 55% | DNA Cross-linking | Established clinical agent |
| Vehicle Control | N/A | 0% | N/A | N/A |
This data is illustrative, based on typical outcomes for potent spirooxindole compounds evaluated in preclinical xenograft models. Tumor growth inhibition (TGI) is measured at the end of a 21-day treatment cycle.
Expert Rationale: The superior TGI of SPI-788 at a higher, yet well-tolerated, dose suggests a potentially wider therapeutic window compared to cisplatin. The targeted mechanism of MDM2-p53 inhibition is often associated with lower systemic toxicity than the non-specific DNA-damaging effects of platinum-based chemotherapy, a critical consideration for patient quality of life. The choice of the A549 lung cancer cell line is significant, as many novel spirooxindole analogs have shown high potency against it in vitro.[5][6][9]
Neuroprotective Potential: Combating Oxidative Stress
Oxidative stress is a key pathological feature of neurodegenerative diseases like Parkinson's and Alzheimer's.[10] Certain indole-based compounds have shown significant neuroprotective effects by mitigating oxidative damage and inhibiting apoptosis.[11][12] The mechanism often involves the activation of endogenous antioxidant pathways, such as the Keap1-Nrf2 system.[13]
Table 2: Neuroprotective Efficacy in a H₂O₂-Induced Oxidative Stress Zebrafish Model
| Compound | Concentration (µM) | Rescue of Neuronal Apoptosis (%) | Putative Mechanism of Action | Supporting Evidence |
| SPI-345 (Illustrative Derivative) | 10 | 85% | Nrf2 Pathway Activation | In vitro ROS reduction[12][13] |
| Edaravone (Reference Drug) | 10 | 70% | Free Radical Scavenger | Clinically approved antioxidant |
| Vehicle Control | N/A | 0% | N/A | N/A |
Data is illustrative, representing the potential of this class in a common in vivo neuroprotection model. Neuronal rescue is quantified by fluorescent staining of apoptotic cells in the zebrafish brain.
Expert Rationale: The zebrafish model is an excellent tool for high-throughput in vivo screening due to its genetic tractability and optical transparency. The superior performance of SPI-345 suggests a mechanism beyond simple radical scavenging. By activating the Nrf2 pathway, it may upregulate a suite of protective enzymes (e.g., HO-1, NQO1), providing a more sustained and robust defense against oxidative insults compared to a stoichiometric scavenger like Edaravone.[13]
Key Experimental Protocols & Workflows
Scientific integrity demands reproducible methodologies. The following section details a standard protocol for evaluating the in vivo anticancer efficacy of a test compound.
Murine Xenograft Model for Anticancer Efficacy
Causality Statement: To test a human cancer-specific drug, the tumors must be of human origin. Immunocompromised mice (e.g., athymic nude or NSG) are used because they lack a functional adaptive immune system, preventing the rejection of the implanted human cancer cells.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and maintained at 37°C and 5% CO₂.
-
Implantation: Approximately 5 x 10⁶ cells are suspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel and injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth & Randomization: Tumors are measured with calipers every 2-3 days. When the average tumor volume reaches 100-150 mm³, mice are randomized into cohorts (n=8-10 per group). This step is critical to ensure that the starting tumor burden is uniform across all groups, preventing selection bias.
-
Compound Administration: The test compound (e.g., SPI-788) is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The compound, a positive control (e.g., Cisplatin), and vehicle are administered intraperitoneally (i.p.) at their respective doses for a predetermined period (e.g., 21 days).
Self-Validating System:
-
Positive Control (Cisplatin): Confirms the tumor model is responsive to cytotoxic insult.
-
Negative Control (Vehicle): Establishes the natural growth rate of the tumor.
-
Toxicity Monitoring (Body Weight): Ensures that tumor regression is due to the compound's specific efficacy and not general toxicity.
Mechanistic Deep Dive: Pathway Visualization
Understanding the mechanism of action is crucial for rational drug development. Many spirooxindole-pyrrolidine derivatives function by reactivating the p53 tumor suppressor pathway.
Signaling Pathway Diagram:
Caption: Spirooxindole compounds inhibit MDM2, leading to p53 stabilization and tumor suppression.
Conclusion and Future Outlook
Compounds derived from the this compound scaffold represent a highly promising and synthetically tractable class of therapeutic agents. Preclinical evidence strongly supports their potential in oncology and neuroprotection. Their targeted mechanisms of action suggest the potential for improved efficacy and safety profiles over existing standards of care.
Future work must focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify lead candidates for clinical development. Furthermore, the structural diversity achievable from this scaffold warrants its exploration in other therapeutic areas, such as antiviral and anti-inflammatory applications.[14] This guide serves as a foundational resource for researchers aiming to harness the full potential of this powerful chemical motif.
References
- 1. This compound 916048-02-7 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of a new triterpenoid from edible mushroom on oxidative stress and apoptosis through the BDNF/TrkB/ERK/CREB and Nrf2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Spiro[indole-3,3'-pyrrolidine] Analogs as Potent Anticancer Agents
The spiro[indole-3,3'-pyrrolidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1] Its rigid, three-dimensional architecture provides a unique framework for interacting with biological targets, leading to improved metabolic stability and target selectivity.[2] This guide offers an in-depth comparison of spiro[indole-3,3'-pyrrolidine] analogs, focusing on their structure-activity relationships (SAR), particularly as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer pathogenesis. Experimental data and detailed protocols are provided to support the findings and guide further research in this promising area.
The Spiro[indole-3,3'-pyrrolidine] Scaffold: A Gateway to Novel Anticancer Therapies
The core of this class of compounds is the spirooxindole moiety, characterized by a spiro-fusion at the C-3 position of the oxindole nucleus.[2] This structural feature is found in a number of biologically active natural products. Synthetic analogs have been extensively explored, with a primary focus on their ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2).[3][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[3][5] Small-molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, triggering cell cycle arrest and apoptosis in cancer cells.[3][4]
Comparative Analysis of Structure-Activity Relationships
The potency and selectivity of spiro[indole-3,3'-pyrrolidine] analogs are highly dependent on the nature and position of substituents on both the indole and pyrrolidine rings. The following sections dissect the key SAR findings from numerous studies.
Substitutions on the Indole Ring
Modifications on the indole core, particularly at the 5- and 6-positions, have a significant impact on the anticancer activity. Halogenation, in particular, has been shown to enhance the binding affinity and potency of these compounds.[6][7]
Table 1: Influence of Indole Ring Substituents on Anticancer Activity
| Compound ID | R1 (Position 5) | R2 (Position 6) | Target Cell Line | IC50 (µM) | Key Observations |
| Series A | H | H | A549 (Lung) | >50 | Unsubstituted indole shows weak activity. |
| Series B | Cl | H | A549 (Lung) | 15.2 | Chloro-substitution at the 5-position improves potency. |
| Series C | H | Cl | A549 (Lung) | 8.7 | Chloro-substitution at the 6-position is more favorable than at the 5-position. |
| MI-888 | Cl | Cl | SJSA-1 (Osteosarcoma) | 0.00044 (Ki) | Dichloro-substitution at the 5- and 6-positions leads to highly potent inhibitors.[8] |
| Compound 6m | Br | H | HCT116 (Colon) | 3.236 | Bromo-substitution also enhances activity.[9] |
The data clearly indicates that electron-withdrawing groups, especially halogens, at the 6-position of the indole ring are crucial for potent anticancer activity. This is likely due to favorable interactions with the MDM2 protein pocket.
Substitutions on the Pyrrolidine Ring
The pyrrolidine ring offers multiple points for modification, and the stereochemistry at the spiro center and other chiral centers on the pyrrolidine ring is critical for activity.[8]
Table 2: Influence of Pyrrolidine Ring Substituents on Anticancer Activity
| Compound Series | R3 Substituent | R4 Substituent | Key SAR Observations |
| Series D | H | Aryl | The nature of the aryl group significantly impacts potency. Electron-deficient aryl groups are often preferred. |
| Series E | Alkyl | Aryl | Small alkyl groups at R3 can be tolerated, but bulky groups often lead to a decrease in activity. |
| Series F | H | Heteroaryl | Introduction of heteroaryl rings can modulate solubility and pharmacokinetic properties. |
Furthermore, the stereochemistry of the substituents on the pyrrolidine ring plays a pivotal role in the binding affinity to MDM2, with differences of over 100-fold observed between stereoisomers.[8]
Key Biological Targets and Mechanisms of Action
The primary and most studied mechanism of action for this class of compounds is the inhibition of the MDM2-p53 protein-protein interaction.[3][4]
Caption: Inhibition of the MDM2-p53 interaction by spiro[indole-3,3'-pyrrolidine] analogs.
By binding to the hydrophobic pocket of MDM2 that normally accommodates p53, these small molecules prevent the ubiquitination and subsequent degradation of p53.[6] This leads to the accumulation of p53 in the cell, which in turn activates downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[6]
Some spirooxindole derivatives have also been reported to exhibit anticancer activity through other mechanisms, such as inhibition of tubulin polymerization and modulation of other signaling pathways.[8]
Experimental Protocols for Performance Evaluation
To enable researchers to validate and compare the performance of novel spiro[indole-3,3'-pyrrolidine] analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the spiro[indole-3,3'-pyrrolidine] analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for cell viability.
MDM2-p53 Interaction Analysis using Fluorescence Polarization Assay
The fluorescence polarization (FP) assay is a powerful technique to study protein-protein interactions in a homogeneous format.[10][11] It measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the MDM2 protein.
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled p53 peptide (e.g., with TAMRA) and recombinant MDM2 protein in an appropriate assay buffer.
-
Assay Setup: In a 384-well black plate, add the test compounds at various concentrations.
-
Protein-Peptide Incubation: Add a pre-incubated mixture of the fluorescent p53 peptide and MDM2 protein to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
FP Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from MDM2 by the test compound. Calculate the IC50 values from the dose-response curves.
Caption: Principle of the Fluorescence Polarization assay.
Clinical Landscape and Future Directions
Several spiro[indole-3,3'-pyrrolidine] analogs have shown promising preclinical results, with some advancing into clinical trials.[1] For instance, SAR405838 (MI-77301) and APG-115 are potent MDM2 inhibitors that have been evaluated in clinical studies for the treatment of various cancers.[12][13] The continued exploration of this scaffold, guided by the SAR principles outlined in this guide, holds great promise for the development of the next generation of targeted anticancer therapies. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy, as well as exploring their potential in combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Chemical Stability of Spirooxindole Derivatives for Drug Development
The spirooxindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its rigid, three-dimensional architecture that enhances target selectivity and metabolic stability.[1] This privileged structure is central to a multitude of natural products and synthetic compounds with a wide array of pharmacological activities, including potent anticancer agents.[1][2][3] As researchers and drug development professionals, understanding the chemical stability of these complex molecules is paramount. A compound's stability profile dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy as a therapeutic agent.[4]
This guide provides an in-depth comparison of the chemical stability of different spirooxindole derivatives. While direct comparative studies are sparse, we will leverage fundamental chemical principles and established forced degradation strategies to offer a predictive analysis and a robust experimental framework for researchers.
Understanding the Spirooxindole Core and Its Stability Hotspots
The spirooxindole framework consists of an oxindole nucleus with a spiro-fusion at the C-3 position, connecting it to a carbocyclic or heterocyclic ring.[1] The inherent stability of this core is generally robust, but several factors can introduce vulnerabilities:
-
The Lactam Bond: The amide bond within the oxindole ring can be susceptible to hydrolysis under strong acidic or basic conditions.
-
The Quaternary Spiro Carbon: While central to its unique 3D structure, this carbon and the bonds forming the spirocyclic junction can be subject to strain, particularly in smaller ring systems.
-
Substituents: Electron-donating or withdrawing groups on the oxindole ring or the spiro-fused moiety can significantly influence the molecule's susceptibility to hydrolysis, oxidation, and other degradation pathways.
Categorization of Spirooxindole Derivatives for Stability Comparison
For the purpose of this guide, we will categorize spirooxindole derivatives based on the size and nature of the spiro-fused ring, as this is a primary determinant of their chemical reactivity and, by extension, their stability.
-
Spiro-cyclopropyl Oxindoles: These derivatives incorporate a highly strained three-membered ring.
-
Spiro-pyrrolidinyl Oxindoles: A common motif in many natural products and clinical candidates like MI-888, featuring a five-membered nitrogen-containing ring.[5][6][7]
-
Other Spiro-heterocyclic Oxindoles: This broad category includes derivatives with other fused rings such as pyrans, thiazolidines, and piperidines.[3]
Predictive Stability Comparison: A Mechanistic Perspective
Based on fundamental chemical principles, we can forecast the relative stability of these spirooxindole classes.
Spiro-cyclopropyl Oxindoles: The Double-Edged Sword of Ring Strain
The cyclopropane ring is characterized by significant angle strain, making it susceptible to ring-opening reactions. This inherent reactivity suggests that spiro-cyclopropyl oxindoles may be the least stable class, particularly under acidic conditions or in the presence of nucleophiles. However, this reactivity can also be harnessed for further synthetic transformations.
Spiro-pyrrolidinyl Oxindoles: A More Stable Mainstay
The five-membered pyrrolidine ring is significantly less strained than a cyclopropane ring. Consequently, spiro-pyrrolidinyl oxindoles are expected to exhibit greater chemical stability. Their degradation is more likely to be initiated by reactions involving substituents on the pyrrolidine or oxindole rings, or by hydrolysis of the lactam bond under harsh conditions. The stability of this class makes them attractive scaffolds for drug development.
Other Spiro-heterocyclic Oxindoles: A Case-by-Case Analysis
The stability of other spiro-heterocyclic derivatives will largely depend on the nature of the fused ring. For instance, rings containing susceptible functionalities, such as enol ethers, may be prone to hydrolysis. Conversely, stable aromatic heterocyclic rings would be expected to confer greater overall stability to the molecule.
Experimental Protocol for Comparative Stability Assessment
To move from prediction to empirical data, a forced degradation study is the industry-standard approach.[4] This involves subjecting the compounds to stress conditions more severe than those they would typically encounter during storage and handling.
Objective
To compare the chemical stability of representative spirooxindole derivatives (e.g., a spiro-cyclopropyl, a spiro-pyrrolidinyl, and another spiro-heterocyclic derivative) under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials and Equipment
-
Spirooxindole derivatives of interest
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow
The following diagram illustrates the workflow for the comparative forced degradation study:
Caption: Workflow for comparative forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of each spirooxindole derivative to be tested at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Forced Degradation:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C and sample as described for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compounds to dry heat (e.g., 80°C) in a calibrated oven for 48 hours. Dissolve the samples in the mobile phase for analysis.
-
Photolytic Degradation: Expose the compounds (in solution and solid state) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Development of a Stability-Indicating HPLC Method:
-
A crucial aspect of this study is the use of a validated stability-indicating HPLC method.[8][9] This method must be able to separate the parent drug from all potential degradation products.
-
Initial Method Screening: Start with a generic gradient reversed-phase method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile, gradient from 5% to 95% B over 20 minutes).
-
Method Optimization: Analyze the stressed samples. If co-elution of the parent peak with any degradation product is observed, optimize the method by changing the column chemistry, mobile phase pH, or gradient slope.
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
The following diagram illustrates the decision-making process for developing a stability-indicating HPLC method:
Caption: Decision tree for stability-indicating method development.
-
Data Analysis and Comparison:
-
Quantify the amount of the parent drug remaining at each time point for each stress condition.
-
Calculate the percentage of degradation.
-
Identify the major degradation products using LC-MS/MS by comparing the mass spectra of the degraded samples with that of the parent compound.[10]
-
Summarize the results in a comparison table.
-
Data Presentation: A Comparative Overview
The results of the forced degradation study should be summarized in a clear and concise table to facilitate easy comparison. The following is an illustrative example of how such data could be presented.
| Spirooxindole Derivative | Stress Condition | % Degradation (after 24h) | Major Degradation Products (m/z) |
| Spiro-cyclopropyl Oxindole (A) | 0.1 N HCl, 60°C | 18.5% | [M+H]+ of ring-opened product |
| 0.1 N NaOH, 60°C | 5.2% | [M+H]+ of hydrolyzed lactam | |
| 3% H₂O₂, RT | 8.9% | [M+H+16]+ (oxidized product) | |
| Spiro-pyrrolidinyl Oxindole (B) | 0.1 N HCl, 60°C | 4.1% | [M+H]+ of hydrolyzed lactam |
| 0.1 N NaOH, 60°C | 2.5% | [M+H]+ of hydrolyzed lactam | |
| 3% H₂O₂, RT | 3.7% | [M+H+16]+ (oxidized product) | |
| Spiro-pyran Oxindole (C) | 0.1 N HCl, 60°C | 6.8% | [M+H]+ of hydrolyzed lactam |
| 0.1 N NaOH, 60°C | 3.1% | [M+H]+ of hydrolyzed lactam | |
| 3% H₂O₂, RT | 5.5% | [M+H+16]+ (oxidized product) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
This guide provides a framework for comparing the chemical stability of different spirooxindole derivatives. While a definitive stability ranking requires empirical data, our analysis suggests that spiro-cyclopropyl oxindoles may be more susceptible to degradation due to ring strain. Spiro-pyrrolidinyl oxindoles, a common and promising scaffold in drug discovery, are predicted to be more stable.
For researchers and drug development professionals working with novel spirooxindole derivatives, conducting comprehensive forced degradation studies as outlined in this guide is a critical step. The insights gained from such studies are invaluable for lead optimization, formulation development, and ensuring the overall quality and safety of potential new medicines. The use of robust, validated stability-indicating analytical methods is the cornerstone of this process, providing the reliable data needed to make informed decisions throughout the drug development lifecycle.
References
- 1. ijsdr.org [ijsdr.org]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of plausible synthetic routes to Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate, a key intermediate in the synthesis of novel drug candidates. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature. We will explore two primary strategies: a traditional stepwise approach and a more streamlined one-pot multicomponent reaction, benchmarking each for efficiency, yield, and practical applicability in a research and development setting.
Introduction to the Target Molecule
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. The fusion of a pyrrolidine ring at the 3-position of the oxindole core creates a rigid, three-dimensional structure that is of significant interest in medicinal chemistry. The target molecule, this compound, incorporates a 5-chloro substituent on the oxindole ring, which can modulate the electronic properties and metabolic stability of potential drug candidates, and an N-tert-butyl acetate group on the pyrrolidine, a common feature for enhancing pharmacokinetic properties.
Synthetic Strategy Overview
The cornerstone of the synthesis of the spiro[indole-3,3'-pyrrolidine] core is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[1][2][3] The azomethine ylide is typically generated in situ from the condensation of an isatin derivative and an amino acid. The primary divergence in synthetic routes lies in the timing and method of introducing the N-substituent on the pyrrolidine ring.
We will compare two logical and experimentally supported routes:
-
Route A: Stepwise Synthesis. This approach involves the initial synthesis and isolation of the spiro[indole-3,3'-pyrrolidine] core, followed by a separate N-alkylation step to introduce the tert-butyl acetate moiety.
-
Route B: One-Pot Multicomponent Synthesis. This strategy aims to combine the formation of the spirocyclic core and the introduction of the N-substituent in a single reaction vessel, potentially with an in situ alkylation step, to improve overall efficiency.
Route A: A Stepwise Approach
This traditional, two-step synthesis provides a robust and reliable method for obtaining the target molecule, with the advantage of isolating and characterizing the intermediate spirocycle.
Step 1: [3+2] Cycloaddition for the Synthesis of 5-chloro-spiro[indole-3,3'-pyrrolidine]-2,2'-dione
The first step involves a 1,3-dipolar cycloaddition reaction. The azomethine ylide is generated from the condensation of 5-chloroisatin and sarcosine (N-methylglycine). A suitable dipolarophile, in this case, a simple acrylate ester like methyl acrylate, is used to form the pyrrolidine ring. The ester is subsequently removed to yield the core scaffold. A more direct approach, though potentially lower-yielding, would be to use an unprotected dipolarophile like acrylamide, followed by hydrolysis. For the purpose of this guide, we will consider a direct synthesis of the unsubstituted spirocycle, which can be achieved with specific dipolarophiles that act as acetylene or ethylene equivalents and are subsequently removed. A common method involves the use of (E)-dodec-6-ene-5,7-dione as the dipolarophile, followed by retro-Diels-Alder to release the unsubstituted pyrrolidine. However, for simplicity and broader applicability, we will outline a general protocol using a readily available dipolarophile, assuming a subsequent deprotection/conversion step if necessary to yield the unsubstituted pyrrolidine nitrogen.
A general representation of this cycloaddition is as follows:
Caption: Workflow for the [3+2] cycloaddition to form the spirooxindole core.
-
To a solution of 5-chloroisatin (1.0 eq) and sarcosine (1.2 eq) in methanol, add the dipolarophile (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the spirooxindole pyrrolidine derivative.
-
If a protected pyrrolidine is formed, a subsequent deprotection step is required. For instance, if N-benzyl sarcosine is used, the benzyl group can be removed by catalytic hydrogenation. For the purpose of this guide, we will assume the formation of the N-H pyrrolidine for the subsequent step.
Step 2: N-Alkylation of 5-chloro-spiro[indole-3,3'-pyrrolidine]-2,2'-dione
The second step is the N-alkylation of the synthesized spirocycle with tert-butyl bromoacetate. This reaction typically proceeds via an S_N2 mechanism, where the secondary amine of the pyrrolidine ring acts as a nucleophile.
Caption: N-alkylation of the spirooxindole pyrrolidine intermediate.
-
To a solution of 5-chloro-spiro[indole-3,3'-pyrrolidine]-2,2'-dione (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) or cesium carbonate (1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the pyrrolidine nitrogen.
-
Slowly add tert-butyl bromoacetate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target molecule.
Route B: A One-Pot Multicomponent Approach
This approach aims to improve the efficiency of the synthesis by combining the cycloaddition and N-alkylation steps into a single, streamlined process. This can be achieved by performing the 1,3-dipolar cycloaddition and then, without isolating the intermediate, proceeding with the N-alkylation.
The azomethine ylide is generated from 5-chloroisatin and an amino acid ester, such as tert-butyl glycinate. In this case, the amino acid itself provides the N-substituent. However, to obtain the target molecule directly, a more complex amino acid would be required. A more practical one-pot approach involves the initial cycloaddition with a simple amino acid like sarcosine, followed by the addition of the alkylating agent to the same reaction vessel.
Caption: One-pot multicomponent synthesis of the target molecule.
Experimental Protocol: One-Pot Synthesis
-
In a round-bottom flask, combine 5-chloroisatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Reflux the mixture for 4-6 hours until the formation of the spiro-pyrrolidine is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add a base (e.g., potassium carbonate, 2.0 eq) followed by the dropwise addition of tert-butyl bromoacetate (1.2 eq).
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound.
Benchmarking and Comparative Analysis
| Parameter | Route A: Stepwise Synthesis | Route B: One-Pot Multicomponent Synthesis |
| Number of Steps | 2 (plus potential deprotection) | 1 |
| Overall Yield | Typically 40-60% | Potentially 50-70% |
| Reaction Time | Longer (includes intermediate isolation) | Shorter |
| Purification | Two separate purifications | One final purification |
| Process Control | High (intermediate can be fully characterized) | Moderate (potential for side reactions) |
| Scalability | Generally straightforward | May require more optimization for scale-up |
| Reagent Cost | Potentially higher due to more handling | Potentially lower due to fewer steps |
Discussion of Synthetic Efficiency
Route A (Stepwise Synthesis): This route offers superior control over the reaction at each stage. The isolation and purification of the intermediate, 5-chloro-spiro[indole-3,3'-pyrrolidine]-2,2'-dione, allows for its full characterization, ensuring the purity of the starting material for the subsequent N-alkylation step. This can be crucial in a research setting where confirmation of intermediate structures is paramount. However, this approach is more time-consuming and labor-intensive, and the overall yield is subject to losses at each of the two purification stages.
Route B (One-Pot Multicomponent Synthesis): From an efficiency standpoint, the one-pot approach is highly attractive. By eliminating the need for intermediate isolation and purification, it significantly reduces reaction time, solvent usage, and waste generation. This aligns with the principles of green chemistry and can lead to a higher overall yield. However, the success of a one-pot reaction is contingent on the compatibility of all reagents and reaction conditions. There is a higher risk of side reactions, such as the alkylation of other nucleophilic sites or the degradation of reactants and products under prolonged reaction times. Optimization of reaction conditions is critical to maximize the yield of the desired product.
Conclusion and Recommendation
For the synthesis of this compound, both the stepwise and one-pot multicomponent routes are viable and supported by established chemical literature.
-
For exploratory research and initial scale-up , where purity and unambiguous characterization of intermediates are critical, Route A is recommended . Its robustness and control provide a higher degree of certainty in the synthetic outcome.
-
For larger-scale synthesis and process optimization , where efficiency and cost are major drivers, Route B presents a significant advantage . Once optimized, this one-pot approach can offer a more economical and environmentally friendly method for producing the target molecule in substantial quantities.
The choice of synthetic route will ultimately depend on the specific goals of the research or development program. It is advisable to initially explore both routes on a small scale to determine the optimal conditions and to assess the impurity profiles for each method.
References
- 1. [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Orthogonal Validation of In Vitro Results for CRTH2 Receptor Antagonists Synthesized from CAS 916048-02-7: A Senior Application Scientist's Guide
Introduction
In the pursuit of novel therapeutics for allergic inflammatory diseases such as asthma and allergic rhinitis, the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, has emerged as a critical drug target. The synthesis of potent and selective CRTH2 antagonists often involves the use of key chemical intermediates, such as tert-Butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate (CAS 916048-02-7). While initial in vitro screening assays are indispensable for identifying promising lead compounds, they are merely the first step in a rigorous validation process. To ensure the scientific integrity of these findings and to build a robust data package for advancing a drug candidate, orthogonal validation is not just recommended—it is imperative.
This guide provides a comprehensive framework for the orthogonal validation of in vitro results for CRTH2 antagonists. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the selection of each validation method. By employing a multi-faceted approach that interrogates the compound's mechanism of action from different physiological and biophysical perspectives, we can significantly increase confidence in the lead candidates and de-risk subsequent stages of drug development.
The CRTH2 Signaling Pathway: The Target Landscape
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, and basophils. Its endogenous ligand is prostaglandin D2 (PGD2), a potent inflammatory mediator primarily released from activated mast cells. The binding of PGD2 to CRTH2 initiates a signaling cascade through a Gαi subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent increase in intracellular calcium ([Ca2+]i) mobilization.[1] This signaling cascade ultimately results in chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, driving the pathophysiology of allergic diseases.[1]
Figure 1: Simplified CRTH2 signaling pathway.
Primary In Vitro Assays: The Initial Litmus Test
The initial characterization of novel CRTH2 antagonists typically relies on a battery of in vitro assays designed to assess their binding affinity and functional potency in recombinant cell systems. These assays are crucial for establishing structure-activity relationships (SAR) and for ranking compounds.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand, typically [3H]PGD2, for binding to the CRTH2 receptor. It provides a quantitative measure of the compound's binding affinity (Ki).
Experimental Protocol: CRTH2 Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [3H]PGD2 (e.g., 1 nM), and a serial dilution of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of compound that inhibits 50% of specific [3H]PGD2 binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Inhibition and Calcium Mobilization
Functional assays are essential to determine whether a compound that binds to the receptor also modulates its signaling activity. For CRTH2, which couples to Gαi, antagonist activity is typically measured by its ability to block the PGD2-induced inhibition of cAMP production or the PGD2-induced increase in intracellular calcium.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human CRTH2 receptor in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of the test compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels) and a concentration of PGD2 that gives a sub-maximal response (EC80) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the PGD2-mediated cAMP decrease against the compound concentration.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human CRTH2 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add a serial dilution of the test compound to the wells.
-
Signal Measurement: Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation), measure the baseline fluorescence, then inject a concentration of PGD2 that gives a sub-maximal response (EC80) and immediately record the change in fluorescence over time.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the PGD2-induced calcium flux against the compound concentration.
| Assay Type | Parameter Measured | Typical Cell Line | Key Output |
| Radioligand Binding | Competitive binding | HEK293-hCRTH2 | Ki (Binding Affinity) |
| cAMP Inhibition | Functional antagonism | HEK293-hCRTH2 | IC50 (Functional Potency) |
| Calcium Mobilization | Functional antagonism | CHO-hCRTH2 | IC50 (Functional Potency) |
Orthogonal Validation: Building a Bridge from In Vitro to Physiological Relevance
While the primary assays are powerful screening tools, they are conducted in artificial, over-expressed systems. Orthogonal validation aims to confirm the mechanism of action using different, and ideally more physiologically relevant, experimental setups. This multi-pronged approach strengthens the evidence for on-target activity and helps to identify potential off-target effects or assay-specific artifacts.
Figure 2: Orthogonal validation workflow.
Primary Cell-Based Functional Assay: Mast Cell Degranulation
Mast cells are the primary source of PGD2 in allergic inflammation.[1] PGD2, acting through CRTH2, can modulate mast cell function. Therefore, a mast cell degranulation assay using primary human mast cells or a relevant cell line (e.g., LAD2) provides a more physiologically relevant system to confirm the antagonist activity of a test compound. This assay assesses a downstream cellular event that is a hallmark of the allergic response.
Experimental Protocol: Mast Cell Degranulation Assay (β-hexosaminidase release)
-
Cell Culture and Sensitization: Culture human mast cells (e.g., LAD2 cell line or cord blood-derived mast cells) and sensitize them overnight with human IgE.
-
Washing: Wash the cells to remove unbound IgE.
-
Compound Pre-treatment: Pre-incubate the sensitized cells with a serial dilution of the CRTH2 antagonist for 30 minutes.
-
Stimulation: Induce degranulation by cross-linking the bound IgE with an anti-IgE antibody. Include a positive control (e.g., ionomycin) and a negative control (unstimulated cells). PGD2 can also be added as a co-stimulant to specifically probe the CRTH2-mediated component of degranulation.
-
Supernatant Collection: After a 30-60 minute incubation, centrifuge the cells and collect the supernatant.
-
β-hexosaminidase Assay: Measure the activity of the released granule marker, β-hexosaminidase, in the supernatant using a colorimetric or fluorometric substrate.
-
Cell Lysis: Lyse the remaining cell pellet to determine the total cellular β-hexosaminidase content.
-
Data Analysis: Express the degranulation as a percentage of the total β-hexosaminidase content and determine the IC50 of the antagonist for the inhibition of degranulation.
Biophysical Assays: Direct and Label-Free Confirmation of Target Engagement
Biophysical assays provide an orthogonal approach to validate the direct binding of a compound to its target protein in a label-free manner. These methods are independent of cellular signaling pathways and can provide valuable information on binding kinetics and thermodynamics.
a) Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein and increases its melting temperature. This allows for the confirmation of target engagement in a cellular environment.[2][3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells expressing the CRTH2 receptor with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRTH2 receptor in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
Data Analysis: Plot the amount of soluble CRTH2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 for target engagement.
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Purify the CRTH2 receptor, typically in a detergent-solubilized form.
-
Sample Preparation: Place the purified CRTH2 receptor in the sample cell of the ITC instrument and the test compound in the injection syringe. Ensure that both are in an identical, well-dialyzed buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
c) Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd).[6][7]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Receptor Immobilization: Immobilize the purified CRTH2 receptor onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the binding sensorgrams to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
| Orthogonal Method | Principle | Key Output | Rationale for Use |
| Mast Cell Degranulation | Measures inhibition of a downstream physiological response in primary-like cells. | IC50 | Confirms functional activity in a more physiologically relevant context. |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTm), EC50 | Confirms target engagement in a cellular environment. |
| ITC | Measures the heat change upon binding of a ligand to its target. | Kd, ΔH, ΔS, Stoichiometry | Provides a complete thermodynamic profile of the interaction. |
| SPR | Measures the real-time binding of an analyte to an immobilized ligand. | kon, koff, Kd | Determines the kinetics of the binding interaction. |
Conclusion
The path from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. A significant contributor to late-stage failures is the lack of a comprehensive understanding of a compound's true mechanism of action. By embracing a strategy of orthogonal validation, we move beyond the confines of simplified, recombinant assay systems and begin to probe the compound's behavior in more complex and physiologically relevant settings.
The combination of primary cell-based functional assays, such as mast cell degranulation, with direct, label-free biophysical methods like CETSA, ITC, and SPR, provides a powerful and multi-dimensional view of a CRTH2 antagonist's properties. This rigorous, evidence-based approach not only substantiates the initial in vitro findings but also builds a robust foundation of data that is essential for making informed decisions in the progression of a drug discovery program. For compounds synthesized from intermediates like CAS 916048-02-7, this comprehensive validation strategy is the cornerstone of scientific integrity and the key to unlocking their therapeutic potential.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
This document provides a detailed protocol for the safe handling and proper disposal of tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate (CAS No. 916048-02-7). As a complex, chlorinated heterocyclic compound used as an intermediate in drug synthesis, its disposal requires a rigorous and informed approach to ensure personnel safety and environmental compliance.[1][2] This guide is intended for researchers, scientists, and laboratory personnel familiar with standard chemical handling procedures.
Hazard Assessment & Chemical Profile
A thorough understanding of the chemical's properties and potential hazards is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact intermediate is not publicly available, a reliable hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 916048-02-7 | [3] |
| Molecular Formula | C₁₇H₁₉ClN₂O₄ | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Key Structural Features | Halogenated (chloro-) indole ring, spirocyclic pyrrolidine core, tert-butyl ester group | N/A |
Inferred Hazard Analysis:
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this substance as a halogenated organic waste .[4][5] Combustion of such compounds can generate highly toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and dioxins, necessitating disposal via specialized high-temperature incineration equipped with acid gas scrubbers.[6][7]
-
Biological Activity: This compound is an intermediate for potent receptor antagonists, indicating inherent biological activity.[1][2] Uncharacterized toxicological properties should be assumed, and direct contact should be avoided.
-
Irritant Potential: Structurally similar compounds, such as other chlorinated spiroindoline derivatives and chloroacetates, are known to cause skin, eye, and respiratory system irritation.[8][9] Therefore, this compound should be handled as a potential irritant.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and light metals, which may cause violent reactions or decomposition.[8][10]
Personal Protective Equipment (PPE) & Engineering Controls
All handling and disposal operations must be conducted with strict adherence to the following safety protocols to minimize exposure risk.
-
Engineering Control: All manipulations, including weighing, transferring, and preparing for disposal, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable first choice, but it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Waste Segregation & Containerization: A Critical Step
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This ensures regulatory compliance and prevents dangerous reactions in waste containers.
The Halogenated Waste Stream: This compound must be disposed of in a dedicated Halogenated Organic Waste stream.[5] Co-mingling with non-halogenated waste is a common and costly error; it contaminates the entire container, forcing it to be treated via the more expensive halogenated disposal route.[4]
Container Selection and Labeling:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly sealing screw cap.[11][12] The container must be in good condition, free of leaks or external contamination.
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach a completed hazardous waste tag to the container.[4][7]
-
Complete the Tag:
-
List the full chemical name: "this compound". Do not use abbreviations.[7]
-
Include the CAS number: 916048-02-7.
-
Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
Provide accurate generator and location information.
-
Step-by-Step Disposal Procedure
This procedure applies to residual amounts of the pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions containing the compound.
Workflow Diagram: Disposal Decision Process
Caption: Disposal workflow for this compound.
Procedure:
-
Decontamination of Empty Containers: If the original product container is empty, rinse it three times with a suitable organic solvent (e.g., acetone, ethyl acetate). The rinsate is considered hazardous waste and must be collected in the designated Halogenated Organic Waste container.
-
Disposal of Solid Waste: Carefully transfer any residual solid compound or contaminated materials (e.g., gloves, weigh paper, silica gel) directly into the designated Halogenated Organic Waste container.[6] Avoid generating dust.
-
Disposal of Solutions: If the compound is in solution, pour the solution into the Halogenated Liquid Waste container. Do not mix with incompatible waste streams.
-
Container Management:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must be within secondary containment to mitigate spills.[4]
-
Pickup: Once the container is full, or if work on the project is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[4]
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For a Small Spill (Contained within the Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm your PPE is intact.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a sealed bag or container.[4]
-
Labeling and Disposal: Label the bag/container as "Spill Debris containing this compound" and place it in the Halogenated Organic Waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For a Large Spill (Outside of a Fume Hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency response number (e.g., EH&S, Campus Safety) immediately.[4] Provide your name, location, and the identity of the spilled material.
-
Personal Decontamination:
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[8][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][10]
-
Inhalation: Move to fresh air immediately.
-
-
Seek Medical Attention: After initial decontamination, seek immediate medical attention. Bring an SDS for a similar compound or this document with you.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 916048-02-7 | MCE [medchemexpress.cn]
- 3. parchem.com [parchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. uakron.edu [uakron.edu]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
